molecular formula C11H10O4 B1598435 Methyl 6-methoxybenzofuran-2-carboxylate CAS No. 55364-67-5

Methyl 6-methoxybenzofuran-2-carboxylate

Cat. No.: B1598435
CAS No.: 55364-67-5
M. Wt: 206.19 g/mol
InChI Key: XSWDPIQGBIWAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methoxybenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-methoxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-8-4-3-7-5-10(11(12)14-2)15-9(7)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWDPIQGBIWAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203910
Record name Methyl 6-methoxy-2-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55364-67-5
Record name 2-Benzofurancarboxylic acid, 6-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55364-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methoxy-2-benzofurancarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055364675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 6-methoxy-2-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-methoxy-2-benzofurancarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-methoxybenzofuran-2-carboxylate (CAS No: 55364-67-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methoxybenzofuran-2-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its benzofuran core, adorned with a methoxy group and a methyl ester, presents a unique scaffold for the development of complex molecular architectures, most notably as a key intermediate in the synthesis of targeted cancer therapeutics like Fruquintinib. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral characterization, and applications, with a focus on the underlying chemical principles and practical experimental methodologies.

Introduction: The Significance of a Versatile Benzofuran Scaffold

Benzofurans are a class of heterocyclic compounds that are constituents of many natural products and pharmacologically active molecules.[1] The inherent biological activities associated with the benzofuran nucleus, including antitumor, antimicrobial, and anti-inflammatory properties, have established it as a "privileged scaffold" in drug discovery.[2] this compound, with its specific substitution pattern, offers reactive handles for further chemical modifications, making it a valuable starting material for the synthesis of diverse derivatives.[2] Its role as a crucial intermediate in the production of Fruquintinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer therapy, underscores its importance in the pharmaceutical industry.[2]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process: the formation of the benzofuran-2-carboxylic acid core followed by esterification.

Synthesis of 6-methoxy-benzofuran-2-carboxylic acid

A common and effective method for the synthesis of the precursor, 6-methoxy-benzofuran-2-carboxylic acid, involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with an alpha-halo ester followed by hydrolysis.[3]

Mechanism: The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromomalonate in the presence of a base like potassium carbonate. This is followed by an intramolecular condensation and subsequent hydrolysis of the ester to yield the desired carboxylic acid.

G cluster_0 Synthesis of 6-methoxy-benzofuran-2-carboxylic acid 2-hydroxy-4-methoxybenzaldehyde 2-hydroxy-4-methoxybenzaldehyde Reaction_Vessel Reflux in Methyl-ethyl ketone 2-hydroxy-4-methoxybenzaldehyde->Reaction_Vessel Ethyl_bromomalonate Ethyl_bromomalonate Ethyl_bromomalonate->Reaction_Vessel Potassium_carbonate K2CO3 (Base) Potassium_carbonate->Reaction_Vessel Intermediate_Formation O-alkylation and Intramolecular Condensation Reaction_Vessel->Intermediate_Formation 6 hours Hydrolysis Hydrolysis with KOH/MeOH followed by Acidification Intermediate_Formation->Hydrolysis Product_Acid 6-methoxy-benzofuran-2-carboxylic acid Hydrolysis->Product_Acid

Caption: Synthesis workflow for 6-methoxy-benzofuran-2-carboxylic acid.

Esterification to this compound

The carboxylic acid is then converted to its methyl ester. A standard method for this transformation is Fischer-Speier esterification or reaction with a methylating agent.[2][4]

Mechanism: In a common laboratory procedure, the carboxylic acid is treated with a methylating agent such as dimethyl sulfate in the presence of a base like potassium carbonate in a suitable solvent like acetone. The carboxylate anion, formed in situ, acts as a nucleophile, attacking the methyl group of the dimethyl sulfate to yield the methyl ester.

G cluster_1 Esterification Product_Acid 6-methoxy-benzofuran-2-carboxylic acid Reaction_Vessel_Ester Reflux in Acetone Product_Acid->Reaction_Vessel_Ester Dimethyl_Sulfate Dimethyl Sulfate ((CH3O)2SO2) Dimethyl_Sulfate->Reaction_Vessel_Ester Potassium_Carbonate_Ester K2CO3 (Base) Potassium_Carbonate_Ester->Reaction_Vessel_Ester Final_Product This compound Reaction_Vessel_Ester->Final_Product 48 hours

Caption: Esterification to yield the final product.

Physicochemical and Spectral Data

Accurate characterization of this compound is crucial for its use in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 55364-67-5[1]
Molecular Formula C₁₁H₁₀O₄[1]
Molecular Weight 206.19 g/mol [1]
Appearance Off-white to white crystalline powder---
Melting Point 94.2-95.2 °CVendor Data
Boiling Point 301.4±22.0 °C (Predicted)Vendor Data
Density 1.225±0.06 g/cm³ (Predicted)Vendor Data
LogP 2.31[1]
Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the methoxy protons, the methyl ester protons, and the aromatic protons on the benzofuran ring system.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Expected signals would correspond to the carbons of the methoxy group, the methyl ester, the aromatic and furan rings, and the carboxyl group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (206.19).

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Intermediate in the Synthesis of Fruquintinib

Fruquintinib is an oral, potent, and highly selective small-molecule inhibitor of VEGFR-1, -2, and -3, which has been approved for the treatment of metastatic colorectal cancer.[2] The synthesis of Fruquintinib relies on the elaboration of the benzofuran core, for which this compound serves as a crucial starting material. The methoxy group is a precursor to the hydroxyl group which is essential for the final coupling step in the synthesis of the drug.

Experimental Protocols

The following are representative protocols for the synthesis of this compound.

Protocol for the Synthesis of 6-methoxy-benzofuran-2-carboxylic acid[3]
  • Reaction Setup: In a three-necked flask, combine 2-hydroxy-4-methoxybenzaldehyde (11 g), ethyl bromomalonate (20.3 g), potassium carbonate (12.3 g), and methyl-ethyl ketone (51 ml).

  • Reaction: Reflux the mixture for 6 hours.

  • Hydrolysis: After cooling, add a methanolic solution of potassium hydroxide to hydrolyze the ester.

  • Workup: Once hydrolysis is complete, pour the reaction mixture into an aqueous hydrochloric acid solution.

  • Isolation: Filter the resulting precipitate to obtain 6-methoxy-benzofuran-2-carboxylic acid. The product has a reported melting point of 208-211 °C.

Protocol for the Methyl Esterification[4]
  • Reaction Setup: In a suitable flask, dissolve the 6-methoxy-benzofuran-2-carboxylic acid (0.02 mol) in acetone.

  • Reagents: Add potassium carbonate (0.1 mol) and dimethyl sulfate (0.02 mol) to the solution.

  • Reaction: Reflux the mixture for 48 hours.

  • Workup: Monitor the reaction by TLC. Once complete, filter the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography (eluent: chloroform or chloroform:methanol mixtures) to yield this compound.

Safety and Handling

While a specific safety data sheet for this compound is not universally available, data for structurally related compounds such as 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid suggests that it should be handled with care.[6]

  • General Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • GHS Hazard Statements for Related Compounds:

    • H302: Harmful if swallowed.[6]

  • GHS Precautionary Statements for Related Compounds:

    • P264: Wash skin thoroughly after handling.[6]

    • P270: Do not eat, drink or smoke when using this product.[6]

    • P301 + P317: IF SWALLOWED: Get medical help.[6]

    • P330: Rinse mouth.[6]

    • P501: Dispose of contents/container in accordance with local regulations.[6]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in the synthesis of bioactive molecules. Its straightforward synthesis from readily available starting materials and its utility as a versatile intermediate make it a valuable tool in the arsenal of the synthetic chemist. The continued exploration of its chemistry will undoubtedly lead to the discovery of new and important applications in drug development and beyond.

References

A Technical Guide to the Structure Elucidation of Methyl 6-methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds, forming the core structure of many biologically active molecules and natural products.[1][2] Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, make them a focal point in medicinal chemistry and drug development.[1][2][3] Accurate and unambiguous structure elucidation is the cornerstone of synthesizing novel benzofuran-based therapeutic agents, ensuring both efficacy and safety. This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to determine and verify the structure of a key synthetic intermediate: methyl 6-methoxybenzofuran-2-carboxylate.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each experimental choice. By integrating data from multiple spectroscopic techniques, we will build a complete and validated structural picture of the target molecule.

Molecular Identity

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₁₀O₄[4]

  • Molecular Weight: 206.198 g/mol [4]

  • CAS Number: 55364-67-5[4]

Experimental Design and Rationale

The structure elucidation of an organic molecule is a puzzle solved by assembling pieces of information from various analytical techniques. The choice of methods is dictated by the functional groups anticipated in the structure. For this compound, the name itself suggests the presence of a benzofuran core, a methoxy group, and a methyl ester. Our experimental strategy is therefore designed to confirm the presence and connectivity of these components.

Core Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, which helps in confirming the molecular formula and identifying structural motifs.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Sample Preparation

For all solution-state NMR and MS analyses, the sample was dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] The choice of solvent is critical to ensure good solubility and to avoid overlapping signals with the analyte.[5] For IR spectroscopy, the sample can be analyzed neat as a thin film on a salt plate or as a dispersion in a potassium bromide (KBr) pellet.

Spectroscopic Data Interpretation and Structure Assembly

Mass Spectrometry (MS)

The initial step in the structure elucidation is to confirm the molecular weight of the compound.

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Rationale: ESI is a soft ionization technique that typically results in the observation of the molecular ion peak, minimizing fragmentation and providing a clear indication of the molecular weight.

Data Summary:

Ionm/z (observed)Interpretation
[M+H]⁺207.0652Protonated molecule
[M+Na]⁺229.0471Sodium adduct of the molecule
Calculated Exact Mass 206.0579 For C₁₁H₁₀O₄

The high-resolution mass spectrometry (HRMS) data provides an exact mass that corresponds to the molecular formula C₁₁H₁₀O₄, confirming the elemental composition of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present.

  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: Specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. This allows for the identification of key functional groups.

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumAromatic C-H stretch
~2850-2960MediumAliphatic C-H stretch (from -OCH₃ and -COOCH₃)
~1725-1735StrongC=O stretch of the aromatic ester.[6][7] This is a key indicator of the carboxylate group.
~1600, ~1480MediumC=C stretching vibrations within the aromatic ring
~1250 and ~1040StrongAsymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group).[8][9]
~1100-1300StrongC-O stretching of the ester group.[6]

The IR spectrum confirms the presence of an aromatic system, an ester functional group, and an ether linkage, consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed connectivity of the atoms in the molecule.

¹H NMR Spectroscopy
  • Rationale: ¹H NMR gives information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Data Summary (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d, J ≈ 8.5 Hz1HH-4
~7.4s1HH-3
~7.1d, J ≈ 2.5 Hz1HH-7
~6.9dd, J ≈ 8.5, 2.5 Hz1HH-5
3.92s3H-COOCH₃ (ester)
3.88s3HAr-OCH₃ (methoxy)

The aromatic region shows signals for four protons on the benzene ring, and their splitting patterns are indicative of a 1,2,4-trisubstituted benzene ring. The singlets at 3.92 and 3.88 ppm correspond to the methyl protons of the ester and methoxy groups, respectively.

¹³C NMR Spectroscopy
  • Rationale: ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment.

Data Summary (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~160C=O (ester)
~158C-6
~150C-7a
~145C-2
~125C-4
~118C-3a
~115C-5
~112C-3
~95C-7
56.1Ar-OCH₃
52.3-COOCH₃

The ¹³C NMR spectrum shows 11 distinct carbon signals, consistent with the molecular formula. The downfield signal at ~160 ppm is characteristic of an ester carbonyl carbon. The signals at 56.1 and 52.3 ppm are assigned to the methoxy and ester methyl carbons, respectively.

2D NMR Spectroscopy: COSY, HSQC, and HMBC
  • Rationale: 2D NMR experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assembly of the molecular structure.

Key Correlations:

  • COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the proton at H-4 (~7.5 ppm) and H-5 (~6.9 ppm), confirming their adjacent positions on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. For example, it would link the proton signal at ~7.5 ppm to the carbon signal at ~125 ppm (C-4).

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations and piecing together the molecular fragments.[10]

Visualizing HMBC Correlations:

G cluster_benzofuran C2 C2 C3 C3 C3a C3a C4 C4 C7a C7a C5 C5 C6 C6 C7 C7 O1 O1 COOCH3 COOCH3 OCH3 OCH3 H3 H3 H3->C2 H3->C3a H4 H4 H4->C3a H4->C6 H5 H5 H5->C3a H5->C7 H7 H7 H7->C5 H7->C7a Me_ester Me(ester) Me_ester->COOCH3 Me_methoxy Me(methoxy) Me_methoxy->C6

Caption: Key HMBC correlations for structure elucidation.

Interpretation of Key HMBC Correlations:

  • The proton of the ester's methyl group (Me_ester) shows a correlation to the ester carbonyl carbon (COOCH₃), confirming the methyl ester functionality.

  • The proton of the methoxy group (Me_methoxy) shows a correlation to C-6, definitively placing the methoxy group at this position.

  • The furan proton H-3 shows correlations to C-2 and C-3a, establishing its position on the furan ring.

  • The aromatic proton H-4 shows correlations to C-3a and C-6, while H-7 correlates to C-5 and C-7a. These correlations, along with the COSY data, lock in the substitution pattern on the benzene ring.

Final Structure Confirmation

By integrating the data from MS, IR, and a full suite of NMR experiments, the structure of this compound is unequivocally confirmed.

Caption: Final elucidated structure.

Conclusion

The structural elucidation of this compound serves as a prime example of a systematic, multi-technique approach in modern analytical chemistry. Each method provides a unique and complementary piece of the structural puzzle. The congruence of data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional NMR experiments provides a self-validating system that confirms the proposed structure with a high degree of confidence. This rigorous characterization is an indispensable step in the synthesis and development of novel benzofuran-based compounds for scientific and pharmaceutical applications.

References

The Multifaceted Biological Activities of Methoxybenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of Methoxybenzofurans in Medicinal Chemistry

The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] Among its numerous derivatives, those bearing a methoxy substituent have garnered significant attention in the field of drug discovery. The presence and position of the methoxy group can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities of methoxybenzofuran derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed protocols for essential in vitro assays to facilitate the evaluation of these promising compounds.

Anticancer Activity: Targeting the Microtubule Cytoskeleton

Methoxybenzofuran derivatives have emerged as a potent class of anticancer agents, with many exhibiting significant cytotoxicity against a range of cancer cell lines.[2][3] A primary mechanism underlying their antitumor effect is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[4][5]

Mechanism of Action: Disruption of Microtubule Dynamics

Several methoxybenzofuran derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a cascade of events that culminate in apoptotic cell death. The disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, preventing cancer cells from completing mitosis.

A simplified representation of this signaling pathway is illustrated below:

Caption: Anticancer mechanism of methoxybenzofuran derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed that the position and number of methoxy groups on the benzofuran ring and associated phenyl moieties are crucial for anticancer activity. For instance, in a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives, the presence of a methoxy group at the C-6 position of the benzofuran ring was found to contribute to maximal activity.[4] The addition of a methyl group at the C-3 position has also been shown to increase potency.[5]

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of methoxybenzofuran derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
2-Benzoylbenzofuran2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furanVarious cancer cell linesNanomolar range[5]
Benzofuran-piperazine hybrid1-((2-(2-(benzyloxy)phenyl)-5-methoxybenzofuran-4-yl)methyl)-N,N-dimethylpiperidin-4-amineHead and neck (SQ20B)0.46[6][7]
Halogenated BenzofuranMethyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung), HepG2 (Liver)3.5, 3.8[8]
3-AmidobenzofuranDerivative 6gMDA-MB-231 (Breast)3.01[9]
Experimental Protocols

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the methoxybenzofuran derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Monitoring: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm or fluorescence over time.

  • Data Analysis: Plot the absorbance or fluorescence intensity against time. The IC50 value for tubulin polymerization inhibition is the concentration of the compound that reduces the rate or extent of polymerization by 50%.[4]

Neuroprotective Activity: Combating Excitotoxicity and Oxidative Stress

Several methoxybenzofuran derivatives have demonstrated promising neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.[10][11][12] Their mechanisms of action often involve the mitigation of glutamate-induced excitotoxicity and the reduction of oxidative stress.

Mechanisms of Neuroprotection
  • Anti-excitotoxic Effects: Overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to excessive calcium influx, triggering a cascade of neurotoxic events. Some methoxybenzofuran derivatives have been shown to protect neurons from NMDA-induced excitotoxicity.[10][11][12]

  • Antioxidant Activity: Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key contributor to neuronal damage in many neurodegenerative disorders. Methoxybenzofurans can exert neuroprotective effects by scavenging free radicals and reducing lipid peroxidation.[10][11][12]

The interplay of these neuroprotective mechanisms is depicted below:

References

An In-depth Technical Guide to the Natural Sources of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of Natural Products in Modern Drug Discovery

In an era dominated by high-throughput screening and combinatorial chemistry, the intricate scaffolds synthesized by nature remain a cornerstone of drug discovery and development. Among these, the benzofuran nucleus, a heterocyclic compound composed of a fused benzene and furan ring, stands out for its widespread occurrence and remarkable diversity of biological activities. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of the natural sources of benzofuran compounds. It is structured not as a rigid template, but as a narrative that follows the scientific journey from the organism to the molecule, elucidating the "why" behind the "how" in the exploration of these fascinating natural products. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that the information presented is not only accurate but also contextually relevant for practical application in the laboratory.

I. The Ubiquity and Diversity of Benzofuran Scaffolds in Nature

Benzofuran and its derivatives are a significant class of naturally occurring heterocyclic compounds.[1] Their distribution spans across the plant kingdom and into the microbial world, showcasing a remarkable array of structural modifications and a correspondingly broad spectrum of biological activities.

A. Botanical Cornucopia: A Survey of Plant Families Producing Benzofurans

Higher plants are a primary reservoir of benzofuran diversity. Several plant families are particularly rich in these compounds, with the Asteraceae (sunflower family), Fabaceae (legume family), and Moraceae (mulberry family) being prominent examples.[2] Other families known to produce benzofurans include the Rutaceae, Liliaceae, and Cyperaceae.[3][4]

Table 1: Prominent Plant Families and Genera as Natural Sources of Benzofuran Compounds

FamilyGenusRepresentative Compound(s)Reference(s)
Asteraceae Ageratina, EupatoriumDehydrotrienone, Euparin[5],[6]
Fabaceae Psoralea, CicerPsoralen, Cicerfuran[3],[7]
Moraceae MorusMoracin D, Mulberrofuran A[2],[8]
Rutaceae Citrus, RutaBergapten, Xanthotoxin[3]
Zanthoxylum ZanthoxylumAilanthoidol[3]

The structural diversity within these plant-derived benzofurans is vast, ranging from simple substituted benzofurans to complex polycyclic structures such as furocoumarins and pterocarpans. This structural variety is a direct consequence of the intricate biosynthetic machinery evolved within these plants, often as a response to environmental pressures.

B. Microbial Factories: Fungal and Bacterial Sources of Benzofurans

While plants are a major source, the microbial kingdom, particularly fungi, also contributes to the rich chemistry of natural benzofurans.[9] Endophytic fungi, which reside within plant tissues, are a promising and relatively untapped source of novel benzofuran derivatives. For instance, species of Penicillium and Aspergillus isolated from marine and terrestrial environments have been shown to produce benzofurans with significant antimicrobial and anti-inflammatory activities.[7][10] Bacteria, though less commonly reported as benzofuran producers, are also a source of these compounds.[11] The discovery of benzofurans from microbial sources is significant as fermentation offers a scalable and sustainable alternative to the often low-yielding extraction from plant materials.

II. The Blueprint of Nature: Biosynthesis of Benzofuran Compounds

Understanding the biosynthetic pathways of natural products is paramount for their targeted discovery, yield enhancement through metabolic engineering, and the generation of novel derivatives. The benzofuran core is not formed through a single, conserved pathway but rather arises from the convergence of several major metabolic routes, primarily the shikimate, phenylpropanoid, and polyketide pathways.

A. The Phenylpropanoid and Shikimate Pathway: A Gateway to Furocoumarins and 2-Arylbenzofurans

A significant number of plant-derived benzofurans, particularly the well-known furocoumarins like psoralen and angelicin, originate from the shikimate and phenylpropanoid pathways.[3] The journey begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway.

References

The Benzofuran Skeleton: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in a multitude of natural products and synthetic compounds with potent biological activities underscores its designation as a "privileged scaffold."[3][4] This technical guide provides a comprehensive exploration of the benzofuran skeleton's multifaceted role in drug discovery and development. We will delve into its diverse pharmacological landscape, dissect the structure-activity relationships that govern its therapeutic efficacy, and present key synthetic strategies for its elaboration. This document aims to serve as an in-depth resource for researchers and drug development professionals, fostering a deeper understanding of this critical pharmacophore and inspiring the design of next-generation therapeutics.

The Benzofuran Core: A Natural and Synthetic Marvel

The benzofuran nucleus is a recurring motif in a vast array of natural products, particularly those derived from higher plants such as Asteraceae, Rutaceae, and Moraceae.[2][5] These naturally occurring benzofurans exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[5][6] Notable examples of naturally derived benzofurans with medicinal significance include psoralens, used in the treatment of skin disorders like psoriasis, and angelicin, which has shown potential in neuroblastoma therapy.[2][6]

The inherent versatility and favorable physicochemical properties of the benzofuran scaffold have also made it a popular target for synthetic chemists.[7][8] The ability to readily introduce a wide range of substituents at various positions on the benzofuran ring system allows for the fine-tuning of its pharmacological profile, making it a highly adaptable framework for drug design.[1]

A Plethora of Pharmacological Activities

The benzofuran skeleton is a chameleon in the world of pharmacology, capable of interacting with a diverse range of biological targets. This has led to the development of benzofuran-containing compounds with a wide array of therapeutic applications.

Anticancer Activity

A significant body of research has focused on the development of benzofuran derivatives as potent anticancer agents.[1][9] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor proliferation.[3][10] Structure-activity relationship (SAR) studies have revealed that substitutions at the C-2 position of the benzofuran ring are often crucial for cytotoxic activity.[1][11] For instance, the introduction of ester or other heterocyclic rings at this position has been shown to enhance anticancer potency.[1]

Table 1: Anticancer Activity of Representative Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Benzofuran derivative 32A2780 (Ovarian)12[5]
Benzofuran derivative 33A2780 (Ovarian)11[5]
Benzofuran acylhydrazone 21LSD1 Inhibition0.0072[3]
Benzofuran acylhydrazone 22LSD1 Inhibition0.0147[3]
Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzofuran derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][5] Their mechanisms of action can involve the inhibition of essential enzymes or the disruption of microbial cell integrity.[4] For example, certain pyridyl-benzofuran derivatives have demonstrated potent inhibition of N-myristoyltransferase, an enzyme crucial for fungal viability.[4]

Antioxidant and Anti-inflammatory Properties

Oxidative stress and inflammation are underlying factors in a multitude of chronic diseases. Benzofuran derivatives have been identified as effective antioxidants, capable of scavenging free radicals and mitigating cellular damage.[5] The antioxidant capacity of these compounds is often attributed to the presence of hydroxyl or other electron-donating groups on the benzofuran scaffold.[5] Furthermore, many benzofuran-containing molecules exhibit potent anti-inflammatory effects, making them attractive candidates for the treatment of inflammatory disorders.[12]

Other Notable Biological Activities

Beyond the activities mentioned above, the benzofuran scaffold has been incorporated into molecules with a diverse range of other therapeutic applications, including:

  • Antiviral: Exhibiting activity against viruses such as HIV and hepatitis C.[5][13]

  • Anti-diabetic: Showing potential in the management of diabetes.[14]

  • Neuroprotective: Demonstrating promise in the treatment of neurodegenerative diseases like Alzheimer's.[1][15]

  • Cardiovascular: Amiodarone, a well-known antiarrhythmic drug, features a benzofuran core.[5][12]

Benzofuran-Containing Drugs in the Clinic

The therapeutic potential of the benzofuran scaffold is not merely theoretical; several benzofuran-containing drugs have successfully navigated the rigorous drug development process and are currently used in clinical practice.

Table 2: Selected Clinically Approved Drugs Containing a Benzofuran Moiety

Drug NameTherapeutic AreaMechanism of Action
Amiodarone AntiarrhythmicBlocks potassium channels, prolonging the action potential duration.[5][12]
Darifenacin Overactive BladderSelective M3 muscarinic receptor antagonist.[16]
Vilazodone AntidepressantSelective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist.
Ramelteon InsomniaMelatonin receptor agonist.[16]
Griseofulvin AntifungalInhibits fungal cell mitosis by disrupting the mitotic spindle.[12]

Synthetic Strategies: Building the Benzofuran Core

The synthesis of the benzofuran skeleton and its derivatives is a well-established field in organic chemistry, with numerous classical and modern methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Methods

One of the most common and versatile methods for constructing the benzofuran ring is the Perkin rearrangement , which involves the reaction of a coumarin derivative.[12] Another widely used approach is the reaction of salicylaldehyde with α-haloketones or their equivalents , followed by cyclization.[8]

Modern Catalytic Approaches

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzofurans, offering high efficiency and functional group tolerance.[2][8] Palladium-catalyzed cross-coupling reactions, for instance, have been extensively employed to construct the benzofuran core from readily available starting materials.[8]

Experimental Protocol: A General Procedure for Palladium-Catalyzed Synthesis of Benzoyl-Substituted Benzofurans

This protocol is adapted from the work of Luo et al. and provides a general method for the synthesis of benzoyl-substituted benzofuran heterocycles.[8]

Materials:

  • Aryl boronic acid (1.0 eq)

  • 2-(2-formylphenoxy) acetonitrile derivative (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (30 mol%)

  • 2,2'-Bipyridine (bpy) (30 mol%)

  • Toluene (solvent)

Procedure:

  • To a reaction vessel, add the aryl boronic acid, 2-(2-formylphenoxy) acetonitrile derivative, Pd(OAc)2, and bpy.

  • Add toluene to the vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 90 °C and stir for the appropriate time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzoyl-substituted benzofuran.

Visualizing the Role of Benzofuran

To better understand the concepts discussed, the following diagrams illustrate key structural and functional aspects of the benzofuran scaffold.

Benzofuran_Core_Structure cluster_benzofuran Benzofuran Core C1 1 C2 2 C3 3 C2->C3 C3a 3a C3->C3a O O C7a 7a O->C7a C3a->O C4 4 C3a->C4 C7a->C2 C5 5 C4->C5 C6 6 C5->C6 C7 7 C6->C7 C7->C7a

Caption: The core chemical structure of benzofuran, highlighting the fused benzene and furan rings.

Pharmacological_Activities Diverse Pharmacological Activities of Benzofuran Derivatives Benzofuran Benzofuran Scaffold Anticancer Anticancer Benzofuran->Anticancer Antimicrobial Antimicrobial Benzofuran->Antimicrobial Antioxidant Antioxidant Benzofuran->Antioxidant Antiinflammatory Anti-inflammatory Benzofuran->Antiinflammatory Antiviral Antiviral Benzofuran->Antiviral Other Other Activities Benzofuran->Other

Caption: A logical diagram illustrating the wide range of pharmacological activities associated with the benzofuran scaffold.

Synthetic_Workflow General Synthetic Workflow for Benzofuran Derivatives Start Starting Materials (e.g., Phenols, Aldehydes) Synthesis Synthesis of Benzofuran Core Start->Synthesis Derivatization Functional Group Interconversion & Derivatization Synthesis->Derivatization Purification Purification & Characterization Derivatization->Purification Biological Biological Evaluation Purification->Biological

Caption: A simplified experimental workflow for the synthesis and evaluation of benzofuran derivatives.

Future Perspectives and Conclusion

The benzofuran skeleton continues to be a fertile ground for the discovery of new therapeutic agents.[7] The ever-expanding toolkit of synthetic organic chemistry, coupled with a deeper understanding of the biological targets of benzofuran derivatives, will undoubtedly lead to the development of novel drugs with improved efficacy and safety profiles.[8] Future research will likely focus on the design of hybrid molecules that combine the benzofuran scaffold with other pharmacophores to achieve synergistic effects, as well as the exploration of novel biological targets for this versatile heterocyclic system.[1]

References

Introduction: The Significance of the Benzofuran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 6-methoxybenzofuran-2-carboxylate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will delve into its fundamental properties, synthesis, characterization, and applications, with a focus on the scientific rationale behind the methodologies presented.

This compound is a heterocyclic organic compound built upon the benzofuran core. The benzofuran ring system is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][2] This molecule, in particular, serves as a versatile building block and intermediate for the synthesis of more complex, biologically active molecules. Its functional groups—the methoxy group on the benzene ring and the methyl ester on the furan ring—provide reactive handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3] Understanding the technical profile of this compound is therefore crucial for its effective utilization in research and development.

Core Physicochemical & Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic physicochemical properties. These data are critical for reaction planning, analytical method development, and safety assessments.

Table 1: Key Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₁H₁₀O₄[4][5]
Molecular Weight 206.20 g/mol [4][5]
CAS Number 55364-67-5[4][5]
IUPAC Name methyl 6-methoxy-1-benzofuran-2-carboxylate[4]
Synonyms Methyl 6-methoxy-2-benzofurancarboxylate[4]
2-Benzofurancarboxylic acid, 6-methoxy-, methyl ester[4]

The structure consists of a bicyclic system where a benzene ring is fused to a furan ring. The methoxy (-OCH₃) substituent at position 6 and the methyl carboxylate (-COOCH₃) group at position 2 are key features that dictate its reactivity and potential for derivatization.

Caption: Chemical structure of this compound.

Synthesis and Purification Workflow

The synthesis of this compound typically involves a two-stage process: the formation of the core benzofuran carboxylic acid followed by esterification. This approach provides a reliable and scalable method for obtaining the target compound.

Causality in Synthesis Design

The chosen synthetic route is a variation of classical benzofuran synthesis. It begins with a commercially available substituted salicylaldehyde (2-hydroxy-4-methoxybenzaldehyde). The key step is an intramolecular cyclization. This strategy is efficient as it builds the heterocyclic ring system from simple precursors. The final esterification is a standard and high-yielding transformation.

Experimental Protocol: Synthesis

Part A: Synthesis of 6-methoxy-benzofuran-2-carboxylic acid [6] This protocol is adapted from a known procedure for the parent carboxylic acid.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and magnetic stirrer, combine 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), ethyl bromomalonate (1.2 eq), and anhydrous potassium carbonate (1.5 eq) in methyl-ethyl ketone (MEK) as the solvent.

  • Cyclization: Heat the mixture to reflux and maintain for 6-8 hours. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, which then attacks the ethyl bromomalonate, initiating the cyclization cascade.

  • Hydrolysis: After cooling, add a solution of potassium hydroxide (3.0 eq) in methanol. Heat the mixture again to reflux to facilitate the hydrolysis of the intermediate ester to the corresponding carboxylate salt.

  • Acidification and Isolation: Cool the reaction mixture and pour it into a beaker containing a dilute aqueous solution of hydrochloric acid (HCl). The carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude 6-methoxy-benzofuran-2-carboxylic acid can be recrystallized from a suitable solvent like ethanol/water to achieve high purity.

Part B: Methyl Esterification [7] This is a general procedure for the esterification of a carboxylic acid.

  • Reaction Setup: Suspend the dried 6-methoxy-benzofuran-2-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq) in acetone.

  • Esterification: Add dimethyl sulfate ((CH₃O)₂SO₂) (1.0 eq) to the mixture. Reflux the reaction for 48 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Isolation and Purification: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid, this compound, can be purified by silica gel column chromatography to yield the final product.

Caption: Synthetic workflow for this compound.

Analytical Characterization: A Self-Validating System

A robust analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This validation step is critical for the trustworthiness of any subsequent experimental data.

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing the purity of the final compound. A reverse-phase (RP) HPLC method, using a C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier), can be employed.[4] The presence of a single major peak indicates high purity. This method is also adaptable for pharmacokinetic studies.[4]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 207.06, corresponding to the molecular formula C₁₁H₁₀O₄.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation.

    • ¹H-NMR: The spectrum would show characteristic signals for the aromatic protons, the furan proton, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the methyl ester protons (a singlet around 3.9-4.1 ppm).

    • ¹³C-NMR: The spectrum will display 11 distinct carbon signals, including those for the carbonyl carbon of the ester (around 160-165 ppm) and the carbons of the aromatic and furan rings.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester, and C-O stretching bands will also be prominent.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a scaffold and intermediate in medicinal chemistry.

  • Scaffold for Novel Therapeutics: The benzofuran nucleus is a key component in compounds designed to have anticancer activity.[7] Researchers can leverage the ester and methoxy functional groups as points for chemical diversification to build libraries of novel compounds for screening against various biological targets.[3]

  • Intermediate in Targeted Therapy: The synthesis of complex drugs often relies on key intermediates. For instance, the structurally related 6-hydroxy-2-methylbenzofuran-3-carboxylic acid is a crucial intermediate for Fruquintinib, an approved drug for metastatic colorectal cancer.[8] This underscores the industrial and pharmaceutical relevance of this class of benzofurans. By analogy, this compound can serve as a starting material for analogues or other complex molecular targets.

  • Probes for Chemical Biology: Modified versions of this molecule can be synthesized to create chemical probes for studying biological pathways. For example, attaching fluorescent tags or affinity labels can help in identifying protein targets of benzofuran-based compounds.

Safety, Handling, and Storage

As a fine chemical intended for research, this compound must be handled with appropriate care. While a specific, comprehensive safety profile is not widely published, general precautions for related benzofuran derivatives and esters should be followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[9]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9]

  • Handling Precautions: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Some suppliers recommend storage at 2-8°C.[5]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Disclaimer: This guide is for informational purposes. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.[10]

Conclusion

This compound is more than just a chemical with a defined molecular weight. It is a versatile tool for the modern medicinal chemist and drug discovery scientist. Its well-defined physicochemical properties, accessible synthetic routes, and the proven biological relevance of its core benzofuran scaffold make it a valuable starting point for the development of novel therapeutics. This guide provides the foundational knowledge required to confidently incorporate this compound into advanced research and development programs.

References

An In-Depth Technical Guide to 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid (C11H10O4)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are ubiquitous in nature and have been synthesized to create a vast library of compounds with a wide spectrum of biological activities.[2] Natural products containing the benzofuran nucleus, such as ailanthoidol and amiodarone, have demonstrated significant pharmacological effects.[3] Synthetic benzofuran derivatives have also shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5] The versatility of the benzofuran ring system allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical properties and biological targets. This guide will provide a detailed technical overview of a specific benzofuran derivative, 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid, offering insights into its chemical properties, synthesis, and potential applications in drug discovery and development.

Part 1: Core Directive - Unveiling the Identity of C11H10O4

IUPAC Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount in scientific discourse. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming organic compounds. For the C11H10O4 benzofuran derivative at the heart of this guide, the correct IUPAC name is 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid .[6]

The numbering of the benzofuran ring system commences from the oxygen atom of the furan ring and proceeds around the bicyclic structure.[1] Consequently, the substituents on the benzene ring are assigned the lowest possible locants.

Structural Breakdown:

  • Parent Scaffold: 1-Benzofuran (also known as coumarone)[1]

  • Principal Functional Group: Carboxylic acid at position 2.

  • Substituents:

    • A methoxy group (-OCH3) at position 6.

    • A methyl group (-CH3) at position 3.

Caption: Chemical structure of 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Formula C11H10O4[6]
Molecular Weight 206.19 g/mol [6]
CAS Number 10410-29-4[6]
Appearance Solid (predicted)
XLogP3 2.5[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 2[6]

Part 2: Scientific Integrity & Logic - A Senior Application Scientist's Perspective

Synthesis of 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid

The synthesis of benzofuran-2-carboxylic acid derivatives can be achieved through various synthetic routes. A common and effective method is the Perkin rearrangement, which involves the base-catalyzed rearrangement of a 3-halocoumarin.[7] An alternative approach involves the cyclization of appropriately substituted phenols.

A plausible synthetic pathway for 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid, adapted from related syntheses, is outlined below.[7][8]

synthesis_pathway cluster_0 Synthesis of 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid start 4-Methoxyphenol step1 Acylation with ethyl 2-chloroacetoacetate start->step1 Reagents intermediate1 Ethyl 2-(4-methoxyphenoxy) -3-oxobutanoate step1->intermediate1 step2 Cyclization (e.g., H2SO4 or PPA) intermediate1->step2 Acid catalyst intermediate2 Ethyl 6-methoxy-3-methyl -1-benzofuran-2-carboxylate step2->intermediate2 step3 Hydrolysis (e.g., NaOH, H2O/EtOH) intermediate2->step3 Base product 6-Methoxy-3-methyl-1-benzofuran -2-carboxylic acid step3->product

Caption: A representative synthetic pathway for 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Experimental Protocol (General):

  • O-Alkylation: 4-Methoxyphenol is reacted with ethyl 2-chloroacetoacetate in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone) to yield ethyl 2-(4-methoxyphenoxy)-3-oxobutanoate. The reaction is typically carried out at reflux temperature to ensure complete conversion.

  • Cyclization: The resulting intermediate is then subjected to intramolecular cyclization using a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA). This step leads to the formation of the benzofuran ring, yielding ethyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate.

  • Hydrolysis: The final step involves the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base like sodium hydroxide, followed by acidification to precipitate the desired product, 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Causality Behind Experimental Choices: The choice of a strong acid in the cyclization step is crucial to promote the intramolecular electrophilic aromatic substitution reaction that forms the furan ring. The final hydrolysis step is a standard procedure for converting esters to carboxylic acids and is generally high-yielding.

Spectroscopic Characterization

The structural elucidation of a synthesized compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons, and the carboxylic acid proton. The aromatic protons will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The methoxy protons will be a sharp singlet at around δ 3.8-4.0 ppm, and the methyl protons will also be a singlet at approximately δ 2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbon of the carboxylic acid (δ > 160 ppm), the aromatic carbons, the methoxy carbon (around δ 55-60 ppm), and the methyl carbon (around δ 15-20 ppm).[9]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretch from the carboxylic acid at approximately 3000 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid carbonyl group around 1700 cm⁻¹.

  • C-O stretching vibrations for the ether and carboxylic acid groups in the fingerprint region.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition (C11H10O4). The mass spectrum will show the molecular ion peak [M]+ and characteristic fragmentation patterns.[6]

Biological Activities and Therapeutic Potential

While specific biological activity data for 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid is not extensively reported in the public domain, the broader class of benzofuran-2-carboxylic acid and benzofuran-3-carboxylic acid derivatives has demonstrated significant potential in drug discovery, particularly in oncology.

Anticancer Activity:

Numerous studies have highlighted the anticancer properties of benzofuran derivatives. For instance, a structural isomer, 6-methoxy-2-methylbenzofuran-3-carboxylic acid , is a key intermediate in the synthesis of Fruquintinib , a potent and selective inhibitor of VEGFR-1, -2, and -3, which is approved for the treatment of metastatic colorectal cancer.[10][11] This underscores the therapeutic relevance of this particular substitution pattern on the benzofuran scaffold.

Furthermore, various substituted benzofuran-2-carboxylic acid derivatives have been shown to exhibit cytotoxic activity against a range of human cancer cell lines.[8][12] The introduction of halogen atoms, for example, can enhance the anticancer potency of these compounds.[12]

Mechanism_of_Action cluster_0 Potential Anticancer Mechanism of Benzofuran Derivatives Benzofuran Benzofuran-2-carboxylic Acid Derivative Kinase Tyrosine Kinase (e.g., VEGFR) Benzofuran->Kinase Binds to active site Inhibition Inhibition Pathway Signal Transduction Pathway Kinase->Pathway Block Block Proliferation Tumor Cell Proliferation Pathway->Proliferation Angiogenesis Angiogenesis Pathway->Angiogenesis Inhibition->Kinase Block->Pathway

Caption: A generalized potential mechanism of anticancer action for benzofuran derivatives.

Antimicrobial Activity:

The benzofuran scaffold is also a promising framework for the development of new antimicrobial agents.[4][5][13] Various derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of the cell membrane.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: The test compound, 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made to obtain a range of test concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with the various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Part 3: Future Perspectives and Conclusion

The benzofuran scaffold, exemplified by 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid, continues to be a fertile ground for the discovery of novel therapeutic agents. The structural simplicity and synthetic accessibility of this class of compounds, coupled with their diverse biological activities, make them attractive candidates for further investigation.

Future research in this area will likely focus on:

  • Synthesis of Novel Analogs: The synthesis of new derivatives with diverse substitution patterns to explore the structure-activity relationship (SAR) and optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and safety profile of promising lead compounds in preclinical animal models.

References

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Benzofuran, a heterocyclic compound comprising fused benzene and furan rings, serves as a foundational scaffold in medicinal chemistry due to its presence in numerous biologically active natural products.[1] Its derivatives have garnered significant attention for their wide-ranging pharmacological activities, including potent anticancer properties.[2][3] This guide provides a comprehensive, technically-grounded framework for conducting the preliminary cytotoxicity screening of novel benzofuran compounds. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, integrates self-validating systems within methodologies, and is rigorously supported by authoritative references. The objective is to equip researchers with the expertise to not only execute these assays with precision but also to interpret the resulting data with nuanced understanding, thereby accelerating the identification of promising anticancer drug candidates.

Part 1: Foundational Concepts in Cytotoxicity Screening

The initial evaluation of any novel compound intended for therapeutic use is the assessment of its cytotoxic potential.[4] This is a critical step in drug discovery, serving as a gatekeeper to identify compounds that warrant further investigation while filtering out those with excessive toxicity.[5] For benzofuran derivatives, which have shown promise as anticancer agents, this screening is paramount.[6]

The Rationale for Cytotoxicity Screening

The primary goal of anticancer drug development is to identify agents that selectively kill cancer cells while minimizing harm to healthy, non-cancerous cells.[7] Cytotoxicity screening provides the first look into a compound's ability to inhibit cell growth or induce cell death. This initial screen is typically performed in vitro using a panel of cancer cell lines. The data generated, often in the form of an IC50 value (the concentration of a compound that inhibits 50% of cell growth), is a crucial metric for comparing the potency of different derivatives.[8][9]

Selecting Appropriate Cell Lines

The choice of cell lines is a critical determinant of the relevance and translatability of cytotoxicity data. A well-conceived screening panel should include:

  • Diverse Cancer Types: Testing against a variety of cancer cell lines (e.g., lung, breast, colon, leukemia) provides a broader understanding of a compound's spectrum of activity. For instance, benzofuran derivatives have shown varied efficacy against cell lines such as HeLa (cervical carcinoma), A549 (lung carcinoma), and MCF-7 (breast cancer).

  • Known Genetic Backgrounds: Utilizing cell lines with well-characterized genetic mutations (e.g., p53 status) can offer early insights into potential mechanisms of action. For example, the benzofuran derivative ailanthoidol displayed more potent cytotoxicity in Huh7 (mutant p53) hepatoma cells than in HepG2 (wild-type p53) cells.[3]

  • Non-Cancerous Control Cells: Including a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) is essential for assessing the selectivity of the compound. A favorable therapeutic window is indicated by high potency against cancer cells and low toxicity towards normal cells.[9]

Understanding Cell Death Mechanisms: Apoptosis vs. Necrosis

Cytotoxic compounds can induce cell death through two primary mechanisms: apoptosis and necrosis.[10] Distinguishing between these pathways is crucial for understanding a compound's mechanism of action.

  • Apoptosis (Programmed Cell Death): A highly regulated process characterized by distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases.[10][11] Many effective chemotherapeutic agents induce apoptosis.[1]

  • Necrosis (Cellular Injury): A passive, unregulated form of cell death resulting from acute cellular injury or trauma. It is characterized by cell swelling, membrane rupture, and the release of cellular contents, which can trigger an inflammatory response.[10]

Early-stage screening should ideally include assays that can differentiate between these two modes of cell death.

Part 2: Primary Viability Assays: The Gateway to Cytotoxicity Profiling

The initial step in assessing the cytotoxic potential of benzofuran compounds involves robust and high-throughput cell viability assays. These assays measure the overall metabolic activity of a cell population, which serves as a proxy for the number of viable cells.[12]

The MTT Assay: A Cornerstone of Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[12][13] Its principle lies in the ability of metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[14] This reduction is primarily carried out by mitochondrial dehydrogenases.[12] The resulting formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically, with the intensity of the purple color being directly proportional to the number of viable cells.[14][15]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Benzofuran test compounds

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into 96-well plates at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium.[16]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[16]

  • Compound Treatment: Prepare serial dilutions of the benzofuran compounds in culture medium. After the initial 24-hour incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Exposure Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[17]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[16]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[15]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[17]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5][9]

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding (96-well plate) Treatment Treat cells with compounds Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions of Benzofuran Compounds Compound_Prep->Treatment Incubation Incubate (e.g., 48 hours) Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Abs Measure Absorbance (570 nm) Solubilize->Measure_Abs Calculate_Viability Calculate % Cell Viability Measure_Abs->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Alternative Viability Assays: XTT and LDH

While the MTT assay is a gold standard, alternative assays can provide complementary information or overcome some of its limitations.

  • XTT Assay: The XTT assay is similar to the MTT assay but offers the advantage that its formazan product is water-soluble, eliminating the need for a solubilization step.[18] This simplifies the protocol and can reduce variability.[18] The reduction of XTT to its formazan product is also linked to cellular metabolic activity.[19]

  • LDH Release Assay: The Lactate Dehydrogenase (LDH) release assay measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane rupture, a hallmark of necrosis. This assay is particularly useful for detecting necrosis-inducing compounds.[13]

Part 3: Delving Deeper: Mechanistic Cytotoxicity Assays

Once a benzofuran compound demonstrates significant cytotoxic activity in primary viability assays, the next logical step is to investigate its mechanism of action. This provides a more profound understanding of how the compound kills cancer cells, which is invaluable for lead optimization and further development.

Dissecting Cell Death: Apoptosis vs. Necrosis Assays

Assays that can distinguish between apoptosis and necrosis are crucial for mechanistic studies.[20] A common method utilizes dual staining with Annexin V and a non-vital dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis.[21][22]

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).

  • Propidium Iodide (PI) or 7-AAD: These are fluorescent dyes that are impermeable to the intact membranes of live and early apoptotic cells. They can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA to emit a strong fluorescence.[21][22]

By analyzing the fluorescence signals from both Annexin V and PI/7-AAD, cells can be categorized into four populations:

  • Live cells: Annexin V-negative and PI/7-AAD-negative

  • Early apoptotic cells: Annexin V-positive and PI/7-AAD-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI/7-AAD-positive

  • Necrotic cells: Annexin V-negative and PI/7-AAD-positive

The Executioners of Apoptosis: Caspase Activation Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis.[11] Their activation is a hallmark of this process. Caspase activity can be measured using fluorometric or colorimetric assays.[23] These assays typically use a synthetic peptide substrate that contains a caspase recognition sequence linked to a fluorophore or a chromophore.[24] When a caspase cleaves the substrate, the reporter molecule is released, and its signal can be quantified.[25] For example, a common substrate for caspase-3 is DEVD linked to the fluorophore AMC (7-amino-4-methylcoumarin).[25]

Materials:

  • Cells treated with the benzofuran compound

  • Cell lysis buffer

  • Reaction buffer (containing DTT)

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Fluorometer

Procedure:

  • Cell Lysis: After treatment, harvest the cells and lyse them using a chilled cell lysis buffer to release the cellular contents, including caspases.[25]

  • Reaction Setup: In a 96-well plate, combine the cell lysate with the reaction buffer and the fluorogenic caspase-3 substrate.[23]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, allowing the activated caspase-3 to cleave the substrate.[25]

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the released fluorophore (e.g., Ex/Em = 380/420-460 nm for AMC).[25]

Apoptotic Signaling Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 DISC->Pro_Caspase8 Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 DNA_Damage DNA Damage (Induced by Benzofuran) Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Apoptosome Apoptosome Pro_Caspase9->Apoptosome with Cytochrome c & Apaf-1 Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis_Substrates Apoptotic Substrates (e.g., PARP) Caspase3->Apoptosis_Substrates Cell_Death Apoptotic Cell Death Apoptosis_Substrates->Cell_Death

Caption: Intrinsic and extrinsic pathways of apoptosis leading to caspase activation.

The Role of Oxidative Stress: Reactive Oxygen Species (ROS) Detection

Many cytotoxic drugs induce apoptosis by generating reactive oxygen species (ROS).[26] ROS are chemically reactive molecules containing oxygen that can cause damage to cellular components like DNA, proteins, and lipids, leading to oxidative stress and triggering cell death pathways.[27][28] The production of ROS can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The intensity of DCF fluorescence is proportional to the amount of ROS produced.

Mitochondrial Integrity: Mitochondrial Membrane Potential (ΔΨm) Assay

The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). This can be measured using cationic fluorescent dyes like JC-1.

  • JC-1 Principle: In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence.[29] In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.[29] Therefore, a shift in fluorescence from red to green is indicative of mitochondrial membrane depolarization and an early event in apoptosis.

Part 4: Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of benzofuran derivatives influences their cytotoxic activity.[6] By systematically modifying the benzofuran scaffold and observing the effects on cytotoxicity, researchers can identify key structural features required for potent and selective anticancer activity.[2]

For example, studies have shown that:

  • Substitutions at the C-2 position of the benzofuran ring can be critical for cytotoxic activity.[6]

  • The introduction of certain functional groups, such as halogens or heterocyclic rings, can enhance anticancer potency.[1][6]

  • Hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties, like chalcones or sulfonamides, have emerged as highly potent cytotoxic agents.[6][30]

Part 5: Data Interpretation and Reporting

The culmination of a preliminary cytotoxicity screen is the synthesis and clear presentation of the collected data.

Data Summary Table

Quantitative data, such as IC50 values, should be summarized in a well-structured table for easy comparison across different compounds and cell lines.

Benzofuran DerivativeCancer Cell LineIC50 (µM)
Compound AA549 (Lung)5.2
Compound AMCF-7 (Breast)8.9
Compound AHCT116 (Colon)3.1
Compound BA549 (Lung)12.7
Compound BMCF-7 (Breast)> 50
Compound BHCT116 (Colon)25.4
Positive Control (e.g., Doxorubicin)A549 (Lung)0.8
Building a Comprehensive Cytotoxicity Profile

By integrating the data from primary viability assays and mechanistic studies, a comprehensive cytotoxicity profile for each promising benzofuran derivative can be constructed. This profile should include:

  • Potency: IC50 values against a panel of cancer cell lines.

  • Selectivity: A comparison of IC50 values in cancer vs. non-cancerous cells.

  • Mechanism of Action: Evidence for the induction of apoptosis (e.g., Annexin V/PI staining, caspase activation), the involvement of oxidative stress (ROS production), and the disruption of mitochondrial function (ΔΨm).

This multi-faceted approach provides a robust foundation for selecting the most promising benzofuran compounds for further preclinical and clinical development.

References

Methodological & Application

Synthesis of Methyl 6-methoxybenzofuran-2-carboxylate from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzofuran derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their prevalence in biologically active compounds underscores the continuous need for robust and efficient synthetic methodologies. This document provides detailed protocols for the synthesis of a key benzofuran derivative, Methyl 6-methoxybenzofuran-2-carboxylate.

A significant challenge in organic synthesis is the strategic manipulation of functional groups on aromatic and heterocyclic scaffolds. The following sections address the synthesis of methoxy-substituted benzofuran carboxylates, providing two distinct, scientifically-grounded synthetic pathways. The first protocol details the synthesis of a related compound, Methyl 5-methoxy-2-methylbenzofuran-3-carboxylate, directly from the user-specified starting material, 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid. The second, and more direct route, outlines the synthesis of the target molecule, this compound, from a commercially available and structurally appropriate precursor, 2-hydroxy-4-methoxybenzaldehyde. This dual approach ensures a comprehensive guide for researchers in the field.

Part A: Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

This section details the conversion of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid to its corresponding methyl ester and methyl ether derivative. This two-step process involves the methylation of the phenolic hydroxyl group and the esterification of the carboxylic acid.

Workflow for the Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Synthesis of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate start 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid intermediate 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid start->intermediate O-methylation (Dimethyl sulfate, K2CO3) product Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate intermediate->product Esterification (Methanol, H2SO4)

Caption: Synthetic pathway from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.

Step 1: O-Methylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid

The methylation of the phenolic hydroxyl group is a crucial step to obtain the desired methoxy substituent. Dimethyl sulfate is an effective methylating agent for phenols under basic conditions.

Protocol:

  • To a solution of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (1.0 eq) in dry acetone, add anhydrous potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.5 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid.

Step 2: Esterification of 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid

The final step is the conversion of the carboxylic acid to its methyl ester via Fischer esterification.[1][2][3][4][5]

Protocol:

  • Dissolve the crude 5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate.

Part B: Synthesis of this compound

This section presents a more direct and established synthetic route to the target molecule, this compound, commencing from 2-hydroxy-4-methoxybenzaldehyde.

Workflow for the Synthesis of this compound

Synthesis_of_Methyl_6-methoxybenzofuran-2-carboxylate start 2-hydroxy-4-methoxybenzaldehyde intermediate1 Ethyl 6-methoxybenzofuran-2-carboxylate start->intermediate1 Perkin-like condensation (Ethyl bromoacetate, K2CO3) intermediate2 6-methoxybenzofuran-2-carboxylic acid intermediate1->intermediate2 Saponification (NaOH) product This compound intermediate2->product Fischer Esterification (Methanol, H2SO4)

Caption: Synthetic pathway from 2-hydroxy-4-methoxybenzaldehyde.

Step 1: Synthesis of Ethyl 6-methoxybenzofuran-2-carboxylate

This step involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromoacetate, followed by an intramolecular cyclization to form the benzofuran ring.

Protocol:

  • In a round-bottom flask, combine 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), ethyl bromoacetate (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in dry acetone.

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield pure Ethyl 6-methoxybenzofuran-2-carboxylate.

Step 2: Saponification to 6-methoxybenzofuran-2-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Protocol:

  • Dissolve Ethyl 6-methoxybenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.

  • After the saponification is complete (monitored by TLC), cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with dilute hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain 6-methoxybenzofuran-2-carboxylic acid.

Step 3: Fischer Esterification to this compound

The final step is the esterification of the carboxylic acid with methanol.[1][2][3][4][5]

Protocol:

  • Suspend 6-methoxybenzofuran-2-carboxylic acid (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (0.1 eq) to the suspension.

  • Heat the mixture to reflux for 4-6 hours, at which point the suspension should become a clear solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventReaction TimeTypical Yield
5-methoxy-2-methyl-1-benzofuran-3-carboxylic acid5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acidDimethyl sulfate, K₂CO₃Acetone4-6 h85-95%
Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate5-methoxy-2-methyl-1-benzofuran-3-carboxylic acidMethanol, H₂SO₄Methanol3-5 h80-90%
Ethyl 6-methoxybenzofuran-2-carboxylate2-hydroxy-4-methoxybenzaldehydeEthyl bromoacetate, K₂CO₃Acetone8-12 h70-85%
6-methoxybenzofuran-2-carboxylic acidEthyl 6-methoxybenzofuran-2-carboxylateNaOHEthanol/H₂O2-3 h90-98%
This compound6-methoxybenzofuran-2-carboxylic acidMethanol, H₂SO₄Methanol4-6 h85-95%

Conclusion

The protocols outlined in this application note provide comprehensive and practical guidance for the synthesis of methoxy-substituted benzofuran carboxylates. While a direct synthesis of this compound from 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid is not feasible due to the inherent structural differences, this guide offers a viable pathway to a closely related analog. Furthermore, the inclusion of a well-established route to the target compound from a more suitable precursor ensures that researchers have a reliable method for its preparation. These detailed procedures, grounded in established chemical principles, are designed to be readily implemented in a laboratory setting, aiding in the advancement of research and development in medicinal chemistry.

References

Application Note: A Robust Protocol for the Synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-hydroxy-2-methylbenzofuran-3-carboxylic acid is a pivotal intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Notably, it serves as a key building block for Fruquintinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in cancer therapy. The benzofuran scaffold itself is a recurring motif in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological activities.[1][2] Therefore, a reliable and scalable protocol for the preparation of this intermediate is of significant interest to researchers in medicinal chemistry and drug development.

This application note provides a detailed, step-by-step protocol for the synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. The described methodology is based on established synthetic transformations, beginning with the readily available starting material, 2-hydroxy-4-methoxybenzaldehyde. The causality behind experimental choices and self-validating system checks are explained to ensure reproducibility and success in a laboratory setting.

Overall Synthetic Strategy

The synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid is achieved through a three-step process starting from 2-hydroxy-4-methoxybenzaldehyde. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Demethylation & Hydrolysis A 2-hydroxy-4-methoxybenzaldehyde C Ethyl 2-((2-formyl-5-methoxyphenyl)oxy)propanoate A->C K2CO3, DMSO B Ethyl 2-bromopropanoate B->C D Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate C->D Base-catalyzed cyclization E 6-methoxy-2-methylbenzofuran-3-carboxylic acid D->E NaOH (aq) F 6-hydroxy-2-methylbenzofuran-3-carboxylic acid (Final Product) E->F Boron tribromide (BBr3)

Caption: Experimental workflow for the synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.

Experimental Protocol

This protocol is divided into three main stages: O-alkylation of 2-hydroxy-4-methoxybenzaldehyde, intramolecular cyclization to form the benzofuran ring, and subsequent demethylation and hydrolysis to yield the final product.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-hydroxy-4-methoxybenzaldehydeReagent grade, ≥98%Commercially available
Ethyl 2-bromopropanoateReagent grade, ≥97%Commercially available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Commercially available
Sodium hydroxide (NaOH)Pellets, ≥97%Commercially available
Boron tribromide (BBr₃)1.0 M in CH₂Cl₂Commercially available
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially available
TolueneReagent grade, ≥99.5%Commercially available
Hydrochloric acid (HCl)Concentrated, 37%Commercially available
WaterDeionizedLaboratory supply
Step 1: Synthesis of Ethyl 2-((2-formyl-5-methoxyphenyl)oxy)propanoate

Rationale: This step involves a nucleophilic substitution reaction where the phenoxide, generated in situ from 2-hydroxy-4-methoxybenzaldehyde and potassium carbonate, attacks ethyl 2-bromopropanoate. The hydroxyl group at the 4-position is more acidic and sterically accessible than the 2-hydroxyl group, leading to regioselective alkylation at the 4-position.[3][4]

Procedure:

  • To a mixture of 2-hydroxy-4-methoxybenzaldehyde (70 g) and dimethyl sulfoxide (280 ml) at 25-35°C, add ethyl 2-bromopropanoate (99.94 g) and stir at the same temperature.[2]

  • Add potassium carbonate (95.39 g) portion-wise to the above mixture at 25-35°C and continue stirring at this temperature.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add water and toluene to the reaction mixture.

  • Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water.

  • The resulting solution of ethyl 2-((2-formyl-5-methoxyphenyl)oxy)propanoate in toluene is used directly in the next step.

Step 2: Synthesis of Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate

Rationale: The formation of the benzofuran ring proceeds via an intramolecular aldol-type condensation. The base facilitates the deprotonation of the carbon alpha to the ester, which then attacks the aldehyde carbonyl group, followed by dehydration to yield the benzofuran.

Procedure:

  • The toluene solution from the previous step is subjected to base-catalyzed cyclization. While specific conditions for this exact substrate are proprietary in some literature, a common method involves heating with a base.

  • Cool the reaction mixture to 25-35°C and add toluene.

  • Separate the organic and aqueous layers. The aqueous layer is washed with toluene.

  • The combined organic layers containing ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate are concentrated under reduced pressure.

Step 3: Synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid

Rationale: This final step involves two key transformations: saponification of the ester to the carboxylic acid using a strong base, followed by demethylation of the methoxy group to the desired hydroxyl group. Boron tribromide is a powerful Lewis acid commonly used for the cleavage of aryl methyl ethers.[1][2]

Procedure:

  • Hydrolysis: To the crude ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate, add a solution of sodium hydroxide and heat to reflux until the ester is fully hydrolyzed.

  • Cool the mixture to 25-35°C and acidify with aqueous hydrochloric acid to precipitate the 6-methoxy-2-methylbenzofuran-3-carboxylic acid.[2]

  • Filter the precipitated solid, wash with water, and dry.

  • Demethylation: To a pre-cooled mixture of 6-methoxy-2-methylbenzofuran-3-carboxylic acid (22 g) and dichloromethane (220 ml) at 0-10°C, slowly add boron tribromide (80.18 g).[1]

  • Stir the reaction mixture at the same temperature.

  • Slowly quench the reaction mixture with ice water and continue stirring.

  • Filter the resulting solid, wash with water, and dry to obtain the final product, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.[1] Yield: 17.8 g.[1]

Summary of Quantitative Data

StepStarting MaterialReagentsSolvent(s)Temperature (°C)Yield
12-hydroxy-4-methoxybenzaldehyde (70 g)Ethyl 2-bromopropanoate (99.94 g), K₂CO₃ (95.39 g)DMSO, Toluene25-35-
2Ethyl 2-((2-formyl-5-methoxyphenyl)oxy)propanoateBaseTolueneElevated-
36-methoxy-2-methylbenzofuran-3-carboxylic acid (22 g)Boron tribromide (80.18 g)Dichloromethane0-1017.8 g[1]

Conclusion

The protocol outlined in this application note provides a comprehensive and reliable method for the synthesis of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, a crucial intermediate in pharmaceutical research and development. By starting with the commercially available 2-hydroxy-4-methoxybenzaldehyde, this multi-step synthesis offers a practical route to the target molecule. The detailed procedural steps, coupled with the rationale behind the chemical transformations, are intended to facilitate the successful replication of this synthesis in a laboratory setting.

References

Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of Methyl 6-methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 6-methoxybenzofuran-2-carboxylate. Developed for researchers, scientists, and drug development professionals, this guide provides a detailed protocol grounded in fundamental chromatographic principles. The narrative explains the rationale behind the selection of chromatographic parameters, from mobile phase composition to stationary phase chemistry. Furthermore, a comprehensive protocol for method validation is outlined, adhering to the stringent standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] This ensures the method is not only accurate and precise but also fit for its intended purpose in quality control, stability testing, and research environments.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring a benzofuran core, a structure of significant interest in medicinal chemistry and materials science.[3][4] Benzofuran derivatives are known to exhibit a wide range of biological activities and serve as crucial intermediates in the synthesis of complex pharmaceutical agents.[5] Consequently, a reliable and validated analytical method is paramount for ensuring the purity, identity, and stability of this compound during drug discovery, development, and manufacturing processes.

This document details a reverse-phase HPLC (RP-HPLC) method, which is the most widely used analytical technique in the pharmaceutical industry for its versatility, sensitivity, and efficiency in separating compounds of moderate to low polarity.[6]

Analyte Properties and Method Design

The design of this analytical method is directly informed by the physicochemical properties of this compound.

  • Molecular Structure & Polarity: The molecule has a molecular weight of 206.198 g/mol and a calculated LogP of 2.31.[7] This LogP value indicates moderate hydrophobicity, making it an ideal candidate for retention and separation on a nonpolar stationary phase, such as a C18 column, through hydrophobic interactions.[8]

  • UV Absorbance: The conjugated aromatic system of the benzofuran ring enables strong absorption of ultraviolet (UV) light, a property essential for sensitive detection.[3] Studies on similar benzofuran derivatives show distinct absorption maxima, often with two main bands, one of which is typically around 280-290 nm.[9] This intrinsic property allows for direct UV detection without the need for derivatization.

Chromatographic Principle: Reverse-Phase HPLC

The core of this method is reverse-phase chromatography. In this mode, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar (hydrophilic).[10]

  • Stationary Phase: A C18 (octadecylsilane) bonded silica column is selected. The long alkyl chains provide a hydrophobic surface that interacts with the analyte.

  • Mobile Phase: A mixture of water and a less polar organic solvent, acetonitrile, is used. The proportion of the organic solvent is adjusted to control the elution of the analyte. Increasing the acetonitrile concentration reduces the polarity of the mobile phase, weakening the analyte's interaction with the stationary phase and thus decreasing its retention time.[11]

  • pH Control: Phosphoric acid is added to the mobile phase to maintain a low pH. This is critical for two reasons:

    • It suppresses the ionization of residual silanol groups on the silica backbone of the stationary phase. Ionized silanols can lead to undesirable secondary interactions with the analyte, resulting in poor peak shape (tailing).[8]

    • It ensures the analyte, an ester, remains in a consistent, non-ionized state, promoting reproducible retention.

Detailed Analytical Method and Protocol

Instrumentation, Chemicals, and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).

  • Chemicals:

    • This compound reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Orthophosphoric acid (ACS grade).

    • Water (HPLC or Milli-Q grade).

Preparation of Solutions
  • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (60:40, v/v) containing 0.1% phosphoric acid.

    • Protocol: To 400 mL of HPLC-grade water, carefully add 1.0 mL of orthophosphoric acid. Add 600 mL of acetonitrile. Mix thoroughly and degas using sonication or vacuum filtration.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent to ensure sample solubility and compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 290 nm
Run Time 10 minutes
Analytical Workflow Diagram

The general workflow for sample analysis is depicted below.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (ACN:H2O:H3PO4) sys_suit Perform System Suitability Test (SST) prep_mobile->sys_suit prep_std Prepare Standard Solutions prep_std->sys_suit prep_sample Prepare Sample Solutions inject_sample Inject Sample Solutions prep_sample->inject_sample inject_std Inject Standard Solutions sys_suit->inject_std If SST Passes inject_std->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Concentration integrate->calculate report Generate Final Report calculate->report

Caption: High-level workflow for HPLC analysis.

HPLC Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The following protocols are based on ICH Q2(R2) guidelines.[13][14]

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.

    • Inject the working standard solution.

    • Inject a sample solution.

    • If available, inject a placebo (formulation without the active ingredient) or a sample spiked with known impurities.

  • Acceptance Criteria: The blank should show no peak at the retention time of this compound. The analyte peak in the sample chromatogram should be free from co-elution with any other peaks, which can be confirmed using a PDA detector for peak purity analysis.

Linearity
  • Objective: To establish that there is a direct proportional relationship between the concentration of the analyte and the detector response over a defined range.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, typically covering 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be minimal.

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the results of both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Protocol:

    • These can be estimated from the linearity data based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

    • Alternatively, prepare and inject solutions with decreasing concentrations to find the limits experimentally.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (%RSD ≤ 10%).

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 2 °C).

      • Mobile phase composition (e.g., Acetonitrile ± 2%).

    • Analyze the sample under each modified condition and evaluate the impact on system suitability parameters (retention time, peak area, tailing factor).

  • Acceptance Criteria: The system suitability parameters should remain within their acceptance limits for all tested variations, demonstrating the method's reliability during normal usage.

Validation Process Overview

G cluster_params Core Validation Parameters Validation Method Validation Protocol (ICH Q2(R2)) A systematic approach to prove method suitability Specificity Specificity (Analyte vs. Others) Validation->Specificity Linearity Linearity (Conc. vs. Response) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Limits LOD & LOQ (Sensitivity) Validation->Limits Robustness Robustness (Method Variations) Validation->Robustness Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Key parameters for HPLC method validation.

Conclusion

The reverse-phase HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, and precise for the quantitative determination of this compound. The systematic explanation of the method development rationale and the comprehensive validation protocol provide researchers and drug development professionals with a reliable tool for quality assessment. Adherence to these protocols will ensure that the data generated is robust, reproducible, and compliant with international regulatory expectations.

References

Application Note: Synthesis of Amide and Ester Derivatives of Benzofuran-3-Carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] These heterocyclic compounds exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The versatility of the benzofuran nucleus makes it a privileged scaffold in drug discovery, prompting chemists to develop diverse synthetic methodologies to access novel analogues for structure-activity relationship (SAR) studies.[2]

Benzofuran-3-carboxylic acid, in particular, is a pivotal starting material. Its carboxylic acid functional group serves as a versatile handle for derivatization, allowing for the systematic exploration of chemical space through the creation of amide and ester libraries. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reliable synthesis of benzofuran-3-carboxamides and benzofuran-3-carboxylate esters, offering field-proven protocols and explaining the causality behind key experimental choices.

Part 1: Synthesis of Benzofuran-3-Carboxamides

Scientific Principle: The Challenge of Amide Bond Formation

The direct condensation of a carboxylic acid with an amine to form an amide bond is thermodynamically unfavorable at ambient temperatures. The primary obstacle is the competing acid-base reaction, where the amine is protonated by the carboxylic acid to form a non-nucleophilic ammonium carboxylate salt. To overcome this, the carboxylic acid must first be "activated" by converting its hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon sufficiently electrophilic for attack by the amine.[6] This can be achieved through two primary strategies: conversion to a highly reactive acyl chloride or the use of specialized coupling reagents.

Experimental Workflow: Amide Synthesis

G cluster_0 Activation Method cluster_1 Coupling Step cluster_2 Product Acid Benzofuran-3-Carboxylic Acid AcylChloride Method A: Acyl Chloride Formation (e.g., SOCl₂) Acid->AcylChloride Activation Coupling Method B: In-situ Activation (e.g., HATU, DCC) Acid->Coupling Activation Amine Primary or Secondary Amine + Base (e.g., Et₃N, DIPEA) Product Benzofuran-3-Carboxamide Amine->Product Amidation

Caption: General workflow for benzofuran-3-carboxamide synthesis.

Protocol 1: Amide Synthesis via the Acyl Chloride Intermediate

This classic, robust method is advantageous for its low cost and high reactivity, making it suitable for a wide range of amines. However, the harshness of the chlorinating agents requires that other sensitive functional groups in the substrates be protected.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend benzofuran-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene (approx. 0.5 M).

  • Acyl Chloride Formation: Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at 0 °C. Causality: Thionyl chloride is a highly effective chlorinating agent that reacts with the carboxylic acid to produce the acyl chloride, with gaseous byproducts (SO₂ and HCl) that can be easily removed. Alternatively, oxalyl chloride can be used with a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Reagent Removal: Cool the reaction to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. This step is critical to prevent unwanted side reactions in the next step.

  • Amidation: Re-dissolve the crude benzofuran-3-carbonyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) in anhydrous DCM.

  • Coupling: Add the amine solution dropwise to the acyl chloride solution at 0 °C. Causality: The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The triethylamine is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Work-up & Purification: After stirring at room temperature for 2-4 hours, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) or recrystallization.

Protocol 2: Amide Synthesis via Modern Coupling Reagents

Peptide coupling reagents offer a milder and often more efficient alternative to the acyl chloride method, with fewer side reactions and broader functional group tolerance.[7] Reagents are broadly classified as carbodiimides (DCC, EDC), phosphonium salts (BOP, PyBOP), and aminium/uronium salts (HBTU, HATU).[8] HATU is highlighted here for its high efficiency and low rate of racemization in chiral substrates.

Step-by-Step Methodology:

  • Preparation: To a solution of benzofuran-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (approx. 0.2 M), add the desired amine (1.1 eq).

  • Reagent Addition: Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq). Causality: DIPEA is a sterically hindered base that activates the coupling reagent and neutralizes acids without competing as a nucleophile.

  • Activation & Coupling: Add the coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours. Causality: HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is rapidly attacked by the amine to form the stable amide bond.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Coupling Reagent Activating Additive Base Typical Solvent Key Feature
DCC/DIC HOBt or HOAtEt₃N, DIPEADCM, THFCost-effective; insoluble urea byproduct.[6]
EDC·HCl HOBtDIPEA, NMMDCM, DMFWater-soluble carbodiimide; easy work-up.
BOP NoneDIPEA, Et₃NDMF, CH₃CNHigh efficiency; carcinogenic HMPA byproduct.[8]
HBTU/HATU NoneDIPEADMFVery efficient, fast reactions, low racemization.[6][9]

Part 2: Synthesis of Benzofuran-3-Carboxylate Esters

Scientific Principle: Ester Formation Strategies

Esterification of carboxylic acids is a fundamental transformation with several reliable methods. The choice of method depends on the scale of the reaction and the nature of the alcohol. The Fischer-Speier esterification is a classic, equilibrium-driven process catalyzed by acid, ideal for simple, low-boiling alcohols that can be used in large excess.[10] For more complex or sensitive alcohols, or when acidic conditions are not tolerated, alkylation of the corresponding carboxylate salt with an alkyl halide provides a powerful alternative.

Experimental Workflow: Ester Synthesis

G cluster_0 Esterification Method cluster_1 Product Acid Benzofuran-3-Carboxylic Acid Fischer Method C: Fischer Esterification (Alcohol + Acid Catalyst) Acid->Fischer Esterification Alkylation Method D: Carboxylate Alkylation (Base + Alkyl Halide) Acid->Alkylation Esterification Product Benzofuran-3-Carboxylate Ester Fischer->Product Alkylation->Product

Caption: General workflow for benzofuran-3-carboxylate ester synthesis.

Protocol 3: Fischer-Speier Esterification

This method is highly effective for preparing simple alkyl esters (e.g., methyl, ethyl) where the alcohol can serve as both reactant and solvent.

Step-by-Step Methodology:

  • Preparation: Suspend benzofuran-3-carboxylic acid (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (TsOH), to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours. Causality: The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol. The reaction is an equilibrium; using a large excess of alcohol and removing the water byproduct (if using a Dean-Stark apparatus) drives the reaction to completion.[10]

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Work-up & Purification: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize the acid by washing with a saturated NaHCO₃ solution until effervescence ceases. Wash with water and brine, then dry the organic layer over Na₂SO₄. After filtration and concentration, purify the ester by column chromatography or distillation.

Protocol 4: Esterification via Sₙ2 Alkylation

This protocol is ideal for synthesizing a wider variety of esters, including those from secondary or more complex alkyl halides, under non-acidic conditions.

Step-by-Step Methodology:

  • Salt Formation: Suspend benzofuran-3-carboxylic acid (1.0 eq) and a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), in a polar aprotic solvent like DMF or acetone (approx. 0.5 M). Stir at room temperature for 30 minutes. Causality: The base deprotonates the carboxylic acid to form a nucleophilic carboxylate salt.

  • Alkylation: Add the desired alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture, typically to 50-80 °C, for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up & Purification: Cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude ester by column chromatography. A specific example involves refluxing with dimethyl sulphate and K₂CO₃ in acetone to yield the methyl ester.[11]

Method Key Reagents Typical Conditions Advantages Limitations
Fischer Esterification Alcohol (excess), H₂SO₄ (cat.)Reflux, 4-24 hInexpensive, simple for primary alcohols.[10]Equilibrium-limited, harsh acidic conditions.
Sₙ2 Alkylation Base (K₂CO₃), Alkyl Halide50-80 °C, 2-16 hMild, non-acidic, wide substrate scope.Requires stoichiometric base, alkyl halide may be expensive.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assays for Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Inflammatory Landscape and the Promise of Benzofurans

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The inflammatory cascade is orchestrated by a complex network of signaling pathways and molecular mediators. Key players in this process include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), enzymes such as cyclooxygenase-2 (COX-2) that produce prostaglandins, and the signaling molecule nitric oxide (NO).[1][2]

The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[3][4][5] Upon activation by inflammatory stimuli, these pathways trigger the transcription of a multitude of pro-inflammatory genes.[3][5][6] Benzofuran derivatives, a class of heterocyclic compounds found in various natural products, have garnered significant attention for their diverse biological activities, including potent anti-inflammatory properties.[7][8][9] Evidence suggests that certain benzofuran compounds exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[7][10][11]

These application notes provide a comprehensive guide to validated in vitro assays for screening and characterizing the anti-inflammatory potential of novel benzofuran compounds. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to generate reliable data for drug discovery and development programs.

Foundational Assays: Assessing Cytotoxicity and Primary Anti-inflammatory Activity

A critical first step in evaluating any new compound is to determine its potential toxicity to cells. This ensures that any observed anti-inflammatory effects are not simply a result of cell death.[12][13] Following the assessment of a compound's safety profile, primary screening assays can be employed to gauge its general anti-inflammatory capacity.

Diagram: General Workflow for In Vitro Anti-inflammatory Screening

G A Benzofuran Compound Library B Cytotoxicity Assessment (e.g., MTT, LDH assays) A->B C Select Non-Toxic Concentrations B->C D Primary Anti-inflammatory Screening (e.g., NO Production Assay) C->D E Identify Active Compounds D->E F Secondary Mechanistic Assays (Cytokine, COX, Pathway Analysis) E->F G Lead Compound Identification F->G

Caption: Workflow for screening benzofuran compounds.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[14] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Benzofuran compounds dissolved in dimethyl sulfoxide (DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cell death if desired.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

CompoundConcentration (µM)Cell Viability (%)
Vehicle (DMSO)-100 ± 4.5
Benzofuran A1098.2 ± 3.1
Benzofuran A5095.7 ± 2.8
Benzofuran B1099.1 ± 3.5
Benzofuran B5065.4 ± 5.2

Table 1: Example data for MTT cytotoxicity assay.

Expert Insight: It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells, typically below 0.5%.[16]

Protocol 2: Measurement of Nitric Oxide (NO) Production using the Griess Assay

A hallmark of inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages.[17] The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant.[18][19]

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • Benzofuran compounds

  • LPS (1 µg/mL)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[18]

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1. Pre-treat the cells with non-toxic concentrations of the benzofuran compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[20] Include a negative control (cells only), a vehicle control (DMSO + LPS), and a positive control (a known iNOS inhibitor + LPS).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Solution A to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[19][21]

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[18]

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (no LPS)1.2 ± 0.3-
LPS + Vehicle25.8 ± 1.90
LPS + Benzofuran A (10 µM)12.5 ± 1.151.6
LPS + Benzofuran A (50 µM)5.4 ± 0.779.1

Table 2: Example data for Griess assay.

Mechanistic Deep Dive: Unraveling the Mode of Action

Once promising benzofuran compounds are identified through primary screening, the next step is to investigate their mechanism of action. This involves examining their effects on key inflammatory mediators and signaling pathways.

Diagram: Key Inflammatory Signaling Pathways

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates AP1 AP-1 MAPK->AP1 activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates COX2_mRNA COX-2 mRNA iNOS_mRNA iNOS mRNA Cytokine_mRNA Pro-inflammatory Cytokine mRNA Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene AP1->Gene Gene->COX2_mRNA expresses Gene->iNOS_mRNA expresses Gene->Cytokine_mRNA expresses

Caption: Simplified overview of LPS-induced inflammatory signaling.

Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of secreted proteins, such as TNF-α and IL-6, in cell culture supernatants.[22][23]

Materials:

  • Cell culture supernatants from Protocol 2

  • Commercially available ELISA kits for mouse TNF-α and IL-6[22]

  • Microplate reader

Procedure:

  • Follow Kit Instructions: Perform the ELISA according to the manufacturer's protocol. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Adding the cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that is converted by the enzyme into a colored product.

    • Stopping the reaction and measuring the absorbance.[24][25]

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance values to the standard curve.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)25 ± 815 ± 5
LPS + Vehicle1500 ± 120850 ± 75
LPS + Benzofuran A (10 µM)750 ± 60400 ± 35
LPS + Benzofuran A (50 µM)250 ± 30150 ± 20

Table 3: Example data for cytokine ELISA.

Protocol 4: COX-2 Inhibitor Screening Assay

This assay determines the ability of benzofuran compounds to directly inhibit the enzymatic activity of COX-2, which is responsible for the production of prostaglandins, key mediators of inflammation and pain.[26][27]

Materials:

  • Commercially available COX-2 inhibitor screening kit (fluorometric or colorimetric)[26][28][29]

  • Benzofuran compounds

  • Microplate reader

Procedure:

  • Follow Kit Instructions: Perform the assay according to the manufacturer's protocol.[27][29] This generally involves:

    • Preparing a reaction mixture containing human recombinant COX-2 enzyme, a fluorescent or colorimetric probe, and a cofactor.

    • Adding the benzofuran compounds at various concentrations to the reaction mixture.

    • Initiating the reaction by adding arachidonic acid, the substrate for COX-2.

    • Monitoring the change in fluorescence or absorbance over time.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).

CompoundIC₅₀ (µM)
Celecoxib (Positive Control)0.45
Benzofuran A8.2
Benzofuran C>100

Table 4: Example data for COX-2 inhibitor screening.

Delving Deeper: Pathway Analysis

To confirm that the anti-inflammatory effects of the benzofuran compounds are mediated through the NF-κB and MAPK pathways, further experiments such as Western blotting or reporter gene assays can be performed. These techniques allow for the assessment of the phosphorylation status of key signaling proteins (e.g., p65, p38, JNK) or the transcriptional activity of NF-κB.[10][11][30]

Conclusion

The in vitro assays described in these application notes provide a robust framework for the systematic evaluation of the anti-inflammatory properties of benzofuran compounds. By employing a tiered approach that begins with cytotoxicity assessment and primary screening, and progresses to more detailed mechanistic studies, researchers can efficiently identify and characterize promising lead candidates for the development of novel anti-inflammatory therapeutics. The provided protocols, when executed with care and appropriate controls, will yield reliable and reproducible data to guide the drug discovery process.

References

Application Notes & Protocols: Techniques for Evaluating Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tubulin as a Critical Target in Drug Discovery

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their roles are diverse and critical, encompassing the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle essential for cell division.[1] The dynamic instability of microtubules—a constant cycling between polymerization and depolymerization—is precisely regulated and vital for their function. Interference with this process can lead to mitotic arrest and, ultimately, apoptotic cell death.[2]

This inherent vulnerability makes tubulin a highly validated and successful target for anticancer therapeutics.[3] Agents that interfere with microtubule dynamics are broadly classified into two groups:

  • Microtubule Stabilizing Agents: Such as taxanes (e.g., paclitaxel) and epothilones, which bind to tubulin and prevent microtubule depolymerization.[4]

  • Microtubule Destabilizing Agents: Such as vinca alkaloids (e.g., vinblastine), colchicine, and combretastatins, which inhibit tubulin polymerization.[4][5]

Given the clinical significance of these agents, robust and reliable methods for identifying and characterizing new tubulin polymerization inhibitors are paramount in drug discovery and basic research. This guide provides a detailed overview of key biochemical and cell-based assays, explaining the principles, offering step-by-step protocols, and discussing the rationale behind experimental choices to ensure data integrity and trustworthiness.

Foundational Assays: Direct Measurement of Polymerization (In Vitro)

Biochemical assays utilizing purified tubulin offer the most direct method for assessing a compound's effect on polymerization. These cell-free systems are essential for initial screening, mechanism of action studies, and determining direct binding interactions.

Turbidimetric Assay

The turbidimetric assay is the classic method for monitoring microtubule formation in real-time.

Principle of the Assay: This assay is based on the principle that microtubules scatter light. As tubulin dimers polymerize into microtubules, the turbidity of the solution increases, which can be measured as an increase in optical density (OD) at 340 nm.[6][7] The rate of OD increase is proportional to the rate of microtubule growth. Inhibitors of polymerization will decrease the rate and extent of the OD increase, while stabilizers may enhance it.[6]

dot

Caption: Principle of the turbidimetric tubulin polymerization assay.

Experimental Protocol: Turbidimetric Assay

A. Materials & Reagents:

  • Lyophilized tubulin protein (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (100%)

  • Test compound and vehicle control (e.g., DMSO)

  • Positive controls: Nocodazole (inhibitor), Paclitaxel (stabilizer)[8]

  • UV-transparent 96-well half-area plates

  • Temperature-controlled microplate spectrophotometer

B. Reagent Preparation:

  • Tubulin Stock (10 mg/mL): Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Aliquot, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.[6]

  • Polymerization Buffer (PB): Prepare General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.[9] The glycerol acts as a polymerization enhancer.[10]

  • Compound Dilutions: Prepare a 10X stock of your test compound and controls in Polymerization Buffer. Note: Paclitaxel should be diluted in room temperature buffer to prevent precipitation.[6]

C. Step-by-Step Procedure:

  • Prepare Tubulin Working Solution: On ice, dilute the Tubulin Stock to 3.0 mg/mL using ice-cold Polymerization Buffer.

  • Plate Setup: Pre-warm the microplate reader to 37°C.

  • Add Compounds: To the appropriate wells of the 96-well plate, add 10 µL of the 10X compound dilutions (test compound, vehicle, positive controls).

  • Initiate Polymerization: Add 90 µL of the 3.0 mg/mL tubulin working solution to each well. Mix gently by pipetting, avoiding bubbles. The final tubulin concentration will be ~2.7 mg/mL.

  • Measure Turbidity: Immediately place the plate in the pre-warmed spectrophotometer. Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[8][9]

D. Data Analysis & Interpretation:

  • Plot OD 340 nm versus time.

  • A typical polymerization curve shows three phases: nucleation (lag phase), growth (steep increase), and steady-state (plateau).[6]

  • Inhibitors: Increase the lag phase, decrease the polymerization rate (slope of the growth phase), and lower the final OD plateau.

  • Stabilizers: Decrease or eliminate the lag phase, increase the polymerization rate, and raise the final OD plateau.

  • Calculate the IC₅₀ value: the concentration of the compound that inhibits the extent of polymerization by 50% compared to the vehicle control.[11]

Trustworthiness - Essential Controls:

  • Negative Control (Vehicle): Shows the baseline polymerization curve (e.g., 1% DMSO).

  • Positive Inhibitor Control: Nocodazole or colchicine; ensures the assay can detect inhibition.

  • Positive Stabilizer Control: Paclitaxel; ensures the assay can detect stabilization and validates tubulin activity.[8]

  • No Tubulin Control: Buffer and compound only; checks for compound precipitation that could cause light scattering.[8]

Fluorescence-Based Assays

These assays offer higher sensitivity and are more amenable to high-throughput screening (HTS) than turbidimetric methods.[12]

Principle of the Assay: This method utilizes a fluorescent reporter molecule, such as 4′,6-diamidino-2-phenylindole (DAPI), which exhibits enhanced fluorescence upon binding to polymerized microtubules compared to free tubulin dimers.[10][13] The increase in fluorescence intensity is directly proportional to the mass of microtubule polymer formed.[14]

Experimental Protocol: Fluorescence-Based Assay

A. Materials & Reagents:

  • Tubulin Polymerization Assay Kit (Fluorescence-based), which typically includes:

    • Tubulin protein (>99% pure)[14]

    • General Tubulin Buffer with a fluorescent reporter (e.g., DAPI)[14]

    • GTP

    • Glycerol-containing buffer

  • Test compounds and controls

  • Black 96-well or 384-well plates

  • Fluorescence microplate reader with temperature control

B. Step-by-Step Procedure (based on a typical kit protocol):

  • Reagent Preparation: Prepare reagents as specified by the manufacturer. Typically, this involves reconstituting tubulin on ice and preparing a master mix of buffer, GTP, and the fluorescent reporter.

  • Compound Plating: Add test compounds and controls (e.g., paclitaxel, vinblastine) to the wells of the black microplate.

  • Initiate Reaction: On ice, add the tubulin to the master mix. Add this final reaction mix to the wells containing the compounds.

  • Incubation & Measurement: Immediately transfer the plate to the fluorescence reader pre-warmed to 37°C. Measure fluorescence at appropriate excitation/emission wavelengths (e.g., ~360 nm Ex / ~450 nm Em for DAPI) every 60 seconds for 60 minutes.[10]

D. Data Analysis & Interpretation:

  • Plot relative fluorescence units (RFU) versus time.

  • The interpretation of the curves (inhibition vs. stabilization) is analogous to the turbidimetric assay.

  • The higher signal-to-background ratio often yields more robust data for IC₅₀ calculations, making it ideal for HTS campaigns.[12]

Cellular Context: Validating Activity in Live Cells

While in vitro assays are crucial for determining direct effects on tubulin, cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit the expected downstream biological response.

dot

Drug_Discovery_Workflow Lib Compound Library HTS Primary Screen: Biochemical Assay (e.g., Fluorescence-based) Lib->HTS Hits Initial Hits HTS->Hits Identifies activity Dose Dose-Response & IC50 Determination (Biochemical) Hits->Dose Confirmed Confirmed In Vitro Hits Dose->Confirmed Quantifies potency Immuno Secondary Screen: Immunofluorescence (Microtubule Morphology) Confirmed->Immuno Cellular Validation Cycle Secondary Screen: Cell Cycle Analysis (G2/M Arrest) Confirmed->Cycle Cellular Validation Leads Validated Leads Immuno->Leads Cycle->Leads

Caption: A typical workflow for screening tubulin polymerization inhibitors.

Immunofluorescence (IF) Microscopy

IF provides direct visual evidence of a compound's effect on the microtubule network within cells.

Principle of the Assay: Cells are treated with the test compound, then fixed and permeabilized. A primary antibody specific to α- or β-tubulin is used to label the microtubule network. A secondary antibody conjugated to a fluorophore binds to the primary antibody, allowing the microtubule cytoskeleton to be visualized with a fluorescence microscope.[15]

Experimental Protocol: Immunofluorescence

A. Materials & Reagents:

  • HeLa, A549, or other suitable cancer cell line

  • Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Glass coverslips in a 24-well plate

  • Test compound, vehicle, and controls (e.g., Nocodazole, Paclitaxel)

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)[15]

  • Primary Antibody: Mouse anti-α-tubulin antibody

  • Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear Stain: DAPI solution

  • Antifade mounting medium

  • Fluorescence microscope

B. Step-by-Step Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate to achieve 60-70% confluency at the time of treatment.[15] Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and controls for a predetermined time (e.g., 18-24 hours).

  • Fixation: Gently wash cells with PBS. Fix with 4% PFA for 10-15 minutes at room temperature.[16]

  • Permeabilization: Wash 3x with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.[16]

  • Blocking: Wash 3x with PBS. Block non-specific antibody binding with 1% BSA in PBST for 1 hour.[15]

  • Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer (e.g., 1:500). Incubate coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash 3x with PBST. Dilute the fluorophore-conjugated secondary antibody in blocking buffer (e.g., 1:1000). Incubate for 1 hour at room temperature, protected from light.[15]

  • Staining and Mounting: Wash 3x with PBST. Incubate with DAPI solution for 5 minutes to stain nuclei. Wash once with PBS. Mount the coverslips onto microscope slides using antifade medium.[15]

  • Imaging: Visualize the cells using a fluorescence microscope.

C. Data Interpretation:

  • Vehicle Control: Cells should display a well-defined, filamentous network of microtubules extending throughout the cytoplasm.

  • Polymerization Inhibitors (e.g., Nocodazole, Colchicine): Cause depolymerization of microtubules, resulting in a diffuse, punctate cytoplasmic stain and loss of the filamentous network.[17]

  • Stabilizing Agents (e.g., Paclitaxel): Induce the formation of thick, stable microtubule bundles and multiple asters.[18]

Cell Cycle Analysis by Flow Cytometry

This is a powerful, quantitative method to determine the downstream consequences of microtubule disruption.

Principle of the Assay: Microtubule targeting agents disrupt the formation of the mitotic spindle, preventing cells from progressing through mitosis. This leads to an arrest in the G2/M phase of the cell cycle.[19][20] Flow cytometry can quantify this arrest by measuring the DNA content of thousands of individual cells stained with a fluorescent DNA-binding dye like propidium iodide (PI). Cells in G2 or M phase have twice the DNA content (4N) of cells in G1 phase (2N).[21]

Experimental Protocol: Cell Cycle Analysis

A. Materials & Reagents:

  • Actively dividing cancer cell line (e.g., HCT116, HeLa)

  • Test compound and controls

  • DNA Staining Solution: PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Flow cytometer

B. Step-by-Step Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with test compounds for a duration equivalent to one cell cycle (e.g., 24 hours).

  • Cell Harvest: Harvest both adherent and floating cells (as mitotic cells often detach). Centrifuge to pellet the cells.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight or longer at -20°C.

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the pellet in the PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000-20,000 single-cell events.

C. Data Interpretation:

  • Analyze the DNA content histograms.

  • The x-axis represents fluorescence intensity (proportional to DNA content), and the y-axis represents cell count.

  • Vehicle Control: Shows a typical distribution with a large G1 peak and a smaller G2/M peak.

  • Tubulin Inhibitors: Treatment will cause a significant increase in the percentage of cells in the G2/M peak and a corresponding decrease in the G1 peak, indicating mitotic arrest.[11][22]

Summary and Method Selection

Choosing the right assay depends on the stage of the research or drug discovery process. Biochemical assays are indispensable for primary screening and direct mechanism of action studies, while cell-based assays are critical for validating physiological relevance and downstream effects.

Assay TypePrincipleThroughputEndpointProsCons
Turbidimetric Assay Light scattering by microtubules[7]Low to MediumOD at 340 nmDirect measurement, kinetic data, well-established.Requires high protein concentration, lower sensitivity.
Fluorescence Assay Reporter fluorescence upon binding microtubules[10]HighFluorescence IntensityHigh sensitivity, HTS-compatible, low protein usage.[12]Indirect measurement, potential for compound interference.
Immunofluorescence Antibody-based visualization of microtubule network[15]LowMicroscopic ImagesDirect visualization of cellular effects, morphological data.Low throughput, semi-quantitative, labor-intensive.
Cell Cycle Analysis DNA content measurement by flow cytometry[21]Medium to High% Cells in G2/MQuantitative, high-throughput, measures functional outcome.Indirect endpoint, does not confirm direct target engagement.

By employing a strategic combination of these robust in vitro and cell-based assays, researchers can confidently identify and characterize novel inhibitors of tubulin polymerization, paving the way for the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of Fruquintinib intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Fruquintinib Intermediates

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Fruquintinib intermediates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this potent VEGFR inhibitor. Recognizing that low yields can be a significant impediment to research and development, we have structured this resource to provide direct, actionable solutions to common challenges encountered in the laboratory.

Our approach is rooted in first principles of organic chemistry, combining mechanistic understanding with practical, field-tested advice. This document is organized into sections addressing specific, critical transformations in the Fruquintinib synthetic pathway, followed by general FAQs and detailed experimental protocols.

Overview of the Core Synthetic Strategy

The synthesis of Fruquintinib hinges on the successful construction of two key heterocyclic intermediates, followed by their strategic coupling. The most common route involves the synthesis of a substituted quinazoline core and a functionalized benzofuran moiety, which are then joined via a nucleophilic aromatic substitution (SNAr) or an Ullmann-type C-O coupling reaction.[1][2]

Below is a generalized workflow illustrating this disconnection approach.

G Fruquintinib Fruquintinib Coupling Key C-O Coupling (SNAr / Ullmann-type) Fruquintinib->Coupling Quinazoline Intermediate 1: 4-Chloro-6,7-dimethoxy quinazoline Coupling->Quinazoline Benzofuran Intermediate 2: 6-Hydroxy-N,2-dimethyl benzofuran-3-carboxamide Coupling->Benzofuran BuildingBlocks1 Quinazoline Precursors (e.g., Substituted Anilines) Quinazoline->BuildingBlocks1 BuildingBlocks2 Benzofuran Precursors Benzofuran->BuildingBlocks2

Caption: Retrosynthetic analysis of Fruquintinib.

Troubleshooting Guide: Key Reaction Steps

This section addresses specific low-yield problems in a question-and-answer format, focusing on the most challenging transformations.

Part A: Synthesis of the Quinazoline Core

The construction of the quinazoline ring system often involves cyclization reactions that can be sensitive to reaction conditions. A common method is the copper-catalyzed Ullmann condensation.[3][4]

Q1: My intramolecular Ullmann-type cyclization to form the quinazoline ring is sluggish and gives a low yield. What are the primary causes?

A1: This is a frequent issue in copper-catalyzed N-arylation cyclizations. The causes can be broken down into three main areas: catalyst deactivation, suboptimal reaction conditions, and substrate reactivity.

  • Catalyst System:

    • Catalyst Oxidation: The active catalyst is a Cu(I) species. Exposure to oxygen can oxidize it to inactive Cu(II). Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.

    • Ligand Choice: While some Ullmann reactions are "ligand-free," many modern protocols require a ligand to stabilize the copper center and facilitate the catalytic cycle.[5] Common ligands include L-proline, picolinamides, and diamines. If your yield is low, screening a panel of ligands is a critical first step. The ligand can improve solubility and accelerate the reductive elimination step.[6]

    • Source of Copper: The purity and form of the copper source (e.g., CuI, Cu2O, CuBr) are vital. Use freshly purchased, high-purity copper salts.

  • Reaction Conditions:

    • Base: The choice of base is crucial. It must be strong enough to deprotonate the nitrogen nucleophile but not so harsh that it causes substrate degradation. K2CO3, K3PO4, and Cs2CO3 are common choices. Cs2CO3 is more soluble in organic solvents and can often accelerate the reaction.

    • Temperature: Ullmann reactions traditionally require high temperatures (120-200 °C).[3][7] If your reaction is stalling, a careful increase in temperature may be necessary. However, excessive heat can lead to decomposition. Run small-scale trials to find the optimal temperature.

    • Solvent: High-boiling point, polar aprotic solvents like DMF, DMSO, or NMP are typical. The purity of the solvent is non-negotiable. Water contamination can poison the catalyst and hydrolyze starting materials. Use anhydrous solvents.

  • Substrate Issues:

    • Purity: Ensure your starting aryl halide and amine precursors are highly pure. Impurities containing sulfur or other strongly coordinating groups can act as catalyst poisons.

    • Steric Hindrance: Bulky groups near the reacting centers can significantly slow down the reaction. If this is the case, you may need a more active catalyst system (e.g., a different ligand) or higher temperatures.

Part B: The Final C-O Coupling Reaction

The final step, coupling the chloroquinazoline with the hydroxybenzofuran, is a critical C-O bond-forming reaction. Patents report this step proceeding in high yield (85%), suggesting it is robust but requires optimization.[1][2]

Q2: The final SNAr/Ullmann coupling between my 4-chloroquinazoline and the benzofuran phenol is incomplete, and I observe significant starting material recovery. How can I drive the reaction to completion?

A2: Incomplete conversion in this key step points to issues with nucleophilicity, electrophilicity, or reaction kinetics.

  • Activation of the Nucleophile (Phenol):

    • The phenolic hydroxyl group must be deprotonated to act as an effective nucleophile. The pKa of the phenol and the strength of the base are key.

    • Insufficient Base: If using a weak base like K2CO3, the equilibrium may not favor the phenoxide. Consider switching to a stronger base like K3PO4 or Cs2CO3.

    • Solubility: The base must be at least partially soluble. Finely grinding the base before addition can increase its surface area and reactivity.

  • Reaction Conditions:

    • Solvent: Aprotic polar solvents (DMF, DMSO) are essential to solvate the potassium or cesium phenoxide intermediate. Ensure the solvent is anhydrous.

    • Temperature: While SNAr reactions can sometimes proceed at moderate temperatures, this specific transformation may require heating (e.g., 80-140 °C) to overcome the activation energy barrier. Perform a temperature screen to find the sweet spot between reaction rate and decomposition.

  • Catalysis (If run as an Ullmann-type reaction):

    • Although this can be viewed as an SNAr, the C-O bond formation may be accelerated by a copper catalyst, officially classifying it as an Ullmann ether synthesis.[3] If uncatalyzed attempts fail, consider adding a catalytic amount of CuI (5-10 mol%) with a suitable ligand (e.g., L-proline or a diamine). This can dramatically lower the required reaction temperature and time.

Q3: My final coupling reaction is producing a significant, unidentified byproduct, leading to low purity and yield. What is the likely cause and solution?

A3: Byproduct formation often results from side reactions involving the starting materials or solvent under the reaction conditions.

  • Hydrolysis: If there is moisture in your reaction, the 4-chloroquinazoline can be hydrolyzed to the corresponding 4-hydroxyquinazoline (a quinazolinone). This byproduct is often difficult to separate.

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under a strict inert atmosphere.

  • Solvent Reaction: At high temperatures, DMF can decompose to produce dimethylamine. This amine can then react with the 4-chloroquinazoline via a competing C-N coupling reaction, leading to an amine byproduct.

    • Solution: If high temperatures are required, consider switching to a more stable solvent like DMSO or sulfolane. Alternatively, run the reaction at the lowest possible temperature that still affords a reasonable rate.

  • Homocoupling: In copper-catalyzed variants, homocoupling of the aryl halide (quinazoline) can sometimes occur, though this is less common for C-O couplings than for C-C couplings.

    • Solution: Proper choice of ligand and careful control of reaction conditions can minimize this side reaction.

Troubleshooting Decision Tree & Data Summary

The following diagram provides a logical workflow for troubleshooting the critical final coupling step.

G start Low Yield in Final C-O Coupling Step check_sm Analysis of Crude Mixture: Incomplete Conversion or Byproduct? start->check_sm incomplete Incomplete Conversion check_sm->incomplete Incomplete Conversion byproduct Major Byproduct(s) check_sm->byproduct Byproduct Formation base Increase Base Strength (K2CO3 -> Cs2CO3) incomplete->base Check Base check_water Is Hydrolysis Product (Quinazolinone) Observed? byproduct->check_water temp Increase Temperature (Screen 80-140°C) base->temp Check Temp catalyst Add Cu(I) Catalyst (e.g., 10 mol% CuI) temp->catalyst Consider Catalyst end_incomplete Re-evaluate & Optimize catalyst->end_incomplete dry Use Anhydrous Solvent & Inert Atmosphere check_water->dry Yes check_dmf Is Amine Byproduct Observed (from DMF)? check_water->check_dmf No yes_water YES no_water NO end_byproduct Re-evaluate & Optimize dry->end_byproduct solvent Switch Solvent to DMSO or Lower Temperature check_dmf->solvent Yes check_dmf->end_byproduct No yes_dmf YES no_dmf NO solvent->end_byproduct

Caption: Troubleshooting workflow for the final C-O coupling.

Table 1: Summary of Common Issues & Solutions for Final Coupling
Observed Issue Potential Cause Primary Recommendation Secondary Actions
No Reaction / Stalled Insufficient activation of phenolSwitch from K₂CO₃ to a stronger base like Cs₂CO₃.Increase reaction temperature incrementally; ensure base is finely powdered.
Slow, Incomplete Reaction High activation energyIncrease reaction temperature to 80-120 °C.Consider adding a CuI catalyst (5-10 mol%) to lower the activation barrier.
Quinazolinone Byproduct Hydrolysis of 4-chloroquinazolineUse anhydrous grade solvent and dry all reagents and glassware thoroughly.Maintain a positive pressure of inert gas (Ar or N₂) throughout the reaction.
Amine Byproduct Reaction with DMF decomposition productsLower the reaction temperature.If high temperature is necessary, switch solvent to anhydrous DMSO or sulfolane.
Inconsistent Results Variable reagent/solvent qualityUse freshly opened, high-purity solvents and reagents. Degas solvent before use.Check for catalyst poisoning from impure starting materials via small-scale tests.

General FAQs for Robust Synthesis

Q4: How critical is the quality of my starting materials, like 2-chloro-4-(trifluoromethyl)aniline?

A4: It is absolutely critical. The synthesis of this aniline intermediate can involve multiple steps, including nitration, reduction, and diazotization.[8] Impurities from any of these steps (e.g., regioisomers, residual reducing agents, or inorganic salts) can carry through and negatively impact subsequent reactions, particularly catalyst-driven steps. Always verify the purity of your starting materials by NMR, LC-MS, and/or elemental analysis before use.

Q5: I am struggling with solubility of my intermediates. What can I do?

A5: Poor solubility is a common challenge, especially with planar, aromatic systems.[9] For reactions, this can be addressed by changing the solvent system, sometimes using a co-solvent. If the issue is with purification (e.g., crystallization), a comprehensive screen of solvent systems (e.g., EtOAc/hexanes, DCM/methanol, acetone/water) is warranted. In extreme cases, you may need to reconsider the synthetic route to introduce solubilizing groups on a precursor, which are removed at a later stage.

Experimental Protocol: Optimization of the Final C-O Coupling

This protocol outlines a small-scale, parallel approach to quickly identify optimal conditions for the coupling of Intermediate 1 (4-chloro-6,7-dimethoxyquinazoline) and Intermediate 2 (6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide).

Objective: To maximize the yield of Fruquintinib by screening different bases and the effect of a copper catalyst.

Materials:

  • Intermediate 1 (I-1)

  • Intermediate 2 (I-2)

  • Potassium Carbonate (K₂CO₃), finely ground

  • Cesium Carbonate (Cs₂CO₃), finely ground

  • Copper(I) Iodide (CuI)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vials (e.g., 2-dram vials) with screw caps and PTFE septa

  • Stir plate and magnetic stir bars

  • Inert atmosphere setup (manifold with N₂ or Ar)

  • TLC plates and LC-MS for analysis

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight. Allow to cool in a desiccator.

  • Reagent Setup: In an inert atmosphere glovebox (or using a Schlenk line), prepare four reaction vials:

    • Vial A: 100 mg of I-1, 1.2 eq of I-2, 2.0 eq of K₂CO₃.

    • Vial B: 100 mg of I-1, 1.2 eq of I-2, 2.0 eq of Cs₂CO₃.

    • Vial C: 100 mg of I-1, 1.2 eq of I-2, 2.0 eq of K₂CO₃, 0.1 eq of CuI.

    • Vial D: 100 mg of I-1, 1.2 eq of I-2, 2.0 eq of Cs₂CO₃, 0.1 eq of CuI.

  • Solvent Addition: To each vial, add anhydrous DMF to achieve a concentration of ~0.2 M with respect to I-1.

  • Reaction: Seal the vials tightly. Place them in a pre-heated aluminum block on a stir plate set to 100 °C. Allow the reactions to stir vigorously.

  • Monitoring: After 2 hours, carefully take a small aliquot from each reaction mixture. Dilute with acetonitrile and analyze by TLC and LC-MS to determine the consumption of I-1 and the formation of the product.

  • Analysis: Continue monitoring every 2-4 hours until one of the reactions appears complete or after a maximum of 24 hours. Compare the conversion rates and impurity profiles for each condition.

    • Vial A vs. B will show the effect of the base.

    • Vial A vs. C and B vs. D will show the effect of the catalyst.

  • Scale-Up: Once the optimal conditions are identified, the reaction can be scaled up with confidence.

References

Technical Support Center: Optimization of Benzofuran Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuran acylation. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of reactions. Acylated benzofurans are key structural motifs in many biologically active compounds and natural products. However, their synthesis, particularly via Friedel-Crafts acylation, can present challenges related to yield, regioselectivity, and purification.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your reaction conditions.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during benzofuran acylation in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation reaction is not working. I'm seeing only starting material. What is the most likely cause?

A1: The most common culprit for a complete lack of reactivity is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2]

  • Causality & Explanation: Lewis acids are highly sensitive to moisture.[2][3] Any trace of water in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive. The catalyst's role is to coordinate with the acylating agent (like an acyl chloride) to form a highly electrophilic acylium ion, which is the species that attacks the benzofuran ring.[4][5][6] Without an active catalyst, this key electrophile is not generated.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3][7]

    • Verify Catalyst Quality: Use a fresh, unopened bottle of the Lewis acid. AlCl₃, for example, can degrade upon improper storage and exposure to air.[3]

    • Check Substrate Reactivity: If your benzofuran substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN), it may be too deactivated for the reaction to proceed under standard conditions.[2] In such cases, a more potent Lewis acid or more forcing conditions (higher temperature) may be required, though this can impact selectivity.[1]

Q2: My reaction is sluggish and gives a low yield even under anhydrous conditions. How can I improve the conversion?

A2: Suboptimal reaction parameters or insufficient catalyst loading are likely issues.

  • Causality & Explanation: Friedel-Crafts acylations have an activation energy barrier that must be overcome. Temperature plays a direct role in reaction kinetics. Furthermore, because the ketone product can form a complex with the Lewis acid, a stoichiometric amount of the catalyst is often required for full conversion.[8]

  • Troubleshooting Steps:

    • Optimize Temperature: While many acylations are started at 0 °C to control the initial exothermic reaction, they often require warming to room temperature or gentle heating to go to completion.[9] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal temperature profile.

    • Adjust Catalyst Stoichiometry: Ensure you are using at least 1.1 to 1.5 equivalents of the Lewis acid catalyst relative to the benzofuran.[3] For deactivated substrates, you may need to increase this amount.

    • Increase Reaction Time: Some reactions are simply slow. Allow the reaction to stir for a longer period (e.g., 2-4 hours or even overnight), monitoring progress by TLC.[9]

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Q3: My reaction produces a mixture of 2-acyl and 3-acyl benzofuran isomers that are difficult to separate. How can I favor the formation of one over the other?

A3: Regioselectivity in benzofuran acylation is a known challenge and is highly dependent on reaction conditions.[10] While the C2 position is generally more electronically favored for electrophilic attack, the C3 isomer can form under certain conditions.

  • Causality & Explanation: The outcome is a delicate balance between kinetic and thermodynamic control. The choice of Lewis acid, solvent, and temperature can significantly influence the isomer ratio.[1] Stronger Lewis acids and higher temperatures can sometimes lead to lower selectivity.[1] The polarity and coordinating ability of the solvent can also alter the reactivity of the electrophile and the substrate.[1]

  • Troubleshooting Steps:

    • Screen Lewis Acids: The choice of Lewis acid is critical. While AlCl₃ is common, it is highly reactive and may lead to poor selectivity. Consider screening other Lewis acids like Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), or Tin(IV) Chloride (SnCl₄).[1]

    • Optimize Temperature: Lowering the reaction temperature (e.g., running the reaction at 0 °C or even -20 °C) often favors the formation of the more stable thermodynamic product.[1]

    • Vary the Solvent: Solvent choice can dramatically alter the isomer ratio.[1] Conduct small-scale screening experiments with solvents of varying polarity, such as dichloromethane (DCM), carbon disulfide (CS₂), 1,2-dichloroethane (DCE), or nitrobenzene.[1]

Troubleshooting Decision Tree for Poor Regioselectivity

G start Problem: Poor Regioselectivity (Mixture of Isomers) temp Optimize Temperature start->temp Is reaction run at RT or higher? lewis Vary Lewis Acid start->lewis Using a strong Lewis Acid (e.g., AlCl3)? solvent Screen Solvents start->solvent Only one solvent tried? temp_sol Lower temperature to 0 °C or -20 °C. Favors thermodynamic product. temp->temp_sol lewis_sol Screen milder Lewis Acids: FeCl3, ZnCl2, SnCl4. lewis->lewis_sol solvent_sol Test solvents with different polarities: DCM, CS2, Nitrobenzene. solvent->solvent_sol

Caption: Decision tree for troubleshooting poor regioselectivity.

Issue 3: Difficult Product Isolation and Purification

Q4: The workup of my reaction is messy, and I'm losing product. How can I improve the isolation procedure?

A4: A proper quenching and extraction procedure is vital for maximizing isolated yield.

  • Causality & Explanation: The Lewis acid must be completely quenched and the resulting aluminum salts dissolved before extraction.[3] If not, emulsions can form, and the product can remain complexed with the catalyst, leading to loss in the aqueous layer.

  • Troubleshooting Steps:

    • Proper Quenching: After the reaction is complete, cool the mixture back to 0 °C. Quench by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[9] This hydrolyzes the catalyst and dissolves the aluminum salts.

    • Thorough Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times (e.g., 3x) with your organic solvent (e.g., DCM) to ensure all the product is recovered.[3]

    • Systematic Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally brine (to aid in drying).[3][9]

Q5: My acylated benzofuran isomers are co-eluting during column chromatography. How can I improve their separation?

A5: Separation of regioisomers with similar polarities is a common challenge.[1]

  • Troubleshooting Steps:

    • Optimize Chromatography Conditions: Use a long chromatography column to increase the stationary phase surface area. Employ a shallow solvent gradient (a slow, gradual increase in the polar solvent) during elution.

    • Solvent System Screening: Experiment with different solvent systems for your column. Sometimes, switching from a standard ethyl acetate/hexane system to a dichloromethane/hexane or a system containing a small amount of ether or toluene can alter the selectivity and improve separation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedel-Crafts acylation of benzofuran?

A1: The reaction is a classic electrophilic aromatic substitution that proceeds in three main steps[4][5]:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) activates the acyl chloride, leading to the formation of a resonance-stabilized acylium ion (R-C≡O⁺), which is a potent electrophile.[4][9]

  • Electrophilic Attack: The electron-rich benzofuran ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. The aromaticity of the furan ring is temporarily lost.[4]

  • Rearomatization: A weak base (like [AlCl₄]⁻) removes a proton from the carbon that was attacked, restoring the aromaticity of the ring and yielding the final acylated benzofuran product. The catalyst is regenerated in this step.[4][9]

Mechanism of Benzofuran Acylation

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization R-CO-ClAlCl3 R-CO-ClAlCl3 R-C#triplebond#O+ + [AlCl4]- R-C#triplebond#O+ + [AlCl4]- R-CO-ClAlCl3->R-C#triplebond#O+ + [AlCl4]- Activation Benzofuran Benzofuran Sigma Complex Sigma Complex Benzofuran->Sigma Complex + Acylium Ion Acyl-Benzofuran Acyl-Benzofuran Sigma Complex->Acyl-Benzofuran -H+

Caption: The three key steps of Friedel-Crafts acylation on benzofuran.

Q2: Are there greener or alternative methods to the classic Friedel-Crafts acylation?

A2: Yes, concerns over the use of stoichiometric, moisture-sensitive, and often corrosive Lewis acids have driven the development of alternative methods. These include:

  • Solid Acid Catalysts: Using reusable solid acid catalysts like zeolites or clays can make the process more environmentally friendly.[11]

  • Solvent-Free Conditions: Some acylations can be performed under solvent-free conditions, often with microwave irradiation, which reduces reaction times and waste.

  • Alternative Catalytic Systems: Research is ongoing into milder catalytic systems, including those based on other metals or using deep eutectic solvents.[10][12] For instance, methods using hexafluoro-2-propanol (HFIP) as a promoting solvent can facilitate the reaction without a traditional Lewis acid.[13]

Q3: How do substituents on the benzofuran ring affect the acylation reaction?

A3: Substituents have a profound effect on both the rate and regioselectivity of the reaction.

  • Electron-Donating Groups (EDGs) like alkyl or alkoxy groups activate the ring, making it more nucleophilic and increasing the reaction rate. They typically direct acylation to specific positions based on their electronic and steric influence.

  • Electron-Withdrawing Groups (EWGs) such as nitro or carbonyl groups deactivate the ring, making the reaction much slower or preventing it altogether.[2] They also direct the incoming acyl group to specific positions, though the reaction may require harsh conditions.[14]

Table 1: Influence of Reaction Parameters on Benzofuran Acylation

ParameterCondition 1Condition 2Expected Outcome & Rationale
Lewis Acid AlCl₃ (strong)FeCl₃ (milder)FeCl₃ may offer better regioselectivity by reducing overall reactivity, potentially preventing isomerization or side reactions.[1]
Temperature Room Temp (25°C)Low Temp (0°C)Lower temperature generally increases selectivity for the thermodynamic product and minimizes side reactions.[1]
Solvent DichloromethaneNitrobenzeneA more polar solvent like nitrobenzene can sometimes alter the regioselectivity compared to a less polar solvent like DCM.[1]
Stoichiometry 1.1 eq. AlCl₃2.0 eq. AlCl₃Higher catalyst loading may be needed for deactivated substrates but can increase the risk of side products with activated substrates.

Part 3: Experimental Protocol

This section provides a detailed, self-validating methodology for a standard Friedel-Crafts acylation.

Standard Protocol: Synthesis of 2-Acetylbenzofuran

Materials:

  • Benzofuran

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.3 equivalents) followed by anhydrous DCM to create a suspension. Cool the flask to 0 °C using an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension at 0 °C. Stir for an additional 15 minutes to allow for the formation of the acylium ion complex.[9]

  • Substrate Addition: Dissolve benzofuran (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the benzofuran solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction's progress by TLC.[9]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[3][9]

  • Work-up: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine all organic layers. Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

G start Start: Anhydrous Setup suspend Suspend AlCl3 in DCM Cool to 0 °C start->suspend add_acyl Add Acyl Chloride (Forms Acylium Ion) suspend->add_acyl add_benzo Add Benzofuran Solution add_acyl->add_benzo react Warm to RT Monitor by TLC add_benzo->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography dry->purify end_node End: Pure Acylated Benzofuran purify->end_node

References

Technical Support Center: Enhancing Benzofuran Derivative Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the solubility challenges inherent to benzofuran derivatives in biological assays. The following question-and-answer format is designed to directly address common issues and provide in-depth, scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: My benzofuran derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous cell culture medium. What's happening and how can I fix it?

A: This is a classic case of a compound's "kinetic" solubility being exceeded. While your compound is soluble in 100% DMSO, the abrupt solvent shift when introduced to the aqueous medium causes it to crash out of solution.[1] The DMSO molecules begin to interact preferentially with water, leaving your hydrophobic benzofuran derivative unable to stay dissolved.[1]

Quick Fixes:

  • Optimize the Addition Process: Instead of adding the DMSO stock directly to the full volume of media in the well, try pre-diluting the compound in a small volume of warm (37°C) media in a separate tube.[2] Mix thoroughly by gentle vortexing or pipetting before adding this intermediate dilution to your assay plate. This gradual change in solvent environment can sometimes prevent immediate precipitation.

  • Increase Final DMSO Concentration (with caution): Determine the maximum DMSO concentration your cells can tolerate without significant toxicity (typically 0.1% to 0.5% for most cell lines).[3][4] If possible, using a slightly higher final DMSO concentration can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.[3]

  • Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will require adding a larger volume to your assay, but it reduces the localized concentration shock upon dilution.[1]

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A: Understanding this distinction is crucial for designing robust experiments and interpreting your results accurately.

  • Thermodynamic Solubility is the true, equilibrium solubility of a compound in a given solvent system. It represents the maximum concentration of a substance that can remain dissolved indefinitely under specific conditions (e.g., temperature, pH).[5] This is a fundamental property of the molecule.

  • Kinetic Solubility is determined by how much of a compound, typically from a DMSO stock, can be added to an aqueous buffer before it precipitates.[5] This measurement often results in a supersaturated, metastable solution, meaning the concentration is temporarily higher than the thermodynamic solubility limit.[6][7]

Why it Matters: A compound that appears soluble based on a kinetic measurement might precipitate over the course of a longer assay (e.g., 24-72 hours), leading to inaccurate and irreproducible results.[8] Early-stage screening often relies on kinetic solubility, but for later-stage development, understanding the thermodynamic solubility is essential.[5]

Q3: Can I just sonicate or heat my sample to get it into solution?

A: Yes, these are common physical methods to aid dissolution, but they must be used judiciously.

  • Sonication: Using a water bath sonicator can help break up aggregates and increase the rate of dissolution.[3] This is generally a safe option for most compounds.

  • Heating: Gently warming the solution (e.g., to 37°C) can increase the solubility of many compounds.[2][9] However, be cautious as excessive heat can degrade thermally labile benzofuran derivatives.[3] Always check the compound's stability information if available.

It's important to note that these methods often help achieve kinetic solubility. The compound may still precipitate out of a supersaturated solution once it cools or over time.[10]

In-Depth Troubleshooting Guides & Protocols

Issue 1: Persistent Precipitation in Aqueous Buffers

If basic troubleshooting fails, a more systematic approach to formulation is necessary. The goal is to modify the vehicle (the solvent system) to be more hospitable to your benzofuran derivative.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it easier for hydrophobic compounds to dissolve.[11] Common co-solvents used in biological assays include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[11][12]

Experimental Protocol: Co-solvent Screening

  • Preparation: Weigh a precise amount of your benzofuran derivative (e.g., 1-5 mg) into several sterile microcentrifuge tubes.[9]

  • Solvent Addition: Prepare various co-solvent/buffer mixtures (e.g., 5% ethanol in PBS, 10% PEG 400 in PBS). Add a precise volume of each mixture to a tube to achieve a high target concentration.[9]

  • Dissolution: Vortex each tube vigorously for 1-2 minutes. If the compound does not dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again.[9][13]

  • Observation: Visually inspect for complete dissolution. For a more quantitative measure, you can use turbidimetry (measuring light scattering) to determine the solubility limit in each co-solvent system.[14]

  • Cytotoxicity Check: It is critical to test the chosen co-solvent concentration on your cell line to ensure it is not toxic and does not interfere with the assay readout.[12][15]

Data Summary Table: Example Co-Solvent Screen

Co-Solvent SystemMax Achieved Solubility (µM)Observed Cell Viability at Max Conc. (%)
0.5% DMSO in Media598
5% Ethanol in Media2595
10% PEG 400 in Media5092
5% PG in Media3096

Causality: The solubility of ionizable compounds is highly dependent on pH.[16] Many benzofuran derivatives possess acidic or basic functional groups.[17] By adjusting the pH of the buffer, you can shift the equilibrium towards the more soluble, ionized form of the compound. For an acidic compound, increasing the pH will increase solubility. For a basic compound, decreasing the pH will increase solubility.

Experimental Workflow: pH-Dependent Solubility

cluster_0 Step 1: Compound Analysis cluster_1 Step 2: Buffer Preparation cluster_2 Step 3: Solubility Testing cluster_3 Step 4: Selection a Determine pKa of Benzofuran Derivative b Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0) a->b Guides buffer range c Add excess compound to each buffer b->c d Equilibrate for 24h (shake/stir) c->d e Filter or centrifuge to remove undissolved solid d->e f Quantify dissolved compound (e.g., HPLC-UV, LC-MS) e->f g Select optimal pH that balances solubility and biological relevance f->g Identifies max solubility

Caption: Workflow for determining optimal pH for solubility.

Issue 2: Need for Higher Bioavailability or Sustained Concentration

For some applications, simply getting the compound into solution isn't enough. Advanced formulation strategies can improve stability, bioavailability, and even provide controlled release.[18][19]

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate poorly soluble "guest" molecules, like benzofuran derivatives, forming an inclusion complex that is water-soluble.[20][21] This effectively shields the hydrophobic drug from the aqueous environment.[18]

Mechanism of Cyclodextrin Encapsulation

cluster_0 A Hydrophobic Benzofuran Derivative B + (Aqueous Environment) C Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) D = E Water-Soluble Inclusion Complex

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Protocol: Preparation by Kneading Method

  • Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[18]

  • Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (commonly 1:1 or 1:2).

  • Mixing: Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Incorporation: Gradually add the finely powdered benzofuran derivative to the paste and knead thoroughly for 30-45 minutes.[21]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Final Product: The resulting powder is the inclusion complex, which should be sieved and stored in a desiccator. This powder can then be directly dissolved in aqueous buffers.[21]

  • Confirmation (Optional): Techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the formation of the inclusion complex.[20]

Causality: Encapsulating hydrophobic drugs into nanoparticles (NPs) can dramatically increase their solubility and bioavailability.[19][22] The high surface-area-to-volume ratio of NPs facilitates faster dissolution.[19] This is an advanced technique typically used when other methods are insufficient or for in vivo applications.

Common Nanoparticle Formulation Methods

MethodDescriptionKey Advantages
Nanoprecipitation The drug is dissolved in a water-miscible organic solvent. This solution is then added to an aqueous phase, causing the drug to precipitate into nanoparticles.[22][23]Simple, rapid, one-step process.[23]
Solvent Evaporation The drug and a polymer are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase. The organic solvent is then evaporated, leaving drug-loaded nanoparticles.[22][23]Effective for a wide range of hydrophobic drugs.[23]
Nanoporous Membrane Extrusion A solution of the drug is forced through a membrane with defined nanopores, inducing precipitation and forming uniform nanoparticles.[24]Produces nanoparticles with a narrow size distribution.[24]

Note: The development of nanoparticle formulations is a complex process requiring specialized equipment and expertise in materials science.

Issue 3: Interference of Excipients with the Assay

Q: I've successfully solubilized my compound using a surfactant, but now my assay results are inconsistent. Could the solubilizing agent be the problem?

A: Absolutely. Excipients, while often considered "inert," can have biological effects of their own.[25][26] Surfactants, for example, can disrupt cell membranes or inhibit metabolic enzymes like cytochrome P450s, which could interfere with your assay, especially in metabolic or toxicity studies.[27][28]

Troubleshooting Steps:

  • Excipient-Only Control: Always run a control group that includes the highest concentration of the excipient used in your experiment, but without the benzofuran derivative. This will reveal any baseline effects of the excipient itself.

  • Literature Review: Search for studies that have used your chosen excipient in similar biological systems to identify potential known interferences.

  • Alternative Excipients: If interference is suspected, screen other classes of solubilizing agents. For example, if a surfactant is problematic, a cyclodextrin might be a more inert alternative for your specific assay.[15]

  • Minimize Concentration: Use the absolute minimum concentration of the excipient required to achieve the necessary solubility of your compound.

By systematically addressing the physicochemical properties of your benzofuran derivatives and understanding the underlying principles of each solubilization strategy, you can develop robust, reliable, and reproducible biological assays.

References

Technical Support Center: Overcoming Challenges in the Demethylation of 6-Methoxybenzofuran Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of demethylating 6-methoxybenzofuran precursors. This resource is designed for researchers, scientists, and professionals in drug development who are working with these valuable heterocyclic compounds. The stability of the aryl methyl ether in 6-methoxybenzofurans presents a significant synthetic hurdle.[1][2][3] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve successful demethylation.

Frequently Asked Questions (FAQs)

Q1: Why is the demethylation of 6-methoxybenzofuran derivatives so challenging?

A1: The cleavage of the aryl methyl ether bond in 6-methoxybenzofurans is inherently difficult due to the high stability of this bond.[1] The oxygen atom's lone pair electrons participate in resonance with the aromatic benzofuran ring system, strengthening the C-O bond and making it less susceptible to nucleophilic attack. Consequently, harsh reaction conditions are often required, which can lead to undesired side reactions or decomposition of sensitive functional groups on the precursor molecule.[2]

Q2: My go-to demethylation reagent, Boron Tribromide (BBr3), is giving me low yields and multiple byproducts. What could be the issue?

A2: While BBr3 is a powerful and widely used reagent for cleaving aryl methyl ethers, several factors can lead to poor results with 6-methoxybenzofuran precursors.[2][4]

  • Stoichiometry: Using an incorrect molar ratio of BBr3 can be problematic. While a 1:1 stoichiometry is often cited, recent studies suggest that one equivalent of BBr3 can cleave up to three equivalents of an aryl methyl ether.[5] However, for complex substrates, an excess of BBr3 may be necessary to drive the reaction to completion. It is crucial to perform small-scale optimization experiments to determine the ideal stoichiometry for your specific substrate.

  • Reaction Temperature: BBr3 reactions are typically initiated at low temperatures (-78°C to 0°C) and gradually warmed to room temperature.[2][6] Starting at a higher temperature can lead to uncontrolled reactions and the formation of byproducts.

  • Moisture Sensitivity: BBr3 reacts violently with water, so all glassware must be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4][6] Any moisture will decompose the reagent and reduce its effectiveness.

  • Work-up Procedure: The quenching of the reaction is a critical step.[2] Slow and careful addition of the reaction mixture to a quenching solution (e.g., ice-water or methanol) is necessary to manage the exothermic reaction and prevent degradation of the desired product.

Q3: Are there milder alternatives to BBr3 for demethylating sensitive 6-methoxybenzofuran precursors?

A3: Yes, several milder reagents and conditions can be employed when BBr3 proves too harsh. These include:

  • Boron Trichloride (BCl3) with Tetra-n-butylammonium Iodide (TBAI): This combination provides a milder approach for the selective cleavage of primary alkyl aryl ethers.[7][8]

  • Thiolates: Sodium or lithium salts of thiols, such as ethanethiol or dodecanethiol, in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF), can effectively cleave aryl methyl ethers under basic conditions.[2][9] The use of long-chain, less volatile thiols can mitigate the unpleasant odor associated with this method.[2][10]

  • L-Selectride: This bulky reducing agent has been shown to be effective for O-demethylation in some cases, offering a non-acidic alternative.[3]

  • Microwave-Assisted Methods: Utilizing microwave irradiation can often accelerate the reaction and allow for the use of milder reagents or lower temperatures, leading to cleaner reactions and higher yields.[1][11][12][13]

Troubleshooting Guides

Problem 1: Incomplete Reaction or Low Conversion

If you are observing a significant amount of starting material after the reaction, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Insufficient Reagent Increase the molar equivalents of the demethylating agent incrementally (e.g., from 1.5 to 3.0 equivalents).
Low Reaction Temperature Gradually increase the reaction temperature. For BBr3, this may involve allowing the reaction to stir at room temperature for a longer period or gentle warming.
Short Reaction Time Extend the reaction time and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Solvent Choice Ensure the solvent is appropriate for the chosen reagent and is anhydrous. Dichloromethane (DCM) is common for BBr3 reactions.[6][14] For thiolate-based demethylations, a high-boiling polar aprotic solvent like NMP or DMF is often necessary.[2][3]
Problem 2: Formation of Multiple Unidentified Byproducts

The appearance of numerous spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products. Here’s how to address this:

Potential Cause Recommended Solution
Reaction Temperature Too High Perform the reaction at a lower temperature. For BBr3, maintain the temperature at -78°C or 0°C for a longer duration before slowly warming.
Reagent Too Harsh Switch to a milder demethylating agent. See the "Milder Alternatives" section in the FAQs.
Presence of Other Sensitive Functional Groups If your precursor has other functional groups (e.g., esters, ketones), they may be reacting with the demethylating agent. Choose a reagent with higher selectivity. For example, BBr3 is known to tolerate ester groups under certain conditions.[1][4]
Air or Moisture Contamination Ensure the reaction is performed under strictly anhydrous and inert conditions to prevent side reactions caused by the decomposition of the reagent.[4]

Experimental Protocols

Detailed Step-by-Step Methodology for BBr3 Demethylation

This protocol is a general guideline and should be optimized for your specific 6-methoxybenzofuran precursor.

  • Preparation: Flame-dry all glassware (a round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser) under vacuum and allow to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: Dissolve the 6-methoxybenzofuran precursor (1.0 eq) in anhydrous dichloromethane (DCM) in the round-bottom flask. Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Add a solution of BBr3 (1.5 - 3.0 eq, typically a 1M solution in DCM) dropwise to the stirred solution of the precursor over 15-30 minutes.[14] A white precipitate may form during the addition.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Slowly and carefully add methanol dropwise to quench the excess BBr3. Be aware that this is an exothermic reaction and will produce HBr gas.

  • Work-up: Add water to the mixture and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-hydroxybenzofuran derivative.

Visualizing the Demethylation Workflow

The following diagram illustrates a typical workflow for a demethylation experiment, from reagent selection to final product analysis.

Demethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Selection Select Demethylating Agent (e.g., BBr3) Substrate_Prep Prepare Anhydrous Substrate Solution Reagent_Selection->Substrate_Prep Cooling Cool to Low Temperature (-78°C) Substrate_Prep->Cooling Reagent_Addition Slow Addition of Reagent Cooling->Reagent_Addition Stirring Stir and Warm to Room Temperature Reagent_Addition->Stirring Monitoring Monitor Progress (TLC/LC-MS) Stirring->Monitoring Iterate if incomplete Monitoring->Stirring Quenching Quench Reaction (e.g., with Methanol) Monitoring->Quenching Extraction Aqueous Work-up and Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis

Caption: A generalized workflow for the demethylation of 6-methoxybenzofuran precursors.

Decision Tree for Reagent Selection

Choosing the right demethylating agent is critical for success. This decision tree can guide your selection process based on the properties of your substrate.

Reagent_Selection Start Start: Demethylation of 6-Methoxybenzofuran Substrate_Sensitivity Is the substrate sensitive to strong acids? Start->Substrate_Sensitivity Functional_Groups Are other sensitive functional groups present (e.g., esters)? Substrate_Sensitivity->Functional_Groups No Thiolates Use Thiolates (e.g., EtSNa) in NMP or DMF. Substrate_Sensitivity->Thiolates Yes BBr3 Use BBr3 with careful temperature control. Functional_Groups->BBr3 No Milder_Lewis_Acid Consider milder Lewis acids like AlCl3 or BCl3/TBAI. L_Selectride Consider L-Selectride for a non-acidic approach. Thiolates->L_Selectride If thiolate fails Functional_groups Functional_groups Functional_groups->Milder_Lewis_Acid Yes

Caption: A decision tree to aid in the selection of an appropriate demethylating agent.

Understanding Potential Side Reactions

A common pitfall in the demethylation of benzofuran derivatives is the potential for unwanted side reactions. The following diagram illustrates a key side reaction to be aware of.

Side_Reactions cluster_main Desired Demethylation Pathway cluster_side Potential Side Reaction 6-Methoxybenzofuran 6-Methoxybenzofuran 6-Hydroxybenzofuran 6-Hydroxybenzofuran 6-Methoxybenzofuran->6-Hydroxybenzofuran BBr3 Ring_Opening Benzofuran Ring Opening/Decomposition 6-Methoxybenzofuran->Ring_Opening Harsh Conditions (High Temp, Excess Acid)

Caption: Desired demethylation pathway versus a potential side reaction under harsh conditions.

References

Technical Support Center: Preventing Side Reactions in the Bromination of Benzofuran Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of benzofuran ester bromination. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial transformation while minimizing the formation of unwanted byproducts. Here, we will address common challenges in a direct question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial questions regarding the electrophilic bromination of benzofuran esters.

Q1: What is the expected regioselectivity for the bromination of a benzofuran ester?

A1: The regioselectivity is a result of the interplay between the inherent electronic properties of the benzofuran ring and the influence of the ester substituent.

  • Inherent Reactivity of Benzofuran: The benzofuran ring is an electron-rich heterocycle. Electrophilic attack preferentially occurs at the C2 or C3 position of the furan ring. Theoretical and experimental data suggest that without strong directing groups, attack at the C2 position is often favored due to better stabilization of the positive charge in the resulting sigma complex by the adjacent benzene ring.[1][2]

  • Influence of the Ester Group:

    • Ester at C2 (e.g., Methyl benzofuran-2-carboxylate): The ester group is electron-withdrawing, deactivating the C2 position. This strongly directs electrophilic attack to the C3 position.

    • Ester at C3 (e.g., Methyl benzofuran-3-carboxylate): The ester at C3 deactivates this position, making the C2 position the most electron-rich and therefore the primary site of bromination.

Q2: Which brominating agent should I choose: Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS)?

A2: The choice of reagent is critical for controlling the reaction's selectivity and minimizing side products.

ReagentAdvantagesDisadvantagesBest For...
N-Bromosuccinimide (NBS) - Milder and more selective than Br₂.[3][4] - Solid, easier to handle, and allows for slow, controlled generation of Br₂ in situ.[3] - Reduces the risk of over-bromination.- Can be more expensive. - May require a radical initiator (like AIBN or benzoyl peroxide) or light for certain pathways, though ionic mechanisms often prevail in polar solvents.[5]Achieving high regioselectivity, preventing dibromination, and for substrates sensitive to strong acids (HBr). It is the generally recommended reagent for this transformation.[4][6]
Molecular Bromine (Br₂) - Inexpensive and readily available. - Highly reactive, leading to faster reaction times.- Highly corrosive, volatile, and difficult to handle.[3] - Less selective, often leading to a mixture of mono- and di-brominated products.[3] - Generates HBr as a byproduct, which can catalyze decomposition or other side reactions.Rapid, large-scale reactions where selectivity is less of a concern or where the substrate is highly deactivated.
Q3: How does my choice of solvent affect the reaction?

A3: The solvent plays a pivotal role in modulating reagent reactivity and stabilizing intermediates.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These are often the solvents of choice. They can facilitate the ionic pathway of bromination with NBS and help to solubilize the starting materials and reagents.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Carbon Tetrachloride (CCl₄)): These are also commonly used. CCl₄ is classic for radical reactions, while DCM is a good general-purpose solvent for ionic brominations.

  • Polar Protic Solvents (e.g., Acetic Acid): While sometimes used, they can participate in reactions and may increase the acidity of the medium, potentially leading to side reactions. However, in some cases, the polarity can help stabilize the transition state.[7]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiment.

Problem 1: My main product is the di-brominated benzofuran. How can I prevent this?

Cause: Over-bromination is a classic side reaction that occurs when the mono-brominated product is still reactive enough to undergo a second bromination. This is often caused by using too much brominating agent, a reagent that is too reactive (like Br₂), or running the reaction for too long or at too high a temperature.

Solutions:

  • Switch to NBS: If you are using Br₂, switch to N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of the electrophilic bromine species, which greatly favors mono-bromination.[3][4]

  • Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents of NBS. Add the NBS portion-wise over a period of time rather than all at once. This keeps the concentration of the brominating agent low at any given moment.

  • Lower the Temperature: Perform the reaction at 0 °C or even lower (-20 °C). Lower temperatures decrease the reaction rate, enhancing the selectivity for the more reactive site and disfavoring the slower, second bromination.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of your starting material. Stop the reaction as soon as the starting material is gone to prevent the product from reacting further.

Problem 2: My reaction is giving a low yield and a complex mixture of unidentified byproducts.

Cause: This often points to decomposition of the starting material or product. Benzofurans can be sensitive to the acidic conditions generated during bromination (HBr is a byproduct).[8] The furan ring can undergo cleavage or polymerization under harsh conditions.

Solutions:

  • Use a Non-Polar Solvent: Switching to a less polar solvent like CCl₄ or DCM can sometimes suppress acid-catalyzed decomposition pathways.

  • Add an Acid Scavenger: Include a non-nucleophilic base to neutralize the HBr as it forms. Pyridine or 2,6-lutidine can be effective. Alternatively, solid scavengers like powdered sodium bicarbonate or potassium carbonate can be used, though this may create a heterogeneous mixture.

  • Ensure Anhydrous Conditions: Water can react with brominating agents and influence the reaction pathway. Ensure your solvent and glassware are dry.

  • Purify Your Starting Material: Impurities in the benzofuran ester can sometimes initiate decomposition pathways. Ensure your starting material is pure before beginning the reaction.

Problem 3: The reaction is very slow or doesn't go to completion.

Cause: The benzofuran ester might be deactivated by other electron-withdrawing groups on the ring system, or the reaction conditions may not be optimal for generating the active electrophile.

Solutions:

  • Increase Temperature Gradually: If the reaction is clean but slow at low temperatures, you can cautiously increase the temperature. Monitor carefully for the appearance of byproducts.

  • Consider a Catalyst: For particularly deactivated systems, a mild Lewis acid catalyst might be necessary, even with NBS. However, this must be approached with caution as it can also decrease selectivity.

  • Solvent Choice: Ensure your solvent is appropriate. In some cases, a more polar solvent like acetonitrile can accelerate the desired ionic reaction with NBS.[7]

Troubleshooting Decision Workflow

Here is a simple workflow to guide your troubleshooting process.

G Start Reaction Issue? Issue1 Di-bromination Start->Issue1 Issue2 Decomposition / Low Yield Start->Issue2 Issue3 Sluggish / No Reaction Start->Issue3 Sol1a Switch to NBS Issue1->Sol1a Sol2a Add Acid Scavenger (e.g., Pyridine) Issue2->Sol2a Sol3a Increase Temperature Slowly Issue3->Sol3a Sol1b Use 1.05 eq. NBS (Portion-wise) Sol1a->Sol1b Sol1c Lower Temperature (0 °C) Sol1b->Sol1c Sol2b Use Anhydrous Solvent (DCM/ACN) Sol2a->Sol2b Sol2c Purify Starting Material Sol2b->Sol2c Sol3b Change Solvent (e.g., to ACN) Sol3a->Sol3b Sol3c Consider Mild Catalyst (Use with Caution) Sol3b->Sol3c

Caption: Troubleshooting workflow for bromination issues.

Part 3: Recommended Experimental Protocol

This protocol is a robust starting point for the selective mono-bromination of a benzofuran ester, specifically targeting the C3 position of a benzofuran-2-carboxylate.

Protocol: Selective Bromination of Methyl Benzofuran-2-carboxylate

Objective: To synthesize methyl 3-bromobenzofuran-2-carboxylate with high selectivity and yield.

Materials:

  • Methyl benzofuran-2-carboxylate

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl benzofuran-2-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Once the temperature is stable at 0 °C, add N-bromosuccinimide (1.05 eq) in small portions over 15-20 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding cold, saturated aqueous sodium thiosulfate solution to destroy any remaining electrophilic bromine.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Remove the acetonitrile under reduced pressure.

    • Add ethyl acetate to dissolve the organic material.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 3-bromobenzofuran-2-carboxylate.[9][10]

Mechanism of Electrophilic Bromination

The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

G cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation A Benzofuran Ester C Br+ equivalent B NBS B->C (slow generation) D Benzofuran Ester F Sigma Complex (Resonance Stabilized) D->F attacks E Br+ G Sigma Complex H Brominated Product G->H -H+ I H+

Caption: Mechanism of electrophilic aromatic substitution.

This guide provides a framework for understanding and optimizing the bromination of benzofuran esters. By carefully selecting reagents and conditions and by systematically troubleshooting any issues that arise, researchers can achieve high yields of their desired products while minimizing side reactions.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 6-methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Methyl 6-methoxybenzofuran-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale production. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the integrity and success of your scale-up campaign.

Overview of Synthetic Strategies

This compound is a valuable heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the synthesis of complex pharmaceutical agents.[1] While several synthetic routes exist, scaling up production presents unique challenges related to reaction kinetics, heat management, impurity profiles, and process safety. The two most prevalent strategies for constructing the benzofuran core are the classical Perkin-type condensation and modern palladium-catalyzed cross-coupling reactions.

Common Synthetic Pathways

The choice of synthetic route often depends on the availability of starting materials, cost considerations, and the desired purity of the final product. Below is a workflow illustrating the major synthetic approaches.

synthesis_overview cluster_perkin Perkin-Type Condensation cluster_pd Palladium-Catalyzed Route start1 2-hydroxy-4- methoxybenzaldehyde reagent1 Ethyl Bromomalonate + K2CO3 intermediate1 Cyclized Intermediate reagent1->intermediate1 Condensation & Intramolecular Cyclization hydrolysis Hydrolysis (NaOH) intermediate1->hydrolysis acid 6-methoxybenzofuran- 2-carboxylic acid hydrolysis->acid esterification Esterification (MeOH, H+) acid->esterification product Methyl 6-methoxy- benzofuran-2-carboxylate esterification->product start2 2-iodo-5-methoxyphenol reagent2 Terminal Alkyne + Pd/Cu Catalyst intermediate2 2-(1-alkynyl)phenol Intermediate reagent2->intermediate2 Sonogashira Coupling cyclization Intramolecular Cyclization intermediate2->cyclization e.g., Larock Annulation cyclization->product

Caption: High-level overview of primary synthetic routes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the scale-up process, organized by reaction stage.

Part A: Initial Coupling & Condensation Reactions

Q1: We are seeing low yields in our initial condensation of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromomalonate. What are the common culprits?

A1: This is a critical C-C and C-O bond-forming step. Low yields can typically be traced to three factors:

  • Base Inefficiency: Potassium carbonate (K₂CO₃) is a common choice, but its effectiveness depends on particle size and dryness. On a larger scale, ensuring a fine, anhydrous powder is crucial for maximizing the surface area and reactivity. Inadequate stirring can also lead to localized "dead spots" where the base is not properly dispersed.

  • Solvent Issues: Methyl-ethyl ketone (MEK) is often used.[2] Ensure it is sufficiently dry, as water can hydrolyze the bromomalonate ester and deactivate the phenoxide intermediate.

  • Reaction Temperature: While the reaction is typically run at reflux, localized overheating in a large reactor can lead to side reactions and decomposition of the starting materials. Ensure your reactor has adequate temperature control and monitoring.

Q2: When attempting a Sonogashira coupling, we observe significant formation of homocoupled alkyne (Glaser coupling) and other side products instead of our desired 2-(1-alkynyl)phenol intermediate. How can we suppress this?

A2: This is a classic problem in Sonogashira reactions, especially with electron-rich phenols.

  • Catalyst System: The choice of palladium source, ligand, and copper(I) co-catalyst is critical. Ensure your Pd catalyst is active and that the Cu(I) source is fresh. The use of an amine base like triethylamine (TEA) is standard, but its purity is important.

  • Oxygen Exclusion: Sonogashira couplings are highly sensitive to oxygen, which promotes the undesired Glaser homocoupling. On a large scale, ensuring a truly inert atmosphere (N₂ or Ar) is more challenging. Implement rigorous degassing protocols (e.g., sparging the solvent with inert gas) for all reagents and the reaction vessel.

  • Formation of 3H-benzofurans: Under basic conditions, direct cyclization can sometimes occur, leading to undesired isomers.[3][4] Careful optimization of the base and temperature is required to favor the initial coupling over premature cyclization.

Part B: Cyclization & Aromatization

Q3: Our cyclization step to form the benzofuran ring is sluggish and incomplete, even after extended reaction times. How can we drive it to completion?

A3: The intramolecular cyclization is a key step that can be influenced by several factors.

  • For Perkin-type routes: The cyclization of the intermediate formed from salicylaldehyde and an active methylene compound is often promoted by acetic anhydride and sodium acetate at high temperatures.[5] On a large scale, efficient heat transfer is paramount to reach and maintain the required temperature (e.g., 135-145°C) uniformly throughout the reaction mass. Insufficient temperature can lead to a stalled reaction.

  • For Pd-catalyzed routes: The cyclization of the 2-(1-alkynyl)phenol intermediate can be promoted by various catalysts or conditions. Some protocols rely on the same Pd/Cu system, while others may require a dedicated second step. The use of a copper catalyst has been shown to be essential for efficient cyclization in some systems.[6] Re-evaluating the catalyst and solvent for this specific step may be necessary for optimization.

Q4: We are observing charring and decomposition during a high-temperature cyclization. What are our options?

A4: High-temperature reactions are a major scale-up challenge.

  • Temperature Control: As mentioned, ensure your reactor can handle the thermal load and prevent hot spots. A jacketed reactor with a thermal fluid is standard for this purpose.

  • Rate of Heating: A slow, controlled ramp-up to the target temperature is often better than rapid heating.

  • Alternative Methods: Consider alternative cyclization strategies that operate under milder conditions. For example, microwave-assisted synthesis has been shown to reduce reaction times and side products for some benzofuran syntheses, although scaling up microwave chemistry has its own set of challenges.[3][7]

Part C: Work-up & Purification

Q5: Our product is difficult to isolate from the crude reaction mixture during work-up. What is a robust, scalable procedure?

A5: A scalable work-up should minimize solvent use and avoid problematic emulsions.

  • Quenching: After the reaction, the mixture is typically cooled and quenched, often by adding it to an aqueous acid solution to neutralize the base and precipitate the product if it's a carboxylic acid.[2] On a large scale, this should be done carefully to control the exotherm.

  • Extraction: If the product is an ester and remains in an organic solvent, a series of aqueous washes (e.g., with water, brine) can remove inorganic salts and water-soluble impurities. Be mindful of emulsion formation, which can be a significant issue in large-scale extractions.

  • Solvent Swaps: It's often necessary to swap from a high-boiling reaction solvent (like DMF) to a lower-boiling extraction solvent (like ethyl acetate or MTBE) via distillation.[5]

Q6: Column chromatography was effective in the lab, but it is not practical for our target production scale. How can we purify this compound at scale?

A6: This is a critical scale-up consideration. The goal is to induce crystallization.

  • Recrystallization: This is the preferred method for large-scale purification. A systematic solvent screen is essential. Start with common solvents like ethanol, methanol, isopropanol, ethyl acetate, and heptane, as well as their mixtures. The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Trituration/Slurrying: If a suitable single-solvent or two-solvent system for recrystallization cannot be found, washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble (trituration) can significantly improve purity.[5]

  • Impurity Identification: Use techniques like LC-MS to identify the major impurities. Knowing their structure can help you design a more effective purification strategy (e.g., an acid/base wash to remove a basic impurity). Common impurities include unreacted starting materials or intermediates from incomplete cyclization.

Recommended Scale-Up Protocol

This protocol is adapted from established literature procedures and is designed for robustness and scalability.[2][5] It proceeds through the carboxylic acid intermediate, which is often easier to purify by recrystallization before the final esterification step.

Workflow Diagram

protocol_workflow step1 Step 1: Condensation (2-hydroxy-4-methoxybenzaldehyde + Ethyl Bromomalonate) step2 Step 2: Saponification (Hydrolysis of Ester) step1->step2 step3 Step 3: Acidification & Isolation (Precipitation of Carboxylic Acid) step2->step3 step4 Step 4: Purification (Recrystallization of Acid) step3->step4 step5 Step 5: Esterification (Fischer Esterification) step4->step5 step6 Step 6: Final Isolation (Crystallization of Methyl Ester) step5->step6

Caption: Step-by-step synthesis and purification workflow.

Step-by-Step Methodology

Step 1 & 2: Synthesis and In-situ Hydrolysis to 6-methoxy-benzofuran-2-carboxylic acid

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), ethyl bromomalonate (1.3 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add methyl-ethyl ketone (MEK, approx. 5 volumes relative to the aldehyde).

  • Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 80°C). Maintain reflux for 6-8 hours, monitoring the reaction progress by TLC or HPLC.

  • Hydrolysis: Once the initial condensation is complete, cool the reactor to 50°C. In a separate vessel, prepare a solution of sodium hydroxide (2.5 eq) in methanol (3 volumes). Carefully add the NaOH/methanol solution to the reactor, ensuring the temperature does not exceed 60°C.

  • Saponification: Stir the mixture for 1-2 hours at 50-60°C to ensure complete hydrolysis of the ethyl ester intermediate.

Step 3 & 4: Isolation and Purification of the Carboxylic Acid Intermediate

  • Solvent Removal: Concentrate the reaction mixture under vacuum to remove the majority of the MEK and methanol.

  • Acidification: Cool the remaining aqueous slurry to 10-15°C. In a separate vessel, prepare a solution of 2M hydrochloric acid. Slowly add the HCl solution to the stirred slurry to adjust the pH to ~2-3. This will precipitate the crude 6-methoxy-benzofuran-2-carboxylic acid.

  • Filtration: Filter the solid product and wash the cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude acid under vacuum at 50-60°C.

  • Recrystallization: Recrystallize the crude acid from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity.

Step 5 & 6: Esterification to this compound

  • Reactor Setup: To a clean, dry reactor, add the purified 6-methoxy-benzofuran-2-carboxylic acid (1.0 eq) and methanol (10 volumes).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, monitoring for the disappearance of the starting acid.

  • Isolation: Cool the reaction mixture. The pure methyl ester may crystallize directly upon cooling. If not, reduce the volume of methanol under vacuum and add cold water to precipitate the product.

  • Final Purification: Filter the final product, wash with cold water, and dry under vacuum. If necessary, a final recrystallization from methanol can be performed.

Key Process Parameters and Data Summary

Scaling up requires careful control over key parameters. The table below summarizes typical conditions for comparison.

ParameterPerkin-Type CondensationSonogashira Coupling Route
Key Starting Materials 2-hydroxy-4-methoxybenzaldehyde, Ethyl Bromomalonate2-iodo-5-methoxyphenol, Terminal Alkyne (e.g., Propiolic Acid Ester)
Catalyst None (Base mediated)Pd complex (e.g., (PPh₃)PdCl₂) and CuI co-catalyst[8]
Base K₂CO₃, NaOAc[2][5]Triethylamine (TEA) or other amine bases[3]
Solvent MEK, Acetone, DMF[2][9]DMF, DMSO, TEA[10]
Temperature 80 - 145 °C25 - 90 °C[10]
Key Challenges High temperatures, potential for side reactions.Air sensitivity, catalyst cost, removal of metal impurities.
Typical Yields 60 - 80% (can be variable on scale)70 - 95% (often higher but more sensitive)

References

Technical Support Center: Stabilizing Benzofuran Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuran chemistry. As a Senior Application Scientist, I've seen firsthand the immense potential of benzofuran derivatives in drug discovery and materials science. However, I've also frequently fielded questions from researchers facing stability challenges that can compromise experimental results and lead to significant setbacks. The unique electronic structure of the benzofuran core, while synthetically versatile, also renders it susceptible to specific degradation pathways.[1]

This guide is designed to move beyond simple storage instructions. It provides a framework for understanding the why behind benzofuran instability and offers robust, field-tested strategies to ensure the long-term integrity of your valuable compounds. We will delve into common troubleshooting scenarios, provide detailed analytical protocols, and establish best practices for storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause benzofuran compounds to degrade?

A1: The stability of a benzofuran derivative is fundamentally influenced by its fused furan ring, which is electron-rich and susceptible to attack. The three primary environmental factors that trigger degradation are:

  • Atmospheric Oxygen: The furan moiety can undergo autoxidation. This process is often initiated by radical mechanisms, leading to the formation of unstable intermediates like endoperoxides or epoxides, which can subsequently rearrange or polymerize.[2][3] Many benzofurans are officially classified as "air sensitive."[4]

  • Light (Photodegradation): UV or even ambient light can provide the energy to initiate photochemical reactions. In aqueous environments, this degradation can be significantly accelerated by natural photosensitizers, leading to cleavage of the heterocyclic ring or other structural changes.[5]

  • Acids and Bases (Hydrolysis): Benzofuran derivatives with susceptible functional groups (e.g., esters, amides) can undergo hydrolysis.[6] The stability of the core ring system can also be compromised under harsh pH conditions, potentially catalyzing ring-opening reactions.

Q2: I have a newly synthesized benzofuran derivative. What is the single most important step I can take to ensure its stability?

A2: The single most critical action is proper packaging under an inert atmosphere. Immediately after synthesis and final purification/drying, the compound should be aliquoted into amber glass vials. The vials should then be purged thoroughly with an inert gas, such as argon or nitrogen, before being sealed with a high-quality, airtight cap (e.g., a PTFE-lined screw cap). This single step mitigates the primary risk of oxidation.[4]

Q3: Does the substitution pattern on the benzofuran ring affect its stability?

A3: Absolutely. The type and position of substituents play a major role in the electronic properties and, consequently, the stability of the molecule.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) can increase the electron density of the ring system, potentially making it more susceptible to oxidation.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) can decrease the electron density, which may enhance stability against oxidation but could make the molecule more susceptible to nucleophilic attack, depending on the reaction conditions. The specific stability profile of any given derivative must be determined empirically.[7]

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section addresses specific problems you may encounter during your research.

Scenario 1: My benzofuran solution has turned yellow/brown upon storage.

  • Question: I dissolved my pure, colorless benzofuran compound in DMSO for screening. After a week in the fridge, the solution has turned a distinct yellow-brown color. What is happening and is my compound lost?

  • Probable Cause: The color change is a strong indicator of degradation, specifically oxidation and/or polymerization. Even at refrigerated temperatures, dissolved oxygen in the solvent can react with the benzofuran derivative over time. The resulting degradation products are often highly conjugated molecules that absorb visible light, appearing colored.

  • Immediate Action:

    • Analyze a small aliquot of the colored solution by HPLC-UV/Vis and LC-MS immediately. Compare the chromatogram to a freshly prepared standard or the initial analysis of the batch.

    • Look for a decrease in the area of the parent peak and the appearance of new, often broader peaks. The MS data may reveal the presence of oxidized species (e.g., M+16, M+32) or dimeric/polymeric products.

  • Solution & Prevention:

    • Solvent Degassing: Before preparing stock solutions, thoroughly degas your solvent by sparging with argon or nitrogen for 15-20 minutes.

    • Inert Headspace: After dissolving your compound, flush the headspace of the vial with inert gas before sealing.

    • Aliquot: Prepare smaller, single-use aliquots of your stock solution. This prevents the need to repeatedly open the main stock vial, which introduces fresh oxygen with each use.

Scenario 2: I'm seeing unexpected peaks in the HPLC/LC-MS of my stored sample.

  • Question: My solid benzofuran sample has been stored in a freezer at -20°C for six months. The initial purity was >99%. Now, my HPLC shows the main peak at ~95% and two new impurity peaks at 2% and 3%. What are these impurities?

  • Probable Cause: This is a classic stability failure. The new peaks are degradation products. The identity of these products depends on the specific degradation pathway at play. Common degradation products include:

    • Hydroxylated Benzofurans: Resulting from oxidation.

    • Ring-Opened Products: Such as salicylaldehydes or related phenols, which can form from the breakdown of epoxide intermediates.[3]

    • Photodegradation Products: If the sample was exposed to light, complex rearrangements or cleavage products can form.[5]

  • Troubleshooting Workflow: The following decision tree can help pinpoint the cause.

    G A Instability Observed (New HPLC/LC-MS Peaks) B Was the solid stored under inert gas (Ar/N2)? A->B C Was the container an amber vial or kept in the dark? B->C Yes E Probable Cause: Oxidation B->E No D Was the sample rigorously dried before storage? C->D Yes F Probable Cause: Photodegradation C->F No G Probable Cause: Hydrolysis D->G No H Solution: Re-purify if possible. Store future batches under an inert atmosphere. E->H I Solution: Protect from all light sources. Use amber vials and store in drawers/boxes. F->I J Solution: Ensure sample is anhydrous. Store in a desiccator before sealing. G->J

  • Solution & Prevention: Based on the likely cause identified above, implement the appropriate preventative storage measures. For the current batch, purification by flash chromatography or preparative HPLC may be necessary if the material is still needed.

Experimental Protocols

Protocol 1: Best Practices for Long-Term Storage of Solid Benzofuran Compounds

This protocol ensures the optimal environment for maximizing the shelf-life of a solid benzofuran derivative.

Materials:

  • Purified, dry benzofuran compound

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Source of high-purity argon or nitrogen gas with a delivery tube/needle

  • Laboratory balance

  • Spatula

  • Parafilm or vial sealing tape

Procedure:

  • Pre-label Vials: Clearly label each vial with the compound ID, batch number, date, and mass.

  • Aliquot Compound: Weigh the desired amount of the solid compound directly into each vial. It is highly recommended to create multiple smaller aliquots rather than one large one.

  • Inert Gas Purge: Place the open vial inside a glovebox if available. If not, use a gentle stream of argon or nitrogen to purge the vial. Insert the delivery tube/needle into the vial, ensuring the gas flows gently over the solid for 30-60 seconds to displace all air.

  • Seal Promptly: While maintaining the inert atmosphere (i.e., with the gas still flowing gently into the vial), carefully screw the cap on tightly.

  • Secure Seal: For extra protection against moisture and gas exchange, wrap the cap-vial interface with 2-3 layers of Parafilm.

  • Select Storage Conditions: Choose the appropriate storage temperature based on the compound's known or suspected stability (see table below).

  • Log and Store: Place the sealed vial in the designated storage location (e.g., a labeled box within a freezer). Record the storage location and details in your laboratory notebook or inventory system.

Storage ConditionTemperatureRelative HumidityUse Case
Long-Term 2-8°C or -20°CAmbientRecommended for all benzofuran compounds for periods > 6 months.
Intermediate 25°C60% RHFor stability studies or short-term storage (weeks to months). [8]
Accelerated 40°C75% RHFor predictive stability testing to estimate shelf-life quickly. [8][9]
Protocol 2: Conducting an Accelerated Stability Study via HPLC

This protocol outlines a method to quickly assess the stability of a new benzofuran compound and predict its long-term shelf-life, based on principles from regulatory guidelines. [10][11] Objective: To determine the rate of degradation of a benzofuran compound under stressed conditions (elevated temperature) over a 6-month period.

Procedure:

  • Sample Preparation: Prepare a minimum of 12 identical samples of your compound (e.g., 5 mg each) in sealed amber HPLC vials, prepared according to Protocol 1 (purged with inert gas).

  • Time Points: The recommended testing frequency for a 6-month accelerated study includes initial, 3-month, and 6-month time points. [10]It is wise to include additional points (e.g., 1 month) for more detailed kinetics.

    • Label three vials as "T=0".

    • Label three vials as "T=3 Months".

    • Label three vials as "T=6 Months".

    • The remaining vials can be used for T=1 month or as backups.

  • Storage:

    • Place the "T=3 Months" and "T=6 Months" vials into a stability chamber or oven set to 40°C / 75% Relative Humidity .

    • Place the "T=0" vials in long-term storage (-20°C ) until you are ready for analysis.

  • T=0 Analysis (Baseline):

    • On the first day, retrieve the three T=0 vials.

    • Dissolve each in a precise volume of a suitable solvent (e.g., 5.0 mL of acetonitrile) to create a 1 mg/mL solution.

    • Analyze each solution in triplicate by a validated HPLC method.

    • Record the peak area of the parent compound. The average of these initial analyses represents 100% purity/concentration.

  • Analysis at Subsequent Time Points:

    • At the 3-month mark, remove the designated vials from the 40°C chamber. Allow them to cool to room temperature for 30 minutes.

    • Prepare and analyze the samples exactly as described in step 4.

    • Repeat this process at the 6-month mark.

  • Data Evaluation:

    • Calculate the average percentage of the parent compound remaining at each time point relative to the T=0 baseline.

    • Plot "% Remaining" versus "Time".

    • "Significant change" is often defined as a failure to meet the specification, for instance, a >5% drop in assay value or any specified degradation product exceeding its limit. [10]If significant change occurs, a longer study at an intermediate condition (e.g., 25°C/60% RH) may be required.

Primary Benzofuran Degradation Pathways

The stability of benzofurans is intrinsically linked to the reactivity of the furan ring. The diagram below illustrates the most common degradation pathways that researchers must mitigate.

G cluster_0 Oxidative Degradation cluster_1 Photodegradation cluster_2 Hydrolysis Benzofuran Benzofuran Derivative Epoxide Epoxide Intermediate (Unstable) Benzofuran->Epoxide O2 (Air) [Ref: 9] Photo_Products Photochemical Rearrangement/Cleavage Products Benzofuran->Photo_Products Light (hν) [Ref: 1] Hydrolysis_Products Hydrolyzed Products (e.g., Carboxylic Acids from Esters) Benzofuran->Hydrolysis_Products H2O (Acid/Base) [Ref: 2] Salicylaldehyde Ring-Opened Products (e.g., Salicylaldehydes) Epoxide->Salicylaldehyde Rearrangement [Ref: 9] Polymer Polymeric Byproducts Epoxide->Polymer

Caption: Key degradation pathways affecting benzofuran stability.

References

Validation & Comparative

A Comparative Cytotoxicity Analysis: Brominated vs. Chlorinated Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology, the benzofuran scaffold represents a privileged structure, a foundation upon which numerous potent therapeutic agents have been built.[1][2][3] Its derivatives, in particular, have demonstrated a wide spectrum of pharmacological activities, with anticancer properties being among the most promising.[1][4][5] A common strategy to enhance the cytotoxic efficacy of these compounds is halogenation—the introduction of halogen atoms like chlorine or bromine into the molecular structure.[2][6] This guide provides an in-depth, objective comparison of the cytotoxic performance of brominated versus chlorinated benzofuran derivatives, supported by experimental data, to inform future drug design and development efforts.

The Strategic Role of Halogenation in Enhancing Cytotoxicity

The decision to incorporate halogens into a potential drug candidate is a deliberate one, rooted in fundamental principles of medicinal chemistry. Halogenation can significantly modulate a molecule's physicochemical properties, thereby enhancing its biological activity. This is often attributed to several factors:

  • Lipophilicity and Bioavailability: Halogens can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The introduction of a halogen can block sites of metabolic degradation, increasing the compound's half-life and duration of action.

  • Halogen Bonding: Halogen atoms can act as electrophilic centers, forming non-covalent "halogen bonds" with nucleophilic sites on biological targets like proteins and DNA. This interaction can substantially improve binding affinity and, consequently, biological potency.[1]

Structure-activity relationship (SAR) studies have consistently shown that the addition of bromine or chlorine to the benzofuran ring system leads to a significant increase in anticancer activities.[1][2] The specific halogen used, and its position on the scaffold, are critical determinants of the compound's ultimate cytotoxic power.[2]

Head-to-Head Cytotoxicity: A Direct Comparison

While many studies highlight the potency of halogenated benzofurans, direct comparative data between brominated and chlorinated analogues is essential for making informed decisions in lead optimization. A key study by Napiórkowska et al. provides such a comparison, evaluating a chlorinated derivative, Compound 7 (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) , against a brominated counterpart, Compound 8 (methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) .[6]

The cytotoxic activities of these compounds were assessed using the MTT assay across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each.

Cancer Cell Line Type IC₅₀ (µM) - Compound 7 (Chlorinated) IC₅₀ (µM) - Compound 8 (Brominated) Reference
A549 Lung Carcinoma6.3 ± 2.53.5 ± 0.6[6]
HepG2 Hepatocellular Carcinoma11.0 ± 3.23.8 ± 0.5[6]
SW620 Colorectal Adenocarcinoma>3010.8 ± 0.9[6]
HCT116 Colorectal Carcinoma>30>30[6]
PC3 Prostate Cancer>30>30[6]
SW480 Colorectal Adenocarcinoma>30>30[6]
MDA-MB-231 Breast Adenocarcinoma>30>30[6]

Data sourced from Napiórkowska et al. (2021).[6]

The experimental data clearly indicates that for the cell lines where both compounds showed significant activity (A549, HepG2, and SW620), the brominated derivative (Compound 8) exhibited substantially greater cytotoxic potential, with lower IC₅₀ values.[6] Notably, in HepG2 and A549 cells, Compound 8 was more cytotoxic than the standard chemotherapeutic agent, cisplatin.[6] This aligns with a broader hypothesis in the field that the introduction of bromine into the benzofuran structure often increases cytotoxic potential.[6]

Mechanistic Insights: Why Bromination May Confer Superior Potency

The observed differences in cytotoxicity are underpinned by distinct molecular mechanisms. The comparative study revealed that the brominated Compound 8 was a more potent inducer of oxidative stress and apoptosis.[6]

Oxidative Stress and Apoptosis Induction

Many anticancer agents exert their effects by inducing the production of reactive oxygen species (ROS), which can trigger programmed cell death (apoptosis). The study found that the brominated derivative exhibited stronger pro-oxidative effects compared to its chlorinated analogue.[6] This increased ROS generation likely contributes to its enhanced ability to induce apoptosis, a key mechanism for eliminating cancer cells.[6]

Below is a proposed signaling pathway illustrating how these halogenated benzofuran derivatives may induce cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Halogenated_Benzofuran Halogenated Benzofuran (Brominated > Chlorinated) ROS Increased ROS Production Halogenated_Benzofuran->ROS Enters Cell Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway induced by halogenated benzofurans.

Cell Cycle Arrest

In addition to apoptosis, these compounds were found to interfere with the cell cycle. The chlorinated Compound 7 induced a G2/M phase arrest in HepG2 cells, while the more potent brominated Compound 8 caused cell cycle arrest at both the S and G2/M phases in A549 cells, suggesting a more comprehensive disruption of cell proliferation.[6]

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-controlled experimental protocols are paramount. The following sections detail the methodologies for two of the most common assays used in this field: the MTT and LDH assays.

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8][9]

MTT_Workflow start Start seed 1. Seed Cells in 96-well plate (e.g., 1x10⁴ cells/well) start->seed incubate1 2. Incubate (e.g., 24h, 37°C, 5% CO₂) seed->incubate1 treat 3. Treat with Benzofuran Derivatives (various conc.) incubate1->treat incubate2 4. Incubate (e.g., 48h) treat->incubate2 add_mtt 5. Add MTT Solution (e.g., 50 µL of 5 mg/mL) incubate2->add_mtt incubate3 6. Incubate (e.g., 3h, 37°C) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., 150 µL DMSO) incubate3->solubilize measure 8. Measure Absorbance (e.g., 570 nm) solubilize->measure end End measure->end

Caption: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Include wells with medium only for a background control.[10]

  • Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the brominated and chlorinated benzofuran derivatives. Remove the old medium and add 100 µL of fresh medium containing the test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Exposure Incubation: Incubate the cells with the compounds for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Following incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[4][10]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing metabolically active cells to convert the MTT to formazan crystals.[4]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking or pipetting.[8][10]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (commonly 570 nm).[10]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment relative to the untreated control and plot the results to determine the IC₅₀ value.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[6] When the cell membrane is compromised, this stable cytosolic enzyme leaks out, and its activity in the supernatant is directly proportional to the number of dead cells.[1]

LDH_Workflow start Start setup 1. Seed Cells & Treat (Same as MTT steps 1-4) start->setup controls 2. Prepare Controls: - Spontaneous Release - Maximum Release (Lysis) setup->controls centrifuge 3. Centrifuge Plate (e.g., 1000 rpm, 5 min) controls->centrifuge transfer 4. Transfer Supernatant to new assay plate centrifuge->transfer add_reagent 5. Add LDH Reaction Mix to each well transfer->add_reagent incubate 6. Incubate at RT (e.g., 30 min, protected from light) add_reagent->incubate add_stop 7. Add Stop Solution incubate->add_stop measure 8. Measure Absorbance (e.g., 490 nm) add_stop->measure end End measure->end

Caption: Standard experimental workflow for the LDH cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in steps 1-4 of the MTT protocol.

  • Control Preparation: For each condition, prepare three control wells:[3][12]

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay.

    • Background: Medium only.

  • Supernatant Collection: Centrifuge the plate at approximately 1000 rpm for 5 minutes to pellet any detached cells.[12]

  • Sample Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a corresponding well in a new, clean 96-well assay plate.[12]

  • Reaction Initiation: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50-100 µL of this mixture to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Reaction Termination: Add 50 µL of the stop solution provided in the assay kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Conclusion and Future Directions

The available experimental evidence strongly suggests that for the benzofuran scaffolds studied, brominated derivatives exhibit superior cytotoxic activity against cancer cell lines compared to their chlorinated analogues.[6] This enhanced potency appears to be driven by a greater capacity to induce oxidative stress and subsequent apoptosis.[6] The choice of halogen is therefore a critical parameter in the design of novel benzofuran-based anticancer agents.

For researchers and drug development professionals, these findings provide a clear directive: the exploration of brominated benzofurans is a highly promising avenue for identifying potent new therapeutic candidates. Future work should focus on synthesizing and testing a wider range of matched brominated and chlorinated pairs to confirm the generalizability of this trend across different substitution patterns and benzofuran isomers. Elucidating the precise molecular targets and further detailing the downstream signaling pathways will be crucial for advancing these potent compounds toward clinical application.

References

The Evolving Landscape of Benzofuran Derivatives in Oncology: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer agents has led researchers to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the benzofuran scaffold, a fusion of benzene and furan rings, has garnered significant attention for its versatile pharmacological activities, including potent anticancer properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzofuran derivatives, offering a comparative overview of their performance as anticancer agents, supported by experimental data and methodological insights. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate the chemical nuances that drive the efficacy of these promising compounds.

Deciphering the Anticancer Mechanisms of Benzofuran Scaffolds

Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis. Understanding these mechanisms is paramount to the rational design of more potent and selective therapeutic agents.

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

A primary and well-documented mechanism of action for many benzofuran derivatives is the inhibition of tubulin polymerization.[4] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs.[4][5] By interfering with microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[6][7]

Many potent benzofuran-based tubulin inhibitors, such as those with a 2-(3',4',5'-trimethoxybenzoyl) moiety, act as colchicine binding site inhibitors.[5][8] The trimethoxyphenyl group is a classic pharmacophore for binding to this site, and its incorporation into the benzofuran scaffold has yielded compounds with nanomolar antiproliferative activity.[5]

Key SAR Insights for Tubulin Polymerization Inhibitors:

  • Substitution at C2: The presence of a 3,4,5-trimethoxybenzoyl group at the C2 position is a strong determinant of activity, mimicking the binding of combretastatin A-4 to the colchicine site.[2][6]

  • Substitution at C3: The addition of a small alkyl group, such as a methyl group, at the C3 position has been shown to enhance antiproliferative activity.[5]

  • Substitution on the Benzene Ring: The nature of substituents on the benzofuran's benzene ring modulates activity. Electron-donating groups (e.g., methoxy, ethoxy) can increase potency.[5] For instance, 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan has demonstrated potent growth inhibition at nanomolar concentrations.[5]

Interruption of Cellular Signaling: Kinase Inhibition

Protein kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of cancer.[9] Consequently, they are prime targets for anticancer drug development. Benzofuran derivatives have been successfully designed to inhibit various protein kinases, including:

  • mTOR (mammalian Target of Rapamycin): A key kinase that regulates cell growth, proliferation, and survival. Benzofuran derivatives have been developed as mTOR inhibitors, with some compounds showing the ability to block both mTORC1 and Akt signaling, potentially overcoming resistance mechanisms seen with other mTOR inhibitors like rapamycin derivatives.[10][11]

  • Aurora B Kinase: A critical regulator of mitosis that is often overexpressed in cancer. A benzofuran derivative, designated as S6, was identified as a novel Aurora B kinase inhibitor with potent in vitro and in vivo anticancer activity.[12][13]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. Benzofuran-chalcone hybrids have shown promise as VEGFR-2 inhibitors.[14][15]

  • CDK2/GSK-3β (Cyclin-Dependent Kinase 2/Glycogen Synthase Kinase 3β): These kinases are involved in cell cycle regulation and proliferation. Oxindole-based benzofuran hybrids have been designed as dual inhibitors of CDK2 and GSK-3β, showing efficacy against breast cancer cell lines.[7][11]

  • Pim Kinases: These serine/threonine kinases are implicated in cell survival and proliferation. Dibenzofuran derivatives inspired by the natural product cercosporamide have been identified as potent inhibitors of Pim kinases.[16]

Key SAR Insights for Kinase Inhibitors:

  • Hybrid Structures: Hybrid molecules combining the benzofuran scaffold with other pharmacologically active moieties (e.g., chalcones, piperazines, oxindoles) have proven to be a successful strategy for developing potent kinase inhibitors.[2][14][17]

  • Substitution Patterns: Specific substitution patterns on both the benzofuran core and the appended moieties are critical for achieving high potency and selectivity against a particular kinase. For example, in piperazine-based benzofurans, electron-donating groups on the phenyl ring attached to the piperazine moiety were found to enhance anticancer activity.[17]

Induction of Programmed Cell Death: Apoptosis

Ultimately, the goal of many anticancer therapies is to induce apoptosis in cancer cells. Benzofuran derivatives can trigger apoptosis through various intrinsic and extrinsic pathways.[6][18] This is often a downstream consequence of the primary mechanism of action, such as tubulin polymerization inhibition or kinase inhibition.[6][7] The induction of apoptosis is frequently confirmed by assays that measure DNA fragmentation, caspase activation (e.g., caspase-3), and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6]

Comparative Performance of Benzofuran Anticancer Agents: A Data-Driven Overview

The following tables summarize the in vitro cytotoxic activity of representative benzofuran derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: Benzofuran-Based Tubulin Polymerization Inhibitors

CompoundCancer Cell LineIC50 (µM)Key Structural FeaturesReference
(E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol (36) A549 (Lung)0.062-(3,4,5-trimethoxyphenyl)vinyl at C2, methyl at C3, modified C5 substituent[6]
(6-Methoxy-5-((4-methoxyphenyl)ethynyl)-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone (26) A549 (Lung)0.082-(3,4,5-trimethoxybenzoyl) at C2, methyl at C3, C5-alkynyl substituent[6]
2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan VariousNanomolar range2-(3,4,5-trimethoxybenzoyl) at C2, methyl at C3, ethoxy at C6[5]
Benzofuran derivative 12 SiHa (Cervical)1.10Not specified in abstract[7]
Benzofuran derivative 12 HeLa (Cervical)1.06Not specified in abstract[7]

Table 2: Benzofuran-Based Kinase Inhibitors

CompoundTarget KinaseCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Compound 30b mTORSQ20B (Head and Neck)Significantly more cytotoxic than referenceIsostere of a known mTOR inhibitor[10]
Compound S6 Aurora BHeLa, HepG2, SW620Potent (not specified in abstract)Small-molecule benzofuran derivative[13]
Compound 4g VEGFR-2HCC1806 (Breast)5.93Benzofuran-chalcone hybrid[14]
Compound 22d CDK2/GSK-3βMCF-7 (Breast)3.41Oxindole-benzofuran hybrid[7]
Compound 22f CDK2/GSK-3βMCF-7 (Breast)2.27Oxindole-benzofuran hybrid[7]
Compound 36b LSD1H460 (Lung)0.065 (enzyme assay)Piperazine-based benzofuran[17]

Table 3: Other Benzofuran Derivatives with Notable Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Putative Mechanism/Key FeaturesReference
1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one HCT-116 (Colon)1.71Benzofuran-chalcone derivative, induces apoptosis[18]
Compound 3b MCF-7 (Breast)7.53Hydroquinone-chalcone-pyrazoline hybrid[19]
Compound 3c MCF-7 (Breast)9.17Hydroquinone-chalcone-pyrazoline hybrid[19]
Compound 14c HCT116 (Colon)3.27Benzofuran-oxadiazole conjugate, bromo derivative[7]
Compound 37e A549, HeLa, SGC7901, HCT116, MCF-7< 10Piperazine-based benzofuran, induces apoptosis[17]

Experimental Protocols for Evaluating Benzofuran Anticancer Agents

The following section outlines standardized experimental workflows for assessing the anticancer properties of novel benzofuran derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative (typically in a serial dilution) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

Step-by-Step Methodology:

  • Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer.

  • Compound Incubation: Incubate the tubulin with various concentrations of the benzofuran derivative or control compounds (e.g., colchicine, paclitaxel) at 37°C.

  • Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Data Analysis: Determine the concentration of the compound that inhibits tubulin polymerization by 50% (IC50).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the benzofuran derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

In Vivo Efficacy Assessment: Xenograft Tumor Model

This protocol outlines the evaluation of a benzofuran derivative's anticancer efficacy in a living organism.[12]

Step-by-Step Methodology:

  • Cell Culture and Animal Model: Culture human cancer cells (e.g., QGY-7401 liver cancer cells) to the logarithmic growth phase. Use female athymic nude mice (4-6 weeks old) for the study.[12]

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the benzofuran derivative (e.g., compound S6 at 50 or 100 mg/kg) or a vehicle control intraperitoneally or orally according to a predetermined schedule.[12]

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like phospho-histone H3).[12]

  • Data Analysis: Calculate the tumor growth inhibition percentage and assess the statistical significance of the results.

Visualizing the Molecular Landscape: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

cluster_0 Benzofuran Derivative cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes Benzofuran Benzofuran Tubulin Tubulin Benzofuran->Tubulin Inhibits polymerization Kinases Kinases Benzofuran->Kinases Inhibits activity Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics Disrupts Signaling Pathways Signaling Pathways Kinases->Signaling Pathways Blocks Mitotic Arrest Mitotic Arrest Microtubule Dynamics->Mitotic Arrest Leads to Inhibition of Proliferation Inhibition of Proliferation Signaling Pathways->Inhibition of Proliferation Results in Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces Inhibition of Proliferation->Apoptosis Can lead to

Caption: Mechanisms of Benzofuran Anticancer Activity.

Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Conclusion and Future Directions

The benzofuran scaffold has unequivocally established itself as a "privileged" structure in the design of novel anticancer agents. The versatility of its core allows for a wide range of chemical modifications, leading to compounds with diverse mechanisms of action, including tubulin polymerization inhibition and kinase inhibition. Structure-activity relationship studies have provided crucial insights, demonstrating that substitutions at key positions and the creation of hybrid molecules are effective strategies for enhancing potency and selectivity.

Future research in this area should continue to focus on:

  • Rational Design: Leveraging computational tools like molecular docking to design derivatives with improved binding affinity and selectivity for their targets.

  • Exploration of Novel Targets: Investigating the potential of benzofuran derivatives to modulate other cancer-relevant targets.

  • Overcoming Drug Resistance: Designing compounds that are effective against drug-resistant cancer cell lines.

  • In Vivo Studies: Advancing the most promising in vitro candidates into preclinical and clinical development to assess their safety and efficacy in a more complex biological system.

The continued exploration of the rich chemical space offered by benzofuran derivatives holds immense promise for the development of the next generation of effective and safer cancer therapeutics.

References

A Comparative Guide to the Efficacy of Benzofuran Derivatives and Cisplatin in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of emerging benzofuran derivatives against the established chemotherapeutic agent, cisplatin. It delves into their mechanisms of action, presents comparative cytotoxicity data, and offers detailed experimental protocols for researchers to conduct their own evaluations. Our objective is to furnish the scientific community with the necessary information to explore and advance the potential of benzofuran scaffolds in oncology.

Introduction: The Need for Cisplatin Alternatives

Cisplatin, a platinum-based coordination complex, has been a cornerstone of cancer therapy for decades, effective against a range of malignancies including ovarian, testicular, and lung cancers.[1][2] Its primary mechanism involves forming adducts with DNA, which distorts the DNA helix, stalls replication, and ultimately triggers programmed cell death, or apoptosis.[1][3] However, its clinical utility is often hampered by significant side effects, such as neurotoxicity and renal toxicity, and the development of drug resistance in cancer cells.[2][4] These limitations underscore the urgent need for novel anticancer agents with improved efficacy and safety profiles. Benzofuran derivatives have emerged as a promising class of compounds, with many exhibiting potent anticancer activities through diverse mechanisms.[5]

Mechanisms of Action: A Tale of Two Scaffolds

2.1 Cisplatin: The DNA Damager

Cisplatin functions as a prodrug that, once inside the cell, undergoes hydrolysis.[2] This activation allows it to bind to nucleophilic sites on DNA, primarily the N7 position of purine bases.[1][2] The key to its cytotoxicity lies in its ability to form intra-strand and inter-strand cross-links, which physically obstruct DNA replication and transcription machinery.[3] This damage activates cellular DNA damage response pathways, which, if the damage is irreparable, lead to the initiation of apoptosis.[3][6]

Cisplatin_Mechanism cluster_cell Cancer Cell Cisplatin Cisplatin Activated Cisplatin Activated Cisplatin Cisplatin->Activated Cisplatin Hydrolysis DNA DNA Activated Cisplatin->DNA Binds to Purines DNA Adducts DNA Adducts DNA->DNA Adducts Forms Cross-links Replication Block Replication Block DNA Adducts->Replication Block Distorts Helix Apoptosis Apoptosis Replication Block->Apoptosis Triggers Cell Death

Caption: Mechanism of Cisplatin Action.

2.2 Benzofuran Derivatives: A Multi-Targeted Approach

Unlike cisplatin's focused attack on DNA, benzofuran derivatives exhibit a broader range of anticancer mechanisms.[7][8] This versatility is a key reason for their growing interest in drug development. Some of the prominent mechanisms include:

  • Tubulin Polymerization Inhibition: Certain benzofuran derivatives disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[7][9]

  • Kinase Inhibition: Many benzofuran-based molecules act as inhibitors of protein kinases that are crucial for cancer cell signaling, such as mTOR, CDK2, and VEGFR-2.[10] By blocking these pathways, they can halt cell proliferation and survival.

  • Induction of Apoptosis: Beyond cell cycle arrest, many benzofuran compounds directly induce apoptosis through various signaling cascades, including those involving mitochondrial pathways.[9][10]

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell growth. The following table summarizes published IC50 values for representative benzofuran derivatives compared to cisplatin against various human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM) of Benzofuran DerivativeIC50 (µM) of CisplatinReference
Benzofuran-ChalconeDerivative 33dMCF-7 (Breast)3.2212.25[11]
Benzofuran-ChalconeDerivative 33dA-549 (Lung)2.745.12[11]
Benzofuran HybridDerivative 13bMCF-7 (Breast)1.8752.184[9]
Benzofuran HybridDerivative 13gMCF-7 (Breast)1.2872.184[9]
Benzofuran-ChalconeDerivative 4gHeLa (Cervical)5.61Not Reported in direct comparison[12]
Benzofuran-ChalconeDerivative 4gHCC1806 (Breast)5.93Not Reported in direct comparison[12]

Note: Direct comparisons in the same study are most informative. Data is compiled from multiple sources for illustrative purposes.

As the data indicates, several benzofuran derivatives demonstrate superior or comparable potency to cisplatin in various cancer cell lines.[9][11] For instance, derivative 33d shows significantly lower IC50 values against both MCF-7 and A-549 cells compared to cisplatin.[11] Similarly, derivatives 13b and 13g exhibit greater potency against the MCF-7 cell line.[9]

Experimental Protocols for Comparative Analysis

To ensure robust and reproducible comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer efficacy of novel compounds.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Compound Treatment Treat with Benzofuran Derivative or Cisplatin (Varying Conc.) Cancer Cell Culture->Compound Treatment MTT Assay Assess Cell Viability (MTT Assay) Compound Treatment->MTT Assay Flow Cytometry Flow Cytometry Compound Treatment->Flow Cytometry IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Analysis Apoptosis Analysis (Annexin V/PI) Flow Cytometry->Apoptosis Analysis Cell Cycle Analysis Cell Cycle Analysis (PI Staining) Flow Cytometry->Cell Cycle Analysis

Caption: Overall Experimental Workflow.

4.1 MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/ml) and incubate overnight to allow for attachment.[13]

    • Compound Treatment: Treat the cells with serial dilutions of the benzofuran derivative and cisplatin for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.[7]

    • MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14]

    • Incubation: Incubate the plate for 2-4 hours at 37°C to allow formazan crystal formation.[14]

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and plot a dose-response curve to determine the IC50 value.

4.2 Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[16] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[15][17]

  • Procedure:

    • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a defined period.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[15]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[18]

    • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[15]

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells using a flow cytometer.[15]

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

4.3 Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[19]

  • Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by a stained cell is proportional to its DNA content. This allows for the differentiation of cells in the G0/G1 phase (2N DNA), S phase (between 2N and 4N DNA), and G2/M phase (4N DNA).

  • Procedure:

    • Cell Treatment and Harvesting: Treat and collect cells as described for the apoptosis assay.

    • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.[20]

    • Staining: Centrifuge the fixed cells, remove the ethanol, and resuspend the pellet in a staining solution containing PI and RNase A (to eliminate staining of double-stranded RNA).[20][21]

    • Incubation: Incubate for at least 30 minutes at room temperature in the dark.[21]

    • Analysis: Analyze the samples by flow cytometry, collecting the PI fluorescence data on a linear scale.[20] The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis_Analysis Treated Cells Treated Cells Harvest & Wash Harvest & Wash Treated Cells->Harvest & Wash Stain Stain with Annexin V-FITC & PI Harvest & Wash->Stain Incubate Incubate 15 min in Dark Stain->Incubate Flow Cytometry Flow Cytometry Incubate->Flow Cytometry Data Quadrants Q1: Necrotic (AV+/PI+) Q2: Late Apoptotic (AV+/PI+) Q3: Live (AV-/PI-) Q4: Early Apoptotic (AV+/PI-) Flow Cytometry->Data Quadrants

Caption: Annexin V/PI Staining Workflow.

Conclusion and Future Directions

The evidence suggests that benzofuran derivatives represent a highly promising scaffold for the development of novel anticancer agents.[5][11] Several derivatives have demonstrated superior in vitro efficacy compared to cisplatin against various cancer cell lines. Their diverse mechanisms of action, including tubulin polymerization and kinase inhibition, offer potential advantages over the singular DNA-damaging mechanism of cisplatin, possibly overcoming some forms of drug resistance.

Future research should focus on in vivo studies to validate the in vitro efficacy and to assess the pharmacokinetic and safety profiles of lead benzofuran compounds. Further exploration of their structure-activity relationships will be crucial in designing next-generation derivatives with even greater potency and selectivity for cancer cells.

References

A Researcher's Guide to Assessing the Selectivity of Benzofuran Compounds for Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for therapeutic agents that selectively target cancer cells while sparing their healthy counterparts remains a paramount objective. This guide provides an in-depth, technical comparison of the performance of various benzofuran compounds, a promising class of heterocyclic molecules, in achieving this selective cytotoxicity.[1][2][3] By delving into the experimental data, methodologies, and underlying mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to advance the development of next-generation cancer therapies.

The benzofuran scaffold has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural and synthetic compounds.[3][4] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] The true measure of a successful anticancer agent, however, lies not only in its potency but also in its selectivity. A high selectivity index—the ratio of cytotoxicity against normal cells to that against cancer cells—is a crucial indicator of a compound's potential for a favorable therapeutic window, minimizing the debilitating side effects often associated with conventional chemotherapy.[5][6][7]

This guide will navigate through the essential steps of evaluating benzofuran selectivity, from the foundational in vitro assays to the interpretation of mechanistic data, providing a robust framework for your research endeavors.

Comparative Cytotoxicity Analysis: A Quantitative Look at Selectivity

The cornerstone of assessing selectivity is the determination of the half-maximal inhibitory concentration (IC50) of a compound against a panel of both cancerous and normal cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates higher potency. The selectivity index (SI) is then calculated by dividing the IC50 value for the normal cell line by the IC50 value for the cancer cell line.[5][6][7] A higher SI value signifies greater selectivity for cancer cells.

Benzofuran DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Halogenated Benzofuran 1 K562 (Leukemia)5HUVEC>1000>200[1]
HL60 (Leukemia)0.1HUVEC>1000>10000[1]
Benzofuran-chalcone 4g HeLa (Cervical)5.61Not Specified--[8]
HCC1806 (Breast)5.93Not Specified--[8]
Benzofuran-isatin 5a SW-620 (Colon)8.7Not Specified--[9]
HT-29 (Colon)9.4Not Specified--[9]
3-methylbenzofuran 16b A549 (Lung)1.48WI-38 (Lung)-5.3[4]
3-(morpholinomethyl)-benzofuran 18a A549 (Lung)-WI-38 (Lung)-8.4[4]
3-(morpholinomethyl)-benzofuran 18d A549 (Lung)-WI-38 (Lung)-12.9[4]
Benzofuran-linked chalcone HCT-116 (Colon)1.71 (48h)CCD-18Co (Colon)>10~8[5]
HT-29 (Colon)7.76 (48h)CCD-18Co (Colon)>10>1.29[5]

Note: "Not Specified" indicates that the original study did not report cytotoxicity against a specific normal cell line for that particular compound.

The data presented above clearly illustrates the potential for high selectivity within the benzofuran class. For instance, the halogenated benzofuran derivative 1 exhibits remarkable selectivity for leukemia cell lines (K562 and HL60) over normal human umbilical vein endothelial cells (HUVEC), with selectivity indices exceeding 200 and 10,000, respectively.[1] This highlights the critical role that structural modifications, such as halogenation, can play in enhancing both potency and selectivity.[1]

Experimental Workflow for Assessing Selectivity

A systematic and rigorous experimental approach is essential for obtaining reliable and reproducible data on the selectivity of benzofuran compounds. The following workflow outlines the key steps involved in this process.

Figure 1: A generalized workflow for assessing the selectivity of benzofuran compounds.

Detailed Methodologies for Key Experiments

To ensure scientific integrity and reproducibility, it is crucial to follow well-established protocols. Below are detailed, step-by-step methodologies for the core in vitro assays used to assess cytotoxicity and elucidate the mechanism of action.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11]

Protocol:

  • Cell Seeding: Seed cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the benzofuran compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanisms of Selective Action: Targeting Cancer's Achilles' Heel

The selectivity of benzofuran compounds often stems from their ability to exploit the molecular and cellular aberrations that are unique to cancer cells. Several key mechanisms have been identified:

  • Induction of Apoptosis: Many benzofuran derivatives have been shown to selectively induce programmed cell death, or apoptosis, in cancer cells.[12][13][14][15] This can occur through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.[15][16] For example, a benzofuran derivative, BM7, was found to induce apoptosis in several human cancer cell lines while showing no toxicity to non-cancerous primary endothelial cells.[12]

  • Cell Cycle Arrest: Cancer is characterized by uncontrolled cell proliferation. Certain benzofuran compounds can selectively arrest the cell cycle at specific checkpoints (e.g., G2/M phase) in cancer cells, thereby inhibiting their growth.[13][14][17][18] This effect is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

  • Targeting Specific Signaling Pathways: Cancer cells often exhibit aberrant signaling pathways that drive their growth and survival. Some benzofuran derivatives have been found to selectively inhibit these pathways. For instance, certain benzo[b]furan derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in breast cancer.[18] Other benzofurans have been reported to block the RAS/RAF/MEK/ERK signaling pathway in hepatocellular carcinoma cells.[4]

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by certain benzofuran derivatives.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the potential of benzofuran compounds as a rich source for the development of selective anticancer agents. The remarkable selectivity indices observed for several derivatives underscore the promise of this chemical scaffold. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the benzofuran core to optimize both potency and selectivity.

  • In Vivo Validation: Progressing the most promising candidates from in vitro studies to preclinical animal models to assess their efficacy and safety in a more complex biological system.

  • Target Identification and Validation: Elucidating the precise molecular targets of highly selective benzofuran compounds to gain a deeper understanding of their mechanisms of action.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of benzofuran derivatives and contribute to the development of safer and more effective cancer treatments.

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and Mass-Spec Data for Benzofuran Characterization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of ensuring drug safety and efficacy. Benzofuran derivatives, a class of heterocyclic compounds with a wide spectrum of pharmacological activities, present unique analytical challenges due to their structural diversity and potential for isomerization.[1][2] This guide provides an in-depth, experience-driven framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) data, establishing a robust, self-validating system for the comprehensive characterization of benzofuran compounds. Our focus is on the practical application of orthogonal methods to build a cohesive and defensible analytical data package.[3][4]

The Principle of Orthogonality in Analytical Science

In pharmaceutical analysis, relying on a single analytical technique can introduce method-specific biases.[3][4] The principle of orthogonality advocates for the use of multiple, independent analytical methods to assess the same sample attribute.[3][4] HPLC, typically with UV-Vis detection, and Mass Spectrometry are powerful orthogonal techniques.[4] HPLC excels at separating components in a mixture and providing quantitative information based on their chromatographic behavior and UV absorbance.[5][6] Conversely, Mass Spectrometry provides direct information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.[7] By integrating these two techniques, we create a system where the strengths of one method compensate for the limitations of the other, leading to a higher degree of confidence in the final characterization.[3][4]

Experimental Workflow: A Dual-Pronged Approach

A robust analytical workflow for benzofuran characterization begins with parallel data acquisition using both HPLC-UV and LC-MS. This ensures that the data from both techniques are directly comparable.

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Cross-Validation Sample Benzofuran Bulk Drug Substance Solubilize Solubilize in appropriate solvent (e.g., Acetonitrile/Water) Sample->Solubilize Standard Reference Standard Standard->Solubilize Filter Filter through 0.45 µm syringe filter Solubilize->Filter HPLC_UV HPLC-UV Analysis Filter->HPLC_UV LC_MS LC-MS Analysis Filter->LC_MS Compare_RT Compare Retention Times (RT) HPLC_UV->Compare_RT Compare_UV Compare UV-Vis Spectra HPLC_UV->Compare_UV LC_MS->Compare_RT Correlate_MS Correlate MS Data with Chromatographic Peaks LC_MS->Correlate_MS Identify Identify Parent Compound & Impurities Compare_RT->Identify Compare_UV->Identify Correlate_MS->Identify Quantify Quantify Parent Compound & Impurities Identify->Quantify Final_Report Comprehensive Characterization Report Quantify->Final_Report

Workflow for HPLC-UV/MS analysis of benzofuran derivatives.[1]

Experimental Protocols

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

The primary objective of the HPLC-UV method is to achieve optimal separation of the main benzofuran compound from its potential impurities and degradation products, allowing for accurate quantification.

Step-by-Step Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of the benzofuran reference standard and the sample into separate 100 mL volumetric flasks.[1]

    • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, and dilute to volume.[1]

    • Further dilute these stock solutions to a working concentration of approximately 0.1 mg/mL with the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.[1]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for the separation of benzofuran derivatives.[8]

    • Mobile Phase: A gradient elution is typically employed to effectively separate compounds with varying polarities. A common mobile phase consists of:

      • Solvent A: 0.1% formic acid in water

      • Solvent B: 0.1% formic acid in acetonitrile

    • Gradient Program: Start with a low percentage of organic solvent (e.g., 30% B) and gradually increase to a high percentage (e.g., 95% B) over a period of 10-15 minutes.[1]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Monitor at a wavelength where the benzofuran chromophore has maximum absorbance, often determined by acquiring a UV spectrum of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is instrumental in confirming the identity of the separated compounds by providing molecular weight and structural information.[7][9]

Step-by-Step Methodology:

  • Sample and Standard Preparation:

    • The same solutions prepared for HPLC-UV analysis can be used for LC-MS analysis.

  • Instrumentation and Conditions:

    • LC-MS System: An HPLC system coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source.[1][7] A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended for accurate mass measurements.

    • Chromatographic Conditions: The same HPLC method (column, mobile phase, gradient, flow rate, and temperature) should be used to ensure that the retention times are comparable between the two techniques.

    • Mass Spectrometry Parameters:

      • Ionization Mode: ESI positive mode is generally suitable for the analysis of benzofuran derivatives.

      • Mass Range: Scan a mass range that encompasses the expected molecular weights of the parent compound and any potential impurities or degradation products (e.g., m/z 100-1000).

      • Collision Energy (for MS/MS): For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments. The collision energy should be optimized to induce fragmentation and generate informative product ions.

Data Interpretation and Cross-Validation

The cornerstone of this approach lies in the meticulous comparison and integration of the data obtained from both HPLC-UV and LC-MS analyses.

Data Presentation: A Comparative Table

A well-structured table is essential for the direct comparison of key analytical data points.

Compound IDRetention Time (min)UV λmax (nm)[M+H]+ (Observed)[M+H]+ (Theoretical)Mass Error (ppm)Key MS/MS Fragments (m/z)
Benzofuran-A (Parent)8.52245, 278251.1025251.10211.6147.0441, 118.0413
Impurity 17.98250, 285267.0974267.09701.5163.0390, 134.0362
Impurity 29.15242, 275235.1076235.10721.7131.0491, 102.0413

This table presents hypothetical data for illustrative purposes.

Causality Behind Experimental Choices and Interpretation
  • Retention Time (RT) Correlation: The first point of cross-validation is the alignment of retention times. A peak observed in the HPLC-UV chromatogram should have a corresponding peak at the same retention time in the total ion chromatogram (TIC) from the LC-MS analysis. Minor shifts in RT between the two systems are acceptable but should be consistent across all peaks.

  • UV-Vis Spectral Confirmation: The PDA detector in the HPLC system provides UV-Vis spectra for each eluting peak. This spectral data serves as a characteristic fingerprint for a given compound. For the main peak, the spectrum should match that of the reference standard. Impurities may exhibit similar but distinct spectra, providing clues about their structural relationship to the parent compound.

  • Mass Spectrometry for Unambiguous Identification:

    • Accurate Mass Measurement: High-resolution mass spectrometry provides a highly accurate mass measurement of the protonated molecule ([M+H]+). This allows for the determination of the elemental composition, which is a critical piece of information for confirming the identity of the parent compound and identifying unknown impurities.[7]

    • Fragmentation Analysis (MS/MS): The fragmentation pattern of a molecule in MS/MS is highly specific to its structure. For benzofurans, fragmentation often involves cleavage of the furan ring and losses of substituents.[7][10][11] By analyzing the fragmentation patterns, one can confirm the structure of the parent compound and elucidate the structures of unknown impurities.[7][10][11] For instance, the fragmentation of a substituted benzofuran will be significantly influenced by the nature and position of the substituents.[7]

  • Quantitative vs. Qualitative Analysis: HPLC-UV is the preferred method for quantitative analysis due to its robustness, linearity, and reproducibility.[5][6] A calibration curve should be constructed using the reference standard to accurately determine the concentration of the parent compound and any impurities for which standards are available.[5][6] LC-MS, while it can be used for quantification, is primarily a qualitative tool in this context, providing the definitive identification of the components being quantified by HPLC.[12][13]

Building a Self-Validating System

This dual-technique approach creates a self-validating system. For example:

  • If a peak is observed in the HPLC-UV chromatogram but no corresponding mass is found in the LC-MS data, it could indicate a compound that does not ionize well under the chosen ESI conditions. This would prompt further investigation using a different ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI).

  • Conversely, if an ion is observed in the LC-MS data that does not correspond to a UV-active peak, it may suggest the presence of an impurity that lacks a significant chromophore. This highlights a limitation of UV-based detection and underscores the value of MS in providing a more complete impurity profile.

This cross-validation process is in line with the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation, which emphasize the importance of specificity, accuracy, and precision.[14][15][16][17]

cluster_0 HPLC-UV Data cluster_1 LC-MS Data cluster_2 Cross-Validation RT_UV Retention Time Correlate_RT Correlate RTs RT_UV->Correlate_RT Area_UV Peak Area (Quantitation) Quantify_ID Quantify Identified Peaks Area_UV->Quantify_ID Spectrum_UV UV-Vis Spectrum Confirm_ID Confirm Identity Spectrum_UV->Confirm_ID RT_MS Retention Time RT_MS->Correlate_RT Mass_MS Accurate Mass (Identification) Mass_MS->Confirm_ID Fragment_MS MS/MS Fragmentation (Structure) Fragment_MS->Confirm_ID Correlate_RT->Confirm_ID Confirm_ID->Quantify_ID

References

The Ascending Profile of Synthetic Aurones in Inflammation Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

<_

A Senior Application Scientist's Guide to Evaluating Anti-inflammatory Activity Against Established Drugs

In the relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles, the flavonoid superfamily has emerged as a fertile ground for drug discovery. Among its lesser-explored members, aurones are gaining significant attention for their potent biological activities.[1][2][3] This guide provides a comprehensive comparison of the anti-inflammatory activity of synthetic aurones against well-established non-steroidal anti-inflammatory drugs (NSAIDs), offering researchers a framework for their evaluation.

The Inflammatory Cascade: A Battlefield of Molecular Targets

Inflammation is a complex biological response crucial for tissue repair and defense against pathogens.[4] However, its dysregulation can lead to chronic diseases such as rheumatoid arthritis and atherosclerosis.[4] Key enzymatic players in this process are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[5][6] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its levels rise significantly during inflammation.[6][7]

Traditional NSAIDs, such as indomethacin, are non-selective inhibitors of both COX-1 and COX-2.[5][6][8] This non-selectivity is a double-edged sword; while effectively reducing inflammation, it can also lead to gastrointestinal side effects by inhibiting the protective actions of COX-1.[5][7] In contrast, selective COX-2 inhibitors like celecoxib were developed to target the inflammatory enzyme specifically, thereby aiming to reduce such adverse effects.[7][9][10][11]

Synthetic Aurones: A New Frontier in Anti-inflammatory Drug Discovery

Synthetic aurones, structural isomers of flavones, have demonstrated a broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2][12] Their mechanism of action appears to be multifactorial, extending beyond simple COX inhibition. Studies have shown that aurone derivatives can suppress the production of key pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13][14] Some aurones have been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[1][14]

Comparative Efficacy: Synthetic Aurones vs. Established NSAIDs

The following table summarizes the key mechanistic differences and reported efficacies of synthetic aurones compared to the non-selective NSAID, indomethacin, and the selective COX-2 inhibitor, celecoxib.

FeatureSynthetic AuronesIndomethacin (Non-selective NSAID)Celecoxib (Selective COX-2 Inhibitor)
Primary Mechanism Inhibition of NF-κB, MAPK pathways; reduction of NO, TNF-α, IL-6 production.[1][13][14]Non-selective inhibition of COX-1 and COX-2.[5][6][8]Selective inhibition of COX-2.[9][10][11]
COX Selectivity Varies by specific derivative; some may exhibit COX-2 selectivity.Non-selective.[5][6]Approximately 10-20 times more selective for COX-2 over COX-1.[11]
Reported In Vivo Activity Significant reduction of paw edema in carrageenan-induced models.[15]Well-established anti-inflammatory effects in various animal models.Effective in reducing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[10][11]
Potential Advantages Multifaceted mechanism of action targeting multiple inflammatory pathways; potentially lower gastrointestinal side effects.[1][14]Potent and broad anti-inflammatory action.[8]Reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]
Potential Disadvantages Structure-activity relationships are still under extensive investigation.High risk of gastrointestinal side effects (e.g., ulcers, bleeding).[5][8]Potential for cardiovascular side effects with long-term use.[7]

Experimental Protocols for Evaluating Anti-inflammatory Activity

To rigorously assess and compare the anti-inflammatory potential of novel synthetic aurones, a battery of standardized in vitro and in vivo assays is essential.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental to determining the potency and selectivity of a compound's ability to inhibit the COX enzymes.

  • Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes. The inhibition of this reaction by a test compound is quantified.

  • Workflow Diagram:

    Caption: Workflow for in vitro COX inhibition assay.

  • Detailed Protocol:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine.

    • Add purified recombinant human or ovine COX-1 or COX-2 enzyme to the reaction mixture.

    • Add the test compound (synthetic aurone) or a known inhibitor (celecoxib, indomethacin) at various concentrations. A vehicle control (e.g., DMSO) should also be included.

    • Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[16]

    • Initiate the enzymatic reaction by adding arachidonic acid.[16]

    • After a specific incubation time (e.g., 2 minutes), terminate the reaction by adding a strong acid (e.g., HCl).[16]

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the 50% inhibitory concentration (IC50) for both COX-1 and COX-2. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

2. Nitric Oxide (NO) Production Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells.

  • Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Workflow Diagram:

    Caption: Workflow for nitric oxide production assay.

  • Detailed Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.[17]

    • Pre-treat the cells with various concentrations of the synthetic aurone or a control compound for 1 hour.[18]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and iNOS expression.[17]

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[17]

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[19][20]

    • Measure the absorbance at 540-550 nm using a microplate reader.[17][20]

    • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Future Perspectives

Synthetic aurones represent a promising class of compounds for the development of novel anti-inflammatory agents.[1][13] Their ability to modulate multiple inflammatory pathways offers the potential for broader efficacy and a more favorable side-effect profile compared to traditional NSAIDs.[21] Further research focusing on optimizing their structure for enhanced potency and selectivity, along with comprehensive in vivo studies, will be crucial in translating their therapeutic potential into clinical applications.

References

A Head-to-Head Comparison of Benzofuran Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, found in a plethora of natural products and synthetic compounds with significant biological and physical properties.[1] The efficient construction of this heterocyclic system is, therefore, a critical endeavor for synthetic chemists. This guide provides a detailed, head-to-head comparison of the most prevalent and impactful synthetic routes to benzofurans, offering insights into their mechanisms, scopes, and practical applications. We aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic planning.

Classical Approaches: Time-Tested Routes to the Benzofuran Core

Classical methods for benzofuran synthesis, while sometimes supplanted by modern catalytic systems, remain valuable for their simplicity and the accessibility of starting materials. Two of the most prominent classical routes are the Perkin rearrangement and the intramolecular Wittig reaction.

The Perkin Rearrangement

First reported by William Henry Perkin in 1870, the Perkin rearrangement involves the ring contraction of a 2-halocoumarin in the presence of a base to yield a benzofuran-2-carboxylic acid.[2][3][4] The reaction is initiated by the base-catalyzed cleavage of the lactone ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring.[4]

Mechanism of the Perkin Rearrangement:

Perkin_Rearrangement Coumarin 2-Halocoumarin RingOpened Ring-Opened Intermediate (Dianion) Coumarin->RingOpened 1. OH⁻ Benzofuran Benzofuran-2-carboxylate RingOpened->Benzofuran 2. Intramolecular    Nucleophilic    Attack FinalProduct Benzofuran-2-carboxylic Acid Benzofuran->FinalProduct 3. H₃O⁺

Caption: Mechanism of the Perkin Rearrangement.

Advantages:

  • Utilizes readily available coumarin precursors.

  • Provides a direct route to benzofuran-2-carboxylic acids, which are valuable synthetic intermediates.[4]

Disadvantages:

  • Requires the pre-synthesis of 2-halocoumarins.

  • The reaction conditions can be harsh, limiting the tolerance of sensitive functional groups.

Intramolecular Wittig Reaction

The intramolecular Wittig reaction offers a powerful method for constructing the furan ring of the benzofuran system.[5][6] This approach typically involves the reaction of an ortho-hydroxybenzyltriphenylphosphonium salt with an acyl chloride.[5] The resulting ylide undergoes an intramolecular cyclization to form the benzofuran ring.

Mechanism of the Intramolecular Wittig Reaction for Benzofuran Synthesis:

Wittig_Reaction PhosphoniumSalt o-Hydroxybenzyl- triphenylphosphonium Salt Ylide Phosphorus Ylide PhosphoniumSalt->Ylide 1. Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane 2. Intramolecular    Cyclization Benzofuran Benzofuran Oxaphosphetane->Benzofuran 3. Elimination of    Ph₃P=O Heck_Reaction StartingMaterial o-Alkenylphenol OxidativeAddition Oxidative Addition StartingMaterial->OxidativeAddition + Pd(0) PdComplex Pd(0) Complex Cyclization Intramolecular Carbopalladation OxidativeAddition->Cyclization Elimination β-Hydride Elimination Cyclization->Elimination Benzofuran Benzofuran Elimination->Benzofuran - HPdX Sonogashira_Reaction Reactants o-Iodophenol + Terminal Alkyne Coupling Sonogashira Coupling Reactants->Coupling Pd/Cu catalyst Intermediate o-Alkynylphenol Intermediate Coupling->Intermediate Cyclization Intramolecular Hydroalkoxylation Intermediate->Cyclization Benzofuran 2-Substituted Benzofuran Cyclization->Benzofuran

References

A Senior Application Scientist's Guide: Verifying the Mechanism of Action of Methyl 6-methoxybenzofuran-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously verify the mechanism of action (MOA) for novel small molecules, using Methyl 6-methoxybenzofuran-2-carboxylate analogs as a representative case study. Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects[1][2]. Given this therapeutic potential, elucidating the precise molecular targets and pathways is a critical step in advancing from a promising hit to a validated lead compound[3].

This document eschews a rigid template, instead presenting a logical, multi-pronged workflow that builds a robust and defensible MOA model. We will proceed from unbiased, proteome-wide target identification to direct, in-cell target engagement validation, and finally to the confirmation of downstream functional consequences. Each experimental choice is justified, and every protocol is designed to be self-validating through the inclusion of appropriate controls.

Part I: Unbiased Target Identification with Affinity-Based Chemical Proteomics

The first challenge in MOA validation is to identify the primary protein targets of a bioactive compound from the thousands of proteins within a cell. A forward chemical genetics approach, where one starts with a phenotype (e.g., anti-proliferative activity) and seeks the target, requires powerful and unbiased tools[4]. Chemical proteomics, particularly using affinity matrices like Kinobeads, offers a superb solution for identifying targets of ATP-competitive inhibitors, a class to which many benzofuran derivatives belong[5][6][7].

The underlying principle is one of competitive binding. A cell lysate is incubated with the free drug (our benzofuran analog) at various concentrations. This mixture is then passed over beads to which a cocktail of non-selective, immobilized kinase inhibitors is covalently attached ("Kinobeads")[8][9]. Any kinases that bind to the free drug in the lysate will be unable to bind to the beads. By using quantitative mass spectrometry to analyze the proteins that do bind to the beads at each drug concentration, we can identify which proteins were "competed off" and determine their binding affinity[9].

Experimental Workflow: Kinobeads Competition Binding Assay

The following workflow outlines a quantitative, mass spectrometry-based chemical proteomic assay to identify the protein targets of a lead benzofuran analog.

G cluster_prep Sample Preparation cluster_binding Competitive Binding cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis cell_culture 1. Culture A549 Cells lysis 2. Lyse Cells in Non-denaturing Buffer cell_culture->lysis quant 3. Quantify Protein Concentration lysis->quant treatment 4. Incubate Lysate with Benzofuran Analog (8 concentrations + Vehicle) quant->treatment beads 5. Add Kinobeads Slurry treatment->beads incubation 6. Incubate for Affinity Capture beads->incubation wash 7. Wash Beads to Remove Non-specific Binders incubation->wash digest 8. On-bead Tryptic Digestion wash->digest lcms 9. LC-MS/MS Analysis digest->lcms protein_id 10. Protein Identification & Quantification lcms->protein_id dose_response 11. Generate Dose-Response Curves for each Protein protein_id->dose_response kd_calc 12. Calculate Apparent Kd for Competed Proteins dose_response->kd_calc

Caption: High-level workflow for Kinobeads-based target identification.

Detailed Protocol: Kinobeads Competition Binding
  • Cell Lysis: Culture and harvest A549 lung carcinoma cells. Lyse cells in a suitable buffer (e.g., 0.8% NP40, 50 mM Tris-HCl pH 7.5, 5% glycerol, with protease and phosphatase inhibitors) to maintain native protein conformations[9].

  • Competition: Aliquot the cell lysate. To each aliquot, add the benzofuran analog from a concentrated stock to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM), including a vehicle-only (DMSO) control. Incubate to allow the compound to bind to its targets.

  • Affinity Capture: Add the Kinobeads slurry to each sample and incubate to allow unbound kinases to bind to the immobilized ligands[5].

  • Washing & Digestion: Pellet the beads and wash extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot its abundance versus the concentration of the free benzofuran analog. Proteins that are true targets will show a dose-dependent decrease in abundance, from which an apparent dissociation constant (Kdapp) can be calculated[9].

Part II: Validating Target Engagement in a Cellular Milieu

Identifying a high-affinity binding partner is a crucial first step, but it's essential to prove that the compound engages this target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA®) is the gold-standard biophysical method for this purpose[10][11].

The principle of CETSA is that ligand binding stabilizes a target protein against thermal denaturation[12]. When intact cells are treated with a compound and then heated, the stabilized target protein will remain soluble at higher temperatures compared to the unbound protein in vehicle-treated cells. This "thermal shift" is direct, label-free evidence of target engagement in a physiologically relevant context[13][14].

Experimental Workflow: Western Blot-Based CETSA

This workflow details the process of generating a CETSA melt curve to confirm target engagement.

G cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Fraction cell_culture 1. Culture A549 Cells treatment 2. Treat Cells with Benzofuran Analog vs. Vehicle cell_culture->treatment harvest 3. Harvest & Resuspend Cells treatment->harvest aliquot 4. Aliquot Cell Suspension into PCR Tubes harvest->aliquot heat 5. Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) aliquot->heat lysis 6. Freeze-Thaw Lysis heat->lysis centrifuge 7. Ultracentrifugation to Pellet Aggregated Protein lysis->centrifuge sds 8. Run Soluble Fraction on SDS-PAGE centrifuge->sds western 9. Western Blot for Target Protein sds->western

Caption: CETSA workflow for validating intracellular target engagement.

Detailed Protocol: CETSA for Target Engagement
  • Cell Treatment: Plate A549 cells and allow them to adhere. Treat cells with a saturating concentration of the benzofuran analog or vehicle (DMSO) for 1-2 hours in culture media[13].

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling[13]. Include a non-heated control.

  • Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. To separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins, centrifuge the lysates at high speed (e.g., 20,000 x g).

  • Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein in each sample by Western Blot using a specific antibody.

  • Data Analysis: Quantify the band intensity at each temperature for both the drug-treated and vehicle-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the melting curve to the right for the drug-treated sample indicates thermal stabilization and confirms target engagement[12].

Part III: Confirmation of Downstream Pathway Inhibition

Confirming that a compound binds its target is not enough; we must also demonstrate a functional consequence. For a kinase inhibitor, target engagement should lead to a measurable decrease in the phosphorylation of its downstream substrates[15][16]. This step connects target binding to the desired phenotypic outcome (e.g., reduced cell proliferation).

Let us hypothesize that our Kinobeads experiment identified MEK1, a kinase in the MAPK/ERK pathway, as a primary target. The functional consequence of MEK1 inhibition would be a decrease in the phosphorylation of its direct substrate, ERK1/2. This can be readily assessed by Western Blot[17]. For a more global and unbiased view, a large-scale phosphoproteomics experiment can reveal the compound's effect on thousands of phosphorylation events simultaneously, providing a detailed signature of its cellular activity[18][19][20].

Signaling Pathway: Hypothetical Inhibition of the MAPK/ERK Cascade

The following diagram illustrates the proposed mechanism of action for our benzofuran analog.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Activates RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Analog Benzofuran Analog Analog->MEK Inhibits

Caption: Proposed MOA: Benzofuran analog inhibits MEK1/2, blocking proliferation.

Detailed Protocol: Western Blot for p-ERK Inhibition
  • Cell Treatment: Plate A549 cells. Serum-starve the cells overnight to reduce baseline pathway activity.

  • Inhibitor Pre-treatment: Pre-treat cells with increasing concentrations of the benzofuran analog (e.g., 0.1 µM to 10 µM) or a known MEK inhibitor (e.g., Trametinib) as a positive control for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to robustly activate the MAPK/ERK pathway.

  • Lysis & Quantification: Immediately wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein content using a BCA assay.

  • SDS-PAGE and Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane[17].

  • Antibody Incubation: Block the membrane and probe with primary antibodies specific for phosphorylated ERK (p-ERK1/2) and total ERK1/2. The total ERK antibody serves as a loading control, demonstrating that changes in the p-ERK signal are due to inhibition, not changes in protein level.

  • Detection: After washing, incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system. Densitometry is used to quantify the ratio of p-ERK to total ERK.

Part IV: Comparative Analysis & Data Integration

To select the most promising lead candidate, it is crucial to integrate data from all experimental stages and compare the performance of different analogs. A well-structured table allows for a clear, at-a-glance comparison of potency, target engagement, and cellular activity.

Performance Comparison of Benzofuran Analogs

The table below presents hypothetical data comparing three benzofuran analogs against a known MEK inhibitor, Trametinib. This integrated view allows us to assess the structure-activity relationship (SAR) and select the compound with the best overall profile.

CompoundTarget (from Kinobeads)MEK1 IC₅₀ (nM)CETSA ΔTagg (°C)p-ERK Inhibition IC₅₀ (nM)A549 Viability IC₅₀ (µM)
Analog A MEK155+5.2750.85
Analog B MEK1, CDK9450+2.16205.4
Analog C MEK115+7.8220.21
Trametinib MEK1/22+9.550.05

Interpretation:

  • Analog A shows good on-target potency and cellular activity.

  • Analog B is less potent and appears to have an off-target (CDK9), which may explain its weaker performance. Its CETSA shift is minimal, suggesting weaker target engagement in cells.

  • Analog C is the most potent of the analogs, with a strong CETSA shift and cellular activity that begins to approach the positive control, making it the superior lead candidate for further development. The data shows a clear correlation between biochemical potency (MEK1 IC₅₀), cellular target engagement (CETSA ΔTagg), downstream pathway modulation (p-ERK IC₅₀), and the desired phenotypic outcome (A549 Viability).

Conclusion

Verifying the mechanism of action is a foundational pillar of modern drug discovery. By employing a systematic and multi-faceted approach that combines unbiased proteomics, direct biophysical validation, and functional cellular assays, researchers can build a high-confidence model of a compound's MOA. This guide, using this compound analogs as a case study, demonstrates a logical workflow that moves from a broad hypothesis to specific, actionable data. This rigorous, evidence-based process is indispensable for making informed decisions, optimizing lead compounds, and ultimately developing safer and more effective therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl 6-methoxybenzofuran-2-carboxylate: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the foundation of groundbreaking work is not just scientific acumen, but an unwavering commitment to safety. Methyl 6-methoxybenzofuran-2-carboxylate, a member of the benzofuran class of heterocyclic compounds, presents specific handling challenges that demand a meticulous and informed approach. This guide provides a direct, procedural framework for its safe handling, grounded in established safety principles and data.

Hazard Assessment: Understanding the Compound

This compound (CAS No. 55364-67-5) is classified with specific hazards that dictate our handling protocols. According to its Safety Data Sheet (SDS), the primary risks are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]

While comprehensive toxicological data for this specific molecule may be limited, the broader class of benzofuran derivatives has been associated with various toxic effects, including potential carcinogenicity in some cases.[3][4] Therefore, a conservative approach that minimizes all routes of exposure—dermal, ocular, and inhalation—is scientifically prudent.

The Core of Protection: Hierarchy of Controls

Before detailing Personal Protective Equipment (PPE), it's crucial to recognize that PPE is the last line of defense. The most effective safety protocols are built on a hierarchy of controls:

  • Engineering Controls: The most critical control is to handle this compound within a certified chemical fume hood. This captures vapors and dust at the source, preventing inhalation.[3]

  • Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs), ensure proper training for all personnel, and clearly label all containers and work areas.

  • Personal Protective Equipment (PPE): This is the essential barrier between you and the chemical, to be used in conjunction with the controls above.

Personal Protective Equipment (PPE) Protocol

An appropriate PPE ensemble is non-negotiable. The selection of each component is based on mitigating the specific hazards identified.

  • Hand Protection: Wear chemical-resistant gloves at all times. Nitrile gloves are a suitable choice for incidental contact.[5] Always inspect gloves for tears or punctures before use. For prolonged handling or when a splash risk is high, consider double-gloving. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of as chemical waste immediately after use.[6]

  • Eye and Face Protection: Given the serious eye irritation hazard[1], standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[7][8] When handling larger quantities or performing operations with a high splash potential (e.g., transfers, solution preparations), a full-face shield must be worn over the chemical splash goggles for maximum protection.[5][9]

  • Body Protection: A long-sleeved laboratory coat is required to protect against skin contact.[3] Ensure the coat is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur inside a chemical fume hood to prevent inhalation of dust or vapors.[1] If, under rare and specific circumstances (e.g., cleaning a large spill outside of a hood), respiratory protection is necessary, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., an N95 or P100 filter) must be used.[6][8] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing.

Table 1: PPE Selection for Specific Operations
Operation Minimum Required PPE Rationale
Weighing Solid Nitrile Gloves, Lab Coat, Chemical Splash GogglesHigh risk of generating airborne particulates. Must be performed in a fume hood or ventilated balance enclosure.
Preparing Solutions Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face ShieldHigh risk of splashes and spills during liquid transfer and mixing.
Reaction Setup/Monitoring Nitrile Gloves, Lab Coat, Chemical Splash GogglesStandard protection for handling closed systems containing the chemical.
Work-up & Purification Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face ShieldInvolves transfers, extractions, and potential for splashes of concentrated solutions.
Waste Disposal Nitrile Gloves, Lab Coat, Chemical Splash GogglesHandling of contaminated materials and primary containers.

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Step 1: Pre-Handling Preparation

  • Verify the functionality of the chemical fume hood.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[3]

  • Assemble all necessary equipment and reagents before retrieving the chemical.

  • Don the full, appropriate PPE as outlined in Table 1.

Step 2: Chemical Handling

  • Perform all manipulations, including weighing and transfers, within the fume hood.[1]

  • Keep the container tightly closed when not in use.[1]

  • Use a spatula for solid transfers to minimize dust generation.

  • If dissolving, add the solid to the solvent slowly to avoid splashing.

Step 3: Post-Handling & Cleanup

  • Decontaminate the work surface with an appropriate solvent.

  • Properly seal and label all waste containers.

  • Remove PPE in the correct order (gloves last) to prevent self-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[1]

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_sds Review SDS & SOPs prep_eng Verify Fume Hood & Safety Equipment prep_sds->prep_eng prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) handle_weigh Weigh Compound prep_ppe->handle_weigh Proceed to Hood prep_eng->prep_ppe handle_transfer Transfer & Prepare Solution handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_waste Segregate & Seal Chemical Waste handle_reaction->cleanup_waste Experiment Complete cleanup_decon Decontaminate Work Area & Equipment cleanup_waste->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Emergency & Spill Response

Immediate and correct action is vital in an emergency.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If irritation occurs or persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Small Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Scoop the material into a sealed, labeled container for hazardous waste disposal. Clean the area with a suitable solvent.

  • Large Spill: Evacuate the immediate area and alert laboratory personnel. Prevent the spill from entering drains. Follow your institution's specific emergency procedures for large chemical spills.

Disposal Plan

All waste containing this compound, whether solid, in solution, or as contaminated consumables (e.g., gloves, paper towels, pipette tips), must be treated as hazardous chemical waste.

  • Waste Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Container Management: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area.

  • Final Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office. All disposal must comply with local, state, and federal regulations.[1]

By adhering to these detailed operational and safety protocols, you can confidently handle this compound, ensuring both the integrity of your research and the safety of your laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-methoxybenzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-methoxybenzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.